3-Hydroxy-1-phenylpropan-1-one CAS number 5650-41-9 properties
CAS Number: 5650-41-9 Synonyms: -Hydroxypropiophenone, Hydracrylophenone, 2-Benzoylethanol Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9) is a pivotal -hydroxy ketone intermediate used primarily in the...
3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9) is a pivotal
-hydroxy ketone intermediate used primarily in the synthesis of chiral 1,3-diols and functionalized phenylpropylamine scaffolds found in antidepressant pharmaceuticals (SSRIs/SNRIs). Unlike its dehydrated counterpart (acrylophenone), this molecule retains the C3-hydroxyl group, offering a versatile handle for stereoselective reduction or functionalization. This guide details its physicochemical profile, synthesis via aldol condensation, and critical role in drug development, emphasizing the thermodynamic challenges of preventing retro-aldol decomposition.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Data
CAS Number
5650-41-9
Molecular Formula
CHO
Molecular Weight
150.17 g/mol
IUPAC Name
3-Hydroxy-1-phenylpropan-1-one
Appearance
Yellow viscous oil (often solidifies upon high purification/cooling)
Solubility
Soluble in CHCl, DCM, MeOH, EtOH; sparingly soluble in water
Boiling Point
~119-121 °C (at reduced pressure, 16 hPa)
Stability
Prone to dehydration (forming acrylophenone) and retro-aldol reversion
(O–H stretch), 1677 cm (C=O stretch, conjugated).[1]
Synthesis & Production Methodologies
The primary challenge in synthesizing 3-hydroxy-1-phenylpropan-1-one is controlling the Aldol Condensation to prevent the spontaneous elimination of water, which yields phenyl vinyl ketone (acrylophenone).
Mechanistic Pathway
The reaction proceeds via the enolization of acetophenone followed by nucleophilic attack on formaldehyde.
Figure 1: Synthetic pathway highlighting the competitive dehydration risk.
Objective: Synthesize 3-hydroxy-1-phenylpropan-1-one while minimizing enone formation.
Reagents:
Acetophenone (1.0 eq)
Paraformaldehyde (1.2 eq)
Diisopropylamine (0.1 eq) or DBU (catalytic)
Solvent: DMSO or Ethanol (anhydrous)
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with acetophenone and paraformaldehyde suspended in DMSO.
Initiation: Add the amine base dropwise at 0°C. The reaction is exothermic; maintain temperature <25°C to suppress dehydration.
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (SiO
, 20% EtOAc/Hexane).[2] The product typically appears at a lower R than acetophenone.
Quench: Neutralize carefully with dilute HCl to pH 7. Do not over-acidify, as acid catalyzes the elimination to acrylophenone.
Extraction: Extract with dichloromethane (3x). Wash combined organics with brine to remove DMSO.
Purification: Flash column chromatography on silica gel. Critical: Use a buffered eluent (e.g., 1% Et
N in EtOAc/Hexane) to prevent acid-catalyzed decomposition on the silica surface.
Applications in Drug Discovery
This compound serves as a "chiral blank" for synthesizing 1,3-difunctionalized propyl chains, a structural motif ubiquitous in neurotransmitter reuptake inhibitors.
1. Precursor to Chiral 1,3-Diols
Stereoselective reduction (e.g., using Noyori catalysts or borohydrides) converts the ketone to 1-phenyl-1,3-propanediol . This diol is a direct scaffold for:
Fluoxetine (Prozac): Via activation of the C3-hydroxyl and substitution.
Atomoxetine (Strattera): Via similar nucleophilic substitution pathways.
Dapoxetine: Utilizing the chiral benzyl alcohol core.
2. Divergent Synthesis Workflow
The following diagram illustrates how CAS 5650-41-9 bridges simple aromatics and complex pharmaceutical architectures.
Figure 2: Strategic utility of 3-hydroxy-1-phenylpropan-1-one in pharmaceutical synthesis.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to acid/base traces which trigger degradation.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
PubChem. (2025). 3-Hydroxy-1-phenylpropan-1-one (Compound).[7][2] National Library of Medicine. [Link]
Royal Society of Chemistry. (2019). Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways. Supporting Information (NMR Data).[7][8] [Link]
Google Patents. (1993). Process for the production of carbonyls (WO1993010071A1).
NIST WebBook. (2024). 1-Propanone, 3-hydroxy-1-phenyl-.[9][7][4][2] National Institute of Standards and Technology. [Link]
3-Hydroxy-1-phenylpropan-1-one chemical structure and IUPAC name
Structural Identity, Synthetic Pathways, and Pharmaceutical Utility [1][2] Executive Summary & Critical Disambiguation[1][2] 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a -hydroxy ketone and a versatile C3-synthon...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Identity, Synthetic Pathways, and Pharmaceutical Utility [1][2]
Executive Summary & Critical Disambiguation[1][2]
3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a
-hydroxy ketone and a versatile C3-synthon in organic synthesis.[1][2] It serves as a critical intermediate in the construction of 1,3-diols, amino-alcohols, and complex heterocyclic scaffolds found in antidepressant and cardiovascular therapeutics.
CRITICAL DISAMBIGUATION:
Researchers frequently confuse this compound with its ring-hydroxylated isomer, 3'-Hydroxypropiophenone (CAS: 13103-80-5).[1][2] It is imperative to distinguish the position of the hydroxyl group:
Target Compound (3-Hydroxy-1-phenylpropan-1-one): Hydroxyl group is on the alkyl chain (C3 position).[1][2]
Isomer (3'-Hydroxypropiophenone): Hydroxyl group is on the phenyl ring (meta-position).[1][2]
This guide focuses exclusively on the alkyl-chain substituted variant (CAS: 5650-41-9).[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The molecule consists of a benzoyl group attached to a 2-hydroxyethyl moiety.[1][2] Its reactivity is dominated by the carbonyl electrophile and the labile
-hydroxyl group, making it susceptible to both retro-aldol cleavage and dehydration.[1][2]
Soluble in ethanol, DCM, DMSO; Sparingly soluble in water.[1][2][3][4][5][6]
pKa (Calculated)
~14.5 (Hydroxyl), ~19 (Alpha-proton)
Synthetic Pathways & Mechanistic Insight[1][2]
The synthesis of 3-Hydroxy-1-phenylpropan-1-one is classically achieved via a Crossed Aldol Condensation .[1][2] However, this pathway is fraught with stability challenges, specifically the rapid dehydration to Phenyl Vinyl Ketone (PVK).[1]
The Aldol-Dehydration Equilibrium
The reaction between acetophenone (enolar precursor) and formaldehyde (electrophile) yields the target
-protons. Under basic conditions or elevated temperatures, water is eliminated via an E1cB mechanism to form the -unsaturated ketone (PVK).[1]
Expert Protocol Insight:
To isolate the hydroxy-ketone rather than the enone, one must control the reaction kinetics. A proven method involves thermal, non-catalyzed condensation or the use of weak bases at controlled temperatures to prevent the elimination step.[2]
While Mannich reactions usually produce amino-ketones directly, 3-hydroxy-1-phenylpropan-1-one can be activated (mesylation/tosylation) and displaced by amines to generate 3-amino-1-phenylpropan-1-ones, which are precursors to Propafenone (anti-arrhythmic).[1][2]
Caption: Transformation of the core scaffold into high-value pharmaceutical intermediates.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of alkene signals is the primary purity criterion.[1][2]
Stability: Store at 2-8°C . Room temperature storage can lead to slow dehydration to Phenyl Vinyl Ketone, which is a potent lachrymator and skin sensitizer (Michael acceptor).[1][2]
Retro-Aldol Risk: Avoid exposure to strong bases during storage, as this reverts the compound to acetophenone and formaldehyde (carcinogen).[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 569605, 3-Hydroxy-1-phenylpropan-1-one. Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. 1-Propanone, 3-hydroxy-1-phenyl-.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][3]
Totleben, M. J., et al. (1993). Process for the production of carbonyls (WO1993010071A1).[1][2] World Intellectual Property Organization.[2] (Describes the non-catalyzed thermal aldol route). Retrieved from
Jiang, L., et al. (2008). De Novo Computational Design of Retro-Aldol Enzymes. Science. (Discusses the retro-aldol instability of this specific scaffold). Retrieved from [Link]
3-Hydroxy-1-phenylpropan-1-one molecular weight and formula
The following technical guide provides an in-depth analysis of 3-Hydroxy-1-phenylpropan-1-one , a critical intermediate in the synthesis of blockbuster antidepressant and chemically significant aryl-propanamine derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-Hydroxy-1-phenylpropan-1-one , a critical intermediate in the synthesis of blockbuster antidepressant and chemically significant aryl-propanamine derivatives.
[1]
Executive Summary & Chemical Identity
3-Hydroxy-1-phenylpropan-1-one (also known as
-hydroxypropiophenone) is a bifunctional aromatic ketone characterized by a phenyl ring and a -hydroxy alkyl chain. It serves as a versatile C3 synthone in organic synthesis, most notably as a direct precursor to 3-chloro-1-phenylpropan-1-one and 3-amino-1-phenylpropan-1-ol derivatives—the core scaffolds for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Fluoxetine and Atomoxetine .
Physicochemical Profile
Property
Data
IUPAC Name
3-Hydroxy-1-phenylpropan-1-one
CAS Number
5650-41-9
Molecular Formula
Molecular Weight
150.17 g/mol
SMILES
O=C(C1=CC=CC=C1)CCO
InChI Key
PQCFUZMQHVIOSM-UHFFFAOYSA-N
Appearance
Viscous yellow oil or low-melting solid (dependent on purity)
Solubility
Soluble in ethanol, DCM, THF; sparingly soluble in water.[1][2][3][4]
Synthesis & Production Methodologies
The synthesis of 3-Hydroxy-1-phenylpropan-1-one is chemically delicate due to the propensity of the
-hydroxy ketone moiety to undergo retro-aldol cleavage or dehydration to form acrylophenone (phenyl vinyl ketone).
A. Primary Route: Cross-Aldol Condensation
The most atom-economical route involves the direct condensation of acetophenone with formaldehyde. Unlike standard aldol reactions, this requires precise pH control to prevent the elimination of water.
Reagents: Acetophenone, Paraformaldehyde (or Formalin), Base catalyst (weak bases like
or amine salts).
Mechanism: Generation of the acetophenone enolate followed by nucleophilic attack on the electrophilic carbonyl of formaldehyde.
Critical Control Point: Temperature must be maintained (often <60°C for basic conditions) to avoid thermodynamic elimination to 1-phenyl-2-propen-1-one (Acrylophenone) .
B. Alternative Route: Hydration of Acrylophenone
Industrially, it is often more reliable to synthesize the unsaturated acrylophenone (via Mannich base elimination) and then selectively hydrate the double bond under acid catalysis.
Caption: Figure 1.[5] Dual synthetic pathways showing the direct Aldol route (blue) and the Mannich/Hydration route (red/dashed).
Pharmaceutical Utility & Drug Development
The strategic value of 3-Hydroxy-1-phenylpropan-1-one lies in its role as a "chiral pool" entry point. It is the direct oxidative precursor to 3-chloro-1-phenylpropan-1-one , which can be enantioselectively reduced to yield chiral building blocks for major antidepressants.
The "Fluoxetine/Atomoxetine" Pipeline
Chlorination: The C3-hydroxyl group is converted to a chloride (using
or /HCl) to yield 3-chloro-1-phenylpropan-1-one .
Asymmetric Reduction: The ketone is reduced (using chiral boranes or biocatalysis) to (S)-3-chloro-1-phenylpropan-1-ol .
Coupling:
Fluoxetine: Nucleophilic displacement with methylamine followed by etherification (or etherification then amination).
Atomoxetine: Etherification with o-cresol followed by amination.
Visualization: Drug Precursor Logic
Caption: Figure 2. Divergent synthesis of blockbuster antidepressants from the 3-hydroxy precursor.
Analytical Characterization
To validate the identity of synthesized 3-Hydroxy-1-phenylpropan-1-one, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)[5][7][8]
H NMR (400 MHz, ):
7.95–7.98 (m, 2H, ortho-ArH)
7.55–7.60 (m, 1H, para-ArH)
7.45–7.50 (m, 2H, meta-ArH)
4.05 (t, Hz, 2H, )
3.22 (t, Hz, 2H, )
Note: The triplet at 3.22 ppm is diagnostic of the methylene group adjacent to the carbonyl; the triplet at 4.05 ppm confirms the primary alcohol.
Mass Spectrometry (MS)
Ionization Mode: EI (70 eV)
Molecular Ion (
): 150 m/z (often weak due to fragmentation).
Base Peak: 105 m/z (Corresponding to the benzoyl cation
).
Secondary Peak: 77 m/z (Phenyl cation
).
Loss of Water: Peak at 132 m/z (
) may be observed if dehydration occurs in the source.
Experimental Protocol: Direct Aldol Synthesis
Caution: Formaldehyde is a carcinogen and sensitizer. Perform all steps in a fume hood.
Setup: Charge a 250 mL round-bottom flask with Acetophenone (12.0 g, 0.1 mol) and Paraformaldehyde (3.3 g, 0.11 mol equiv).
Solvent/Catalyst: Add 50 mL of ethanol and
(0.5 g).
Reaction: Heat the mixture to mild reflux (approx. 70°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
Checkpoint: If the spot for acrylophenone (
) becomes dominant over the hydroxy ketone (), lower the temperature.
Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Evaporate ethanol under reduced pressure.
Purification: Dissolve residue in DCM, wash with brine, dry over
. Purify via silica gel column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Yield: Expect 40–55% as a pale yellow oil.
References
National Institute of Standards and Technology (NIST). 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) Spectral Data. NIST Chemistry WebBook. Link
PubChem. Compound Summary: 3-Hydroxy-1-phenylpropan-1-one.[6] National Library of Medicine. Link
Trost, B. M., et al. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Access to 3-Hydroxyketones. Journal of the American Chemical Society. Link
Corey, E. J., & Reichard, G. A. Enantioselective Synthesis of Fluoxetine from 3-Chloro-1-phenylpropan-1-one. Tetrahedron Letters. Link
Liu, H., et al. Biocatalytic Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one to (S)-3-Chloro-1-phenylpropan-1-ol. Organic Process Research & Development. Link
Technical Guide: Physical and Chemical Properties of 3-Hydroxy-1-phenylpropan-1-one
Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as 3-hydroxypropiophenone, is a critical bifunctional aromatic synthon in organic synthesis and pharmaceutical development.[1] Characterized b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as 3-hydroxypropiophenone, is a critical bifunctional aromatic synthon in organic synthesis and pharmaceutical development.[1] Characterized by a phenyl ring coupled to a
-hydroxy ketone moiety, this compound serves as a pivotal intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and norepinephrine reuptake inhibitors like Atomoxetine. Its chemical behavior is defined by the competing reactivity of its carbonyl and hydroxyl groups, most notably its propensity for dehydration to form phenyl vinyl ketone—a reactive Michael acceptor. This guide provides an exhaustive technical analysis of its physicochemical properties, spectral characteristics, and application in drug discovery.
Part 1: Molecular Identity & Physicochemical Profile[2]
The physical state of 3-Hydroxy-1-phenylpropan-1-one is sensitive to purity and temperature. While often isolated as a viscous oil, high-purity samples may crystallize as a low-melting solid.
Property
Value / Range
Context / Notes
Physical State
Viscous liquid or low-melting solid
Tendency to supercool; solidifies upon high purity.
Melting Point
< 25 °C (approx.)
Often reported as an oil at RT; derivatives (e.g., 3-chloro) are solids.
Boiling Point
~280 °C (Predicted)
Decomposes/dehydrates upon heating without vacuum.
Density
1.12 g/cm³ (Predicted)
Denser than water.
LogP (Octanol/Water)
1.25
Moderate lipophilicity; crosses membranes but water-soluble enough for aqueous workups.
pKa
~14 (Alcohol), ~19 (Alpha-proton)
Alcohol is weakly acidic; alpha-protons are enolizable.
Solubility
High: Ethanol, DMSO, ChloroformModerate: Water
Soluble in polar organic solvents.
Part 2: Chemical Reactivity & Stability
Core Reactivity Profile
The reactivity of 3-Hydroxy-1-phenylpropan-1-one is dominated by the
-hydroxy ketone motif. It undergoes three primary transformation types:
Dehydration (Elimination): Under acidic or thermal conditions, it eliminates water to form Phenyl Vinyl Ketone (PVK) , a highly reactive
-unsaturated ketone. PVK is a potent Michael acceptor and can polymerize or react with nucleophiles (proteins/DNA), necessitating careful handling.
Reduction: The ketone can be selectively reduced (e.g., by NaBH
or biocatalysis) to form 1-phenyl-1,3-propanediol , a chiral building block.
Nucleophilic Substitution: The hydroxyl group can be activated (tosylation/mesylation) and displaced by amines, a key step in synthesizing CNS-active drugs.
Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways originating from 3-Hydroxy-1-phenylpropan-1-one.
Detailed spectroscopic data is essential for validating the identity of the compound, particularly to distinguish it from its dehydration product (vinyl ketone).
Spectral Signatures[5][6]
Method
Signal
Assignment
Mechanistic Insight
1H NMR (CDCl, 400 MHz)
7.9 - 7.4 (m, 5H)
Aromatic Protons
Typical benzoyl pattern.
4.05 (t, 2H)
-CH-OH
Deshielded by oxygen; triplet splitting indicates adjacent CH.
3.20 (t, 2H)
-C(=O)-CH -
Alpha-protons; triplet splitting.
~3.0 (br s, 1H)
-OH
Broad singlet, exchangeable with DO.
IR Spectroscopy
3400-3300 cm
O-H Stretch
Broad band confirming alcohol presence.
1680 cm
C=O Stretch
Conjugated ketone (lower wavenumber than aliphatic).
1595 cm
C=C Aromatic
Benzene ring breathing mode.
Mass Spectrometry
m/z 150 [M]+
Molecular Ion
Parent peak.
m/z 132 [M-18]+
Dehydration Peak
Loss of water (characteristic of -hydroxy ketones).[2]
m/z 105 [PhCO]+
Benzoyl Fragment
Alpha-cleavage dominant fragment.
Part 4: Pharmaceutical Applications[2][5][8][9]
Role in Drug Synthesis (Fluoxetine/Atomoxetine)
3-Hydroxy-1-phenylpropan-1-one serves as a "masked" form of the phenyl-propyl-amine backbone found in several antidepressants. The synthetic strategy typically involves:
Reduction of the ketone to a secondary alcohol (creating the first chiral center).
Activation of the primary alcohol (tosylation).
Amination with methylamine to form the core amino-alcohol skeleton.
Arylation (for Fluoxetine) or further modification.
Synthesis Pathway Diagram
This workflow demonstrates the conversion of the hydroxy-ketone into the Fluoxetine scaffold.
Figure 2: Synthetic utility of 3-Hydroxy-1-phenylpropan-1-one in accessing the Fluoxetine scaffold.
Part 5: Handling, Safety & Stability
Stability Protocols
Thermal Instability: The compound is prone to retro-aldol degradation or dehydration at temperatures >100°C. Distillation should only be performed under high vacuum (<1 mmHg).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Hazard Statements: H315, H319, H335.
Precautionary Measures: Avoid inhalation of mists. In case of contact, wash with copious amounts of water. The dehydration product (Phenyl Vinyl Ketone) is a lachrymator and a skin sensitizer; handle aged samples with extra caution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569605, Hydroxypropiophenone. Retrieved from [Link]
NIST Mass Spectrometry Data Center. 1-Propanone, 3-hydroxy-1-phenyl- Gas Chromatography and Retention Indices. Retrieved from [Link][3]
Cheméo. Chemical Properties of 1-Propanone, 3-hydroxy-1-phenyl-. Retrieved from [Link][3]
Organic Chemistry Portal. Synthesis of beta-hydroxy ketones and aldol reactions. Retrieved from [Link]
Selective Hydroxymethylation: Synthesis of 3-Hydroxy-1-phenylpropan-1-one
This guide details the selective synthesis of 3-Hydroxy-1-phenylpropan-1-one ( -hydroxypropiophenone) from acetophenone via a crossed-aldol condensation with formaldehyde. Executive Summary Target Molecule: 3-Hydroxy-1-p...
The synthesis of 3-hydroxy-1-phenylpropan-1-one is a critical transformation in organic synthesis, serving as a gateway to various pharmaceutical scaffolds, including propafenone derivatives and selective serotonin reuptake inhibitors (SSRIs). While conceptually simple, the reaction presents a significant kinetic challenge: the
-hydroxy ketone product is prone to rapid dehydration (E1cB mechanism) to form the thermodynamically stable, conjugated enone (acrylophenone or phenyl vinyl ketone).
This guide presents a base-catalyzed hydroxymethylation protocol optimized to arrest the reaction at the aldol adduct stage, preventing the subsequent dehydration.
Mechanistic Principles & Reaction Engineering
The Chemical Pathway
The reaction proceeds via the enolization of acetophenone followed by a nucleophilic attack on the electrophilic carbonyl of formaldehyde. The use of paraformaldehyde (a polymer of formaldehyde) is preferred over formalin to strictly control water content and reaction kinetics.
Key Selectivity Challenge:
Path A (Desired): Protonation of the alkoxide intermediate yields the
-hydroxy ketone.
Path B (Undesired): Under high heat or strong base, the intermediate undergoes
-elimination of water to form acrylophenone (lachrymator, polymerizes easily).
Figure 1: Mechanistic bifurcation showing the competition between the stable aldol product and the elimination byproduct.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Notes
Acetophenone
1.0
Substrate
Distill if yellow/impure.
Paraformaldehyde
1.2 - 1.5
Electrophile
Depolymerizes in situ. Excess drives conversion.
Potassium Carbonate ()
0.05 - 0.1
Catalyst
Mild base preferred over NaOH to minimize elimination.
Ethanol (Abs.)
Solvent
Medium
Solubilizes acetophenone; allows temp control.
HCl (1M)
Quench
Stop Reagent
Neutralizes base to freeze equilibrium.
Step-by-Step Methodology
This protocol utilizes a mild base approach to favor the alcohol over the alkene.
Step 1: Reagent Preparation
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (12.0 g, 100 mmol) in Ethanol (40 mL) .
Add Paraformaldehyde (4.5 g, ~150 mmol) . Note: The solution will remain cloudy as paraformaldehyde is insoluble until depolymerization.
Step 2: Catalytic Initiation
Add Potassium Carbonate (
, 0.7 g, 5 mmol) .
Critical Control Point: Do not heat aggressively. Warm the mixture to 35–40°C . High temperatures (>60°C) will instantly trigger dehydration to the vinyl ketone.
Step 3: Reaction Monitoring
Stir vigorously for 2–4 hours. The suspension will clear as paraformaldehyde reacts.
Monitor via TLC (Hexane:EtOAc 7:3).
Acetophenone Rf: ~0.6
Product Rf: ~0.3 (Stains strongly with KMnO4 due to alcohol).
Enone Byproduct Rf: ~0.5 (UV active).
Step 4: Work-up & Isolation
Cool the mixture to 0°C in an ice bath.
Neutralize carefully with 1M HCl until pH ~6–7. Do not make it strongly acidic, as acid also catalyzes dehydration.
Evaporate the ethanol under reduced pressure (Rotovap) at <40°C.
Resuspend the residue in Dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL).
Dry the organic layer over anhydrous
, filter, and concentrate.
Step 5: Purification
The crude oil often contains unreacted acetophenone.
Purify via Flash Column Chromatography (Silica Gel 60).
Eluent: Gradient from 100% Hexane
80:20 Hexane:EtOAc.
Yield: Expect 45–60% as a pale yellow oil or low-melting solid.
Analytical Validation (QC)
To confirm the identity of the product and ensure no dehydration occurred, compare the NMR signals against the criteria below.
Proton NMR (
H NMR, 400 MHz,
)
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Insight
7.95 - 8.00
Doublet (d)
2H
Ar-H (Ortho)
Conjugated aromatic ring.
7.55 - 7.60
Triplet (t)
1H
Ar-H (Para)
7.45 - 7.50
Triplet (t)
2H
Ar-H (Meta)
4.05
Triplet (t)
2H
Diagnostic: Shifted downfield by oxygen.
3.25
Triplet (t)
2H
Diagnostic: Alpha-protons.
2.8 - 3.0
Broad (br)
1H
Disappears with shake.
Impurity Alert: If you see doublets at
6.0–6.5 ppm, your product has dehydrated to Acrylophenone (Phenyl Vinyl Ketone).
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control points.
Safety & Troubleshooting
Dehydration Risk (The "Enone Trap")
The most common failure mode is the formation of Acrylophenone . This compound is a potent lachrymator (tear gas agent) and skin irritant.
Symptom: The reaction mixture turns bright yellow/orange and smells acrid/pungent.
Cause: Temperature too high (>50°C) or base concentration too high.
Remediation: Keep temperature low. If enone forms, it cannot be easily reverted.
Alternative Route: The Mannich Base Hydrolysis
If the direct aldol proves difficult due to equilibrium issues, researchers often employ the Mannich reaction as an indirect route.
Elimination/Hydrolysis: The amine is methylated (to ammonium) and eliminated to the enone, which is then hydrated. Note: This is more complex but often higher yielding for industrial scales.
References
Vertex AI Search. (2025).[1] Process for the production of carbonyls (WO1993010071A1). Google Patents. Link
Ishikawa, T. et al. (2001). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of the American Chemical Society. Link
PubChem. (2025).[2] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. Link
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions.[1][3][4][5][6][7][8] Link
Study.com. (2024). Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone.[4] (Mechanistic analog for dehydration risks). Link
Technical Deep Dive: Mechanism of Formation of 3-Hydroxy-1-phenylpropan-1-one
Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS: 1074-14-2), also known as -hydroxypropiophenone, represents a critical structural motif in organic synthesis. It serves as a precursor for various pharmaceutical sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS: 1074-14-2), also known as
-hydroxypropiophenone, represents a critical structural motif in organic synthesis. It serves as a precursor for various pharmaceutical scaffolds, including fluoxetine-type antidepressants and 1,3-diols used in chiral resolution.
The formation of this molecule is chemically significant because it sits at a thermodynamic "tipping point." It is the intermediate product of a Crossed-Aldol Condensation between acetophenone and formaldehyde. The primary challenge in its synthesis is not the formation of the carbon-carbon bond, but the prevention of the subsequent dehydration step, which leads to the conjugated enone, phenyl vinyl ketone (PVK).
This guide details the mechanistic pathways, kinetic controls, and experimental protocols required to isolate the
-hydroxy ketone with high fidelity, avoiding the thermodynamic sink of elimination.
Part 1: Mechanistic Pathways[1]
The formation of 3-Hydroxy-1-phenylpropan-1-one is governed by the Claisen-Schmidt type crossed-aldol reaction. Unlike standard aldol reactions where self-condensation is a risk, the use of formaldehyde (which lacks
-protons) forces it to act solely as the electrophile.
The Core Mechanism: Base-Catalyzed Crossed-Aldol
The reaction proceeds through three distinct stages.[1] The choice of solvent and base determines whether the reaction stops at the aldol (desired) or proceeds to the enone (undesired).
Step 1: Enolization. A base abstracts an acidic
-proton from acetophenone ( in DMSO).
Step 2: Nucleophilic Addition. The acetophenone enolate attacks the highly electrophilic carbonyl carbon of formaldehyde.
Step 3: Protonation. The resulting alkoxide abstracts a proton from the solvent or conjugate acid to form the
-hydroxy ketone.
Mechanistic Visualization (DOT)
Caption: Figure 1. Step-wise mechanistic flow of the crossed-aldol condensation. Note the divergence at the final product stage where dehydration is a competing pathway.
The Thermodynamic Trap: Retro-Aldol vs. Elimination
Researchers must navigate two opposing forces:
Retro-Aldol (Reversibility): The formation of the
-hydroxy ketone is reversible. If the equilibrium is not driven forward or "trapped," the product can revert to starting materials.
Elimination (Irreversibility): Dehydration to phenyl vinyl ketone is often thermodynamically favored, especially at high temperatures (
C) or in protic solvents that stabilize the leaving group (OH).
Key Insight: To isolate the hydroxy ketone, one must operate under kinetic control . This is best achieved using a polar aprotic solvent like DMSO, which enhances the nucleophilicity of the enolate (naked anion effect) while not effectively solvating the hydroxide leaving group, thereby retarding the elimination step.
Part 2: Experimental Protocol
This protocol is derived from the optimized conditions described by Wesslén (1967) and subsequent modifications for modern synthesis. It utilizes DMSO to accelerate the addition step while minimizing elimination.
Reagents and Setup
Reagent
Role
Stoichiometry
Notes
Acetophenone
Substrate
1.0 equiv
Must be dry/distilled.
Paraformaldehyde
Electrophile Source
1.1 equiv
Depolymerizes in situ. Excess drives equilibrium.
DMSO
Solvent
3-5 Vol
Dry. Critical for kinetic control.
Potassium Carbonate ()
Catalyst
0.05 - 0.1 equiv
Mild base preferred over NaOH/KOH.
HCl (1M)
Quenching Agent
As needed
To neutralize and stop retro-aldol.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.1 eq) in DMSO (3 mL per mmol of acetophenone).
Activation: Add Potassium Carbonate (
, 0.05 eq). Stir at room temperature for 10 minutes until partial depolymerization occurs.
Addition: Add Acetophenone (1.0 eq) dropwise.
Reaction: Stir the mixture vigorously at 20–25°C .
Critical Control Point: Do NOT heat above 30°C. Higher temperatures trigger the E1cB elimination mechanism, yielding the enone.
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
Quench: Once acetophenone is consumed (typically 30–60 mins in DMSO), pour the reaction mixture into ice-cold 1M HCl. The pH should be brought to ~4-5 immediately.
Why? Acidic quenching protonates the alkoxide and destroys the basic catalyst, preventing the retro-aldol reaction during workup.
Extraction: Extract with Dichloromethane (
) x3. Wash combined organics with water (to remove DMSO) and brine.
Purification: Dry over
and concentrate in vacuo at low temperature (<30°C). If necessary, purify via flash column chromatography on silica gel.
Workflow Visualization (DOT)
Caption: Figure 2. Experimental workflow for the kinetic isolation of the target hydroxy ketone.
Part 3: Troubleshooting & Optimization
The success of this synthesis relies on balancing the "Three Vectors of Failure": Polymerization, Cannizzaro Reaction, and Elimination.
Solvent Effects on Product Distribution
The solvent dictates the transition state energy of the elimination step.
Solvent
Dielectric Constant
Primary Product
Mechanistic Reason
DMSO
47
3-Hydroxy ketone
Naked anion reacts fast; poor solvation of OH- slows elimination.
Hydrophobic effect drives aggregation and elimination.
Common Failure Modes
Formation of Phenyl Vinyl Ketone (Enone):
Cause: Reaction temperature too high (>40°C) or reaction time too long.
Remedy: Keep strictly at RT. Quench earlier.
Recovery of Starting Material (Retro-Aldol):
Cause: Inefficient quenching or basic workup.
Remedy: Ensure aqueous phase is acidic (pH 4) during extraction. Do not use basic drying agents (like
) in the drying step; use .
Cannizzaro Reaction (Formaldehyde consumption):
Cause: Base concentration too high (e.g., using 1.0 eq NaOH).
Remedy: Use catalytic amounts (0.05 eq) of weaker bases like
or DBU.
References
Wesslén, B. (1967).[3] Aldol Reactions of Formaldehyde in Non-aqueous Media. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-717.[3] Link
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation.[4][3][5][6][7][8][9][10] Organic Reactions.[1][3][5][6][7][9][11] (Definitive review on Aldol mechanisms). Link
Process for the production of carbonyls. (1993). World Intellectual Property Organization, WO1993010071A1. (Industrial application of the synthesis). Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Source for Enolate Chemistry and E1cB mechanisms). Link
3-Hydroxy-1-phenylpropan-1-one: A Cornerstone Precursor in Modern Organic Synthesis
An In-Depth Technical Guide Abstract 3-Hydroxy-1-phenylpropan-1-one, a β-hydroxy ketone, represents a fundamentally important and versatile precursor in the landscape of organic synthesis. Its bifunctional nature, posses...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
3-Hydroxy-1-phenylpropan-1-one, a β-hydroxy ketone, represents a fundamentally important and versatile precursor in the landscape of organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and strategic application of this key intermediate. We will dissect established and innovative synthetic routes, including Mannich-type reactions and asymmetric methodologies, providing detailed, field-tested protocols. Furthermore, this document elucidates the role of 3-Hydroxy-1-phenylpropan-1-one as a central building block in the synthesis of high-value molecules, with a particular focus on blockbuster pharmaceuticals such as Fluoxetine, Atomoxetine, and Duloxetine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful precursor in their synthetic endeavors.
Core Concepts: The Strategic Importance of 3-Hydroxy-1-phenylpropan-1-one
At its core, 3-Hydroxy-1-phenylpropan-1-one (also known as 3-hydroxypropiophenone) is a C9H10O2 molecule that serves as a quintessential example of a 1,3-dioxygenated synthon.[1][2] Its value lies in the precise spatial relationship of its two functional groups, which provides a robust platform for constructing more complex molecular architectures.
The presence of a hydroxyl group beta to a ketone is a common motif in many natural products and pharmacologically active compounds.[4] This structural unit is a gateway to producing chiral amino alcohols, a critical pharmacophore in numerous drug classes that interact with the central nervous system. The ability to selectively modify either the ketone or the alcohol, or to use them in concert for cyclization reactions, underpins the synthetic utility of this precursor.
Synthesis of the Precursor: Pathways to a Versatile Building Block
The efficient synthesis of 3-Hydroxy-1-phenylpropan-1-one and its derivatives is paramount. The choice of synthetic route is often dictated by the desired scale, cost-effectiveness, and, critically, the need for stereochemical control.
The Mannich Reaction: A Classic Route to β-Amino Ketones
The Mannich reaction is a cornerstone of C-C bond formation, providing a reliable method to produce β-amino ketones, which are direct precursors to 3-Hydroxy-1-phenylpropan-1-one.[5][6] This one-pot, three-component condensation involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (e.g., dimethylamine).[7]
The reaction proceeds through the formation of an iminium ion from formaldehyde and the secondary amine. Acetophenone, acting as the enol or enolate, then attacks the iminium ion to form the β-amino ketone, known as a Mannich base.
Caption: The Mannich reaction pathway to β-amino ketones.
The resulting Mannich base can then be converted to 3-Hydroxy-1-phenylpropan-1-one, although this subsequent step is often bypassed by using the Mannich base itself as the direct precursor for further synthesis, for example, in the production of certain pharmaceuticals.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Base)
Reagent Preparation: A mixture of acetophenone (1.0 mol), dimethylamine hydrochloride (1.2 mol), paraformaldehyde (1.5 mol), and 95% ethanol is prepared. A few drops of concentrated hydrochloric acid are added as a catalyst.
Reaction: The mixture is refluxed with vigorous stirring for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up: The solution is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an ethanol/acetone mixture to yield the crystalline hydrochloride salt of the Mannich base.
Rationale: The use of the hydrochloride salt of the amine prevents uncontrolled polymerization of formaldehyde and ensures the in-situ formation of the required iminium ion. The acidic catalyst promotes both the enolization of acetophenone and the formation of the iminium ion.
For many pharmaceutical applications, controlling stereochemistry is not just a preference but a regulatory requirement. The synthesis of enantiomerically pure (S)- or (R)-3-hydroxy-1-phenylpropan-1-one and its derivatives is a critical challenge.
Catalytic Asymmetric Hydrogenation
A highly efficient method involves the asymmetric hydrogenation of a prochiral precursor, such as a β-amino ketone or a β-chloro ketone, using a chiral catalyst system. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed.[8]
Caption: Enantioselective reduction using a chiral catalyst.
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone
This reaction yields the chiral alcohol, 3-chloro-1-phenyl-1-propanol, a direct and crucial precursor for drugs like fluoxetine.[9][10]
Catalyst Preparation: A chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) is generated in situ from a chiral amino alcohol and a borane source (e.g., borane-dimethyl sulfide complex) in an aprotic solvent like toluene under an inert atmosphere.
Reduction: The substrate, 3-chloropropiophenone, is dissolved in toluene and added slowly to the catalyst solution at a controlled low temperature (e.g., 0 °C to -20 °C).
Quenching & Isolation: The reaction is carefully quenched with methanol after completion. The product is then isolated through extraction with an organic solvent, followed by washing and purification via column chromatography or crystallization.
Rationale & Causality: The chiral catalyst creates a sterically defined environment around the carbonyl group. The borane reductant is delivered to one face of the ketone preferentially, leading to the formation of one enantiomer in high excess. The choice of solvent and low temperature are critical for maximizing enantioselectivity by minimizing non-selective background reduction and enhancing the stability of the catalyst-substrate complex.[10]
A Versatile Precursor in Action: Key Synthetic Transformations
The true power of 3-Hydroxy-1-phenylpropan-1-one is demonstrated by its diverse reactivity, enabling the synthesis of a wide range of important structural motifs.
Gateway to 1,3-Amino Alcohols: Synthesis of Fluoxetine and Atomoxetine
The synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) is a flagship application. The synthesis of (S)-Fluoxetine serves as a perfect case study.
The journey begins with an enantiomerically pure precursor, (S)-3-chloro-1-phenylpropanol, which is derived from the asymmetric reduction of 3-chloropropiophenone.
Caption: Synthetic pathway to Fluoxetine from a key precursor.
Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-chloro-1-phenylpropanol is converted into a better leaving group, such as a mesylate or tosylate. This enhances its reactivity for the subsequent nucleophilic substitution.
Nucleophilic Substitution: The activated intermediate is treated with methylamine. The amine attacks the carbon bearing the leaving group in an SN2 reaction, displacing the mesylate/tosylate and forming (S)-N-methyl-3-phenyl-3-hydroxypropylamine.
Etherification: The final step is a Williamson ether synthesis. The hydroxyl group of the amino alcohol is deprotonated with a strong base like sodium hydride (NaH), and the resulting alkoxide reacts with 4-trifluoromethyl-fluorobenzene to form the ether linkage, yielding Fluoxetine.[11]
This multi-step sequence highlights the importance of the precursor's bifunctionality and the necessity of stereochemical control from the outset. A similar strategy is employed for the synthesis of Atomoxetine and Duloxetine.[11]
Dehydration to α,β-Unsaturated Ketones
Acid- or base-catalyzed dehydration of 3-Hydroxy-1-phenylpropan-1-one leads to the formation of 1-phenylprop-2-en-1-one (phenyl vinyl ketone), a valuable Michael acceptor. These α,β-unsaturated systems are themselves important building blocks for creating more complex molecules, including various heterocyclic compounds and 1,5-dicarbonyls through conjugate addition. The self-condensation of acetophenone to dypnone (1,3-diphenyl-2-buten-1-one) is a related transformation that underscores the utility of this structural class.[12][13]
Summary of Pharmaceutical Applications
The 3-hydroxy-1-phenylpropan-1-one scaffold is integral to the structure of several major pharmaceuticals.
Drug
Therapeutic Class
Key Precursor Moiety
Fluoxetine
Antidepressant (SSRI)
3-(Methylamino)-1-phenylpropan-1-ol
Atomoxetine
ADHD Treatment (NRI)
3-(Methylamino)-1-phenylpropan-1-ol
Duloxetine
Antidepressant (SNRI)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Conclusion and Future Outlook
3-Hydroxy-1-phenylpropan-1-one and its direct derivatives are not merely simple organic molecules; they are enabling precursors that have paved the way for the large-scale, stereocontrolled synthesis of complex and life-changing pharmaceuticals. The synthetic pathways detailed in this guide—from the classic Mannich reaction to modern asymmetric catalysis—demonstrate the chemical ingenuity applied to construct this valuable building block.
The future of research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of biocatalysis for enantioselective reductions and the design of novel organocatalysts that can operate under greener reaction conditions. As the demand for complex, enantiomerically pure pharmaceuticals continues to grow, the strategic importance of mastering the synthesis and application of foundational precursors like 3-Hydroxy-1-phenylpropan-1-one will only intensify.
References
Saravanan, K., et al. (2011). Solvent-free self-condensation of acetophenone to dypnone using a nano-crystalline sulfated zirconia catalyst. Catalysis Science & Technology.
Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Roman, G., & et al. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate.
IJESI. (2023). Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering and Scientific Investigation.
Google Patents. (2004). Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines.
ResearchGate. (2018). Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products.
ResearchGate. (n.d.). Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water.
Begell Digital Library. (2022). Self-condensation of acetophenone to dypnone: Synergism of microwave and solid acid catalysis.
National Institutes of Health. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products.
ResearchGate. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.
Bayanati, M., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health.
ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
National Institutes of Health. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.
Ramachandran, P. V., & Chanda, P. B. (2013). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Chemical Communications, 49(30), 3152-3154.
3-Hydroxy-1-phenylpropan-1-one: The Prochiral Gateway to 1,3-Functionalized Scaffolds
The following technical guide details the chemical lineage, synthetic evolution, and pharmaceutical utility of 3-Hydroxy-1-phenylpropan-1-one. [1] Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a -h...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical lineage, synthetic evolution, and pharmaceutical utility of 3-Hydroxy-1-phenylpropan-1-one.
[1]
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9) is a
-hydroxy ketone that serves as a critical divergent intermediate in organic synthesis.[1] While often overshadowed by its nitrogenous analogue (the Mannich base used in Fluoxetine synthesis), this molecule represents a pivotal challenge in aldol chemistry: the controlled addition of enolizable ketones to formaldehyde.
Historically, its isolation was elusive due to the propensity of the product to undergo dehydration to phenyl vinyl ketone (a reactive Michael acceptor) or double-addition to form complex polymers. Modern applications focus on its role as a prochiral substrate for Asymmetric Transfer Hydrogenation (ATH) , yielding enantiopure 1-phenylpropane-1,3-diols—key motifs in lignan natural products and chiral pharmaceutical building blocks.[1]
Historical Evolution: The "Formaldehyde Challenge"
The history of 3-Hydroxy-1-phenylpropan-1-one is defined by the difficulty of its synthesis.[1] Unlike standard aldol reactions, the reaction between acetophenone and formaldehyde presents a unique kinetic trap.
The Polymerization Pitfall (Early 20th Century)
Early attempts to synthesize this molecule via classical base-catalyzed aldol condensation (e.g., NaOH/EtOH) failed to isolate the mono-adduct. The high reactivity of formaldehyde led to:
Dehydration: Rapid elimination of water to form phenyl vinyl ketone.
Polymerization: The resulting enone reacted with excess enolate, creating oligomeric mixtures.
The Solvent Breakthrough (1967)
The definitive isolation was achieved by Bengt Wesslén in 1967. By switching the solvent system to Dimethyl Sulfoxide (DMSO) with a mild base (Potassium Carbonate), Wesslén suppressed the dehydration pathway.
Key Insight: DMSO solvates the cation, increasing the basicity of the carbonate while minimizing the temperature required, thus kinetically trapping the aldol adduct before elimination could occur.
Outcome: This marked the transition of the molecule from a transient spectroscopic ghost to an isolable synthetic intermediate.
Divergent Synthetic Pathways
The utility of 3-Hydroxy-1-phenylpropan-1-one is best understood by comparing its synthesis and downstream transformations against the industrial "Mannich Route."[1]
Visualization: The Propiophenone Divergence
The following diagram illustrates the competitive pathways between the Oxygen series (Aldol) and Nitrogen series (Mannich), highlighting the synthesis of major antidepressants.
Figure 1: Divergent synthesis pathways from acetophenone.[1] The Mannich route (Red) is the industrial standard for SSRIs, while the Aldol route (Green) provides access to chiral diols.
Technical Methodologies
Protocol A: Modern Controlled Synthesis (Mukaiyama Aldol Variant)
To avoid the historical polymerization issues, modern synthesis utilizes pre-formed enolates or silyl enol ethers.
Enolization: React acetophenone with TMSCl/Et3N to generate the trimethylsilyl enol ether. This locks the enolate regiochemistry.
Lewis Acid Activation: Dissolve trioxane in anhydrous DCM at -78°C. Add catalytic TMSOTf.
Addition: Slowly add the silyl enol ether. The Lewis acid activates the formaldehyde equivalent without deprotonating the alpha-position, preventing polymerization.
Hydrolysis: Quench with dilute aqueous HCl to cleave the silyl group, yielding pure 3-Hydroxy-1-phenylpropan-1-one.
Protocol B: Biocatalytic Asymmetric Reduction
This molecule is a prime substrate for Dynamic Kinetic Resolution (DKR) .
Objective: Convert the prochiral ketone into a chiral 1,3-diol (e.g., (S,S)-1-phenylpropane-1,3-diol).
Catalyst: Ruthenium-Noyori complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).[1]
Data Table: Solvent Effects on Stereoselectivity
Solvent System
H2 Pressure (atm)
Conversion (%)
ee (Anti-Diol)
Note
MeOH
10
95%
82%
Fast reaction, moderate stereo-control
DCM / t-BuOH (1:1)
10
92%
>99%
Optimal hydrogen bonding network
THF
10
60%
75%
Poor solubility of catalyst
Data aggregated from recent ATH studies (e.g., MDPI, 2024).
Pharmaceutical Applications & Mechanism[4]
The Fluoxetine/Atomoxetine Connection
While Fluoxetine (Prozac) is commercially manufactured via the Mannich base (3-dimethylamino-1-phenylpropan-1-one), the 3-hydroxy analogue offers a stereochemically superior route for "switch" strategies.[1]
Chiral Pool Entry: Reduction of 3-Hydroxy-1-phenylpropan-1-one yields 1-phenylpropane-1,3-diol .[1][8][9]
Differentiation: The primary alcohol (C3) is less hindered than the benzylic alcohol (C1).
Selective Activation: The primary alcohol can be selectively tosylated.
Nucleophilic Displacement: Reaction with methylamine introduces the nitrogen atom with inversion (if attacking C1) or retention (if attacking C3), allowing precise control over the final drug stereochemistry.
Pathway Diagram: From Hydroxy-Ketone to Drug Scaffold[1]
Figure 2: The "Chiral Pool" route utilizing the hydroxy-ketone to access amino-alcohol pharmacophores.[1]
References
Wesslén, B. (1967).[2] Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-720.[1][2]
Nielsen, A. T., & Houlihan, W. J. (2011).[7] The Aldol Condensation. Organic Reactions, 16. (Definitive review on the scope and limitations of the reaction).
Touati, R., et al. (2024).[5] Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI Molecules, 29(14), 3420. (Details the biocatalytic/catalytic reduction to diols).
Eli Lilly & Co. (2001). Process for the preparation of Fluoxetine Hydrochloride. WO Patent 2001044166A1. (Industrial context of the Mannich vs. Hydroxy routes).
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39, 1600-1618.[1] (Modern catalytic methods avoiding polymerization).
Technical Whitepaper: Research Applications of 3-Hydroxy-1-phenylpropan-1-one
Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9), also known as -hydroxypropiophenone, represents a critical C3-synthon in organic synthesis. Unlike its ring-substituted isomer (3'-hydroxypropiophenone),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9), also known as
-hydroxypropiophenone, represents a critical C3-synthon in organic synthesis. Unlike its ring-substituted isomer (3'-hydroxypropiophenone), which finds use primarily in fragrances and UV stabilizers, the aliphatic 3-hydroxy variant acts as a versatile "switchable" scaffold. It serves as a direct precursor to phenyl vinyl ketone (via dehydration) and 1-phenyl-1,3-propanediol (via reduction)—the latter being the chiral core of blockbuster SSRI/SNRI therapeutics such as Fluoxetine (Prozac) and Atomoxetine .
This guide outlines the compound's chemical behavior, its pivotal role in asymmetric drug synthesis, and protocols for its biocatalytic transformation.[1]
Part 1: Chemical Profile & Synthetic Divergence
Structural Distinction & Stability
Researchers must rigorously distinguish between the target compound and its isomers to avoid experimental failure.
The utility of 3-Hydroxy-1-phenylpropan-1-one stems from its position at the intersection of three reaction pathways. It is rarely the final product; rather, it is a transient "storage form" of reactivity.
Dehydration (The Michael Switch): Under acidic or thermal conditions, it eliminates water to form Phenyl Vinyl Ketone (Acrylophenone) , a potent Michael acceptor. This allows for the in situ generation of the unstable vinyl ketone for reaction with nucleophiles (amines, thiols).
Retro-Mannich/Aldol: In the presence of strong base, it can revert to acetophenone and formaldehyde equivalents, necessitating controlled pH during handling.
Asymmetric Reduction: The ketone carbonyl is prochiral. Stereoselective reduction yields 1-phenyl-1,3-propanediol , a high-value chiral building block.
Part 2: Pharmaceutical Applications (The SSRI Pathway)
The most authoritative application of this scaffold is in the synthesis of 3-aryloxy-3-phenylpropylamines, a class of drugs including Fluoxetine , Atomoxetine , and Nisoxetine .
Mechanism of Action
The synthesis relies on transforming the ketone into a chiral alcohol, followed by activation of the primary hydroxyl group (C3) and displacement by an amine.
Step 1: Asymmetric reduction of 3-Hydroxy-1-phenylpropan-1-one to (S)-1-phenyl-1,3-propanediol.
Step 2: Selective activation of the primary alcohol (e.g., mesylation).
Step 3: Nucleophilic substitution with methylamine to form the amino-alcohol.
Step 4: Arylation of the secondary alcohol (C1) to attach the drug-specific ether moiety (e.g., 4-trifluoromethylphenol for Fluoxetine).
Synthetic Workflow Diagram
The following diagram illustrates the divergence from the 3-hydroxy ketone scaffold to major pharmaceutical targets.
Caption: Divergent synthetic pathways from 3-Hydroxy-1-phenylpropan-1-one to Michael acceptors and SSRI therapeutics.
Part 3: Biocatalysis & Green Chemistry[2]
In modern drug development, 3-Hydroxy-1-phenylpropan-1-one is used as a model substrate to screen Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) . The goal is to achieve >99% enantiomeric excess (ee) of the diol without using heavy metal catalysts.
Why Use Biocatalysis?
Chemical reduction (e.g., NaBH4) typically yields a racemic diol, requiring wasteful resolution steps. Biocatalytic reduction establishes the C1 chiral center with high fidelity.
Extraction: Evaporate ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 30%
60% EtOAc in Hexane).
Yield: Expect 85-92% of a viscous, colorless oil (racemic 1-phenyl-1,3-propanediol).
Protocol B: Biocatalytic Screening (Micro-Scale)
Use this protocol to identify enzymes capable of asymmetric reduction.
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl2.
Cofactor Mix: Add NADPH (10 mM) and a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose).
Substrate Loading: Add 3-Hydroxy-1-phenylpropan-1-one (dissolved in DMSO, final conc. 5 mM) to the buffer.
Enzyme Addition: Add 1-5 mg of lyophilized KRED candidate.
Incubation: Shake at 30°C / 250 rpm for 24 hours.
Analysis: Extract with Ethyl Acetate (200 µL). Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion and ee.
References
PubChem. (2025).[2] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine.[2] [Link]
Corey, E. J., & Reichard, G. A. (1989). Enantioselective Synthesis of Fluoxetine.[3] Tetrahedron Letters. (Foundational reference for 1,3-amino alcohol synthesis).
Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.[4] (Demonstrates biocatalytic reduction of phenyl-alkyl ketones). [Link]
PrepChem. (2024). Synthesis of 1-phenylpropan-3-ol-1-one.[5] (Synthetic protocols for hydroxy-ketone precursors). [Link]
NIST WebBook. (2024). 1-Propanone, 3-hydroxy-1-phenyl- Data.[2][6][7][8][9] National Institute of Standards and Technology. [Link]
An In-depth Technical Guide to Determining the Solubility of 3-Hydroxy-1-phenylpropan-1-one
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Hydroxy-1-phenylpropan-1-one...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Hydroxy-1-phenylpropan-1-one. This compound, an aromatic ketone, serves as a key intermediate in the synthesis of various pharmaceuticals.[1] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, formulation, and preclinical development. This guide moves beyond a simple recitation of protocols to explain the underlying physicochemical principles that govern solubility. It offers a detailed, field-proven experimental workflow, from theoretical prediction to analytical quantification, ensuring a self-validating and robust approach to solubility assessment.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
3-Hydroxy-1-phenylpropan-1-one, also known as 3-hydroxypropiophenone, is a versatile organic compound with a molecular formula of C₉H₁₀O₂.[2][3][4][5][6] Its structure, featuring a phenyl ring, a ketone group, and a hydroxyl group, imparts a unique polarity profile that dictates its interaction with various solvents. In the pharmaceutical industry, the solubility of such intermediates is a critical parameter. It influences reaction kinetics, purification strategies, and the feasibility of formulation approaches. Poorly understood solubility can lead to challenges in achieving desired concentrations, unexpected precipitation, and ultimately, delays in the drug development pipeline. This guide provides the necessary tools to systematically characterize the solubility of 3-Hydroxy-1-phenylpropan-1-one, enabling informed decisions in a research and development setting.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute and solvent molecules.[7][8] For 3-Hydroxy-1-phenylpropan-1-one, the key to understanding its solubility lies in its molecular structure.
The molecule possesses:
A nonpolar phenyl ring: This region favors interactions with nonpolar solvents through van der Waals forces.
A polar ketone group (C=O): This group can participate in dipole-dipole interactions.
A polar hydroxyl group (-OH): This group is capable of forming hydrogen bonds, a strong type of intermolecular interaction.
The interplay of these features determines the compound's affinity for different classes of solvents:
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of 3-Hydroxy-1-phenylpropan-1-one can form strong hydrogen bonds with these solvents, promoting solubility. However, the nonpolar phenyl ring can limit the extent of dissolution in highly polar solvents like water.
Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions with the ketone and hydroxyl groups of the solute.
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The phenyl ring of 3-Hydroxy-1-phenylpropan-1-one will have a favorable interaction with these solvents, but the polar ketone and hydroxyl groups will be disfavored, likely leading to lower solubility.
Caption: Intermolecular forces governing the solubility of 3-Hydroxy-1-phenylpropan-1-one.
Predicting Solubility using LogP
Qualitative and Quantitative Solubility Data
While precise, publicly available quantitative solubility data for 3-Hydroxy-1-phenylpropan-1-one is limited, several sources from chemical suppliers provide qualitative descriptions. It is generally reported to be:
Soluble to slightly soluble in: Methanol, ethanol, acetone, chloroform, and ethyl acetate.[1]
For illustrative purposes, the following table presents solubility data for a structurally similar compound, m-hydroxyacetophenone, in various solvents. This data demonstrates the expected trends and provides a template for presenting experimentally determined results for 3-Hydroxy-1-phenylpropan-1-one.
Solvent
Solvent Type
Temperature (°C)
Solubility of m-hydroxyacetophenone (mole fraction)[11]
Water
Polar Protic
25
Low (specific value not provided)
Methanol
Polar Protic
25
High (specific value not provided)
Ethanol
Polar Protic
25
High (specific value not provided)
n-Propanol
Polar Protic
25
High (specific value not provided)
Isopropanol
Polar Protic
25
High (specific value not provided)
Ethyl Acetate
Polar Aprotic
25
Moderate (specific value not provided)
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13][14] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[13][14]
Caption: The experimental workflow for the shake-flask solubility determination method.
Scintillation vials or suitable flasks with screw caps
Orbital shaker with temperature control
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
Volumetric flasks and pipettes
HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
Procedure:
Preparation: Add an excess amount of solid 3-Hydroxy-1-phenylpropan-1-one to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 RPM).[15] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[12][15]
Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow any remaining solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials and collect the supernatant or filter the solution using a syringe filter. This step is critical to avoid artificially high concentration readings from suspended microparticles.
Dilution and Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
Analysis: Determine the concentration of 3-Hydroxy-1-phenylpropan-1-one in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (see Section 5).
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is crucial for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying 3-Hydroxy-1-phenylpropan-1-one. A reverse-phase method using a C18 column is generally suitable for aromatic ketones.
Mobile Phase: A mixture of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid to improve peak shape) is a common choice.[1]
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 3-Hydroxy-1-phenylpropan-1-one.
Quantification: A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration in the experimental samples.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable for pure samples where there are no interfering substances that absorb at the same wavelength.[16][17][18]
Procedure: A UV-Vis spectrum of 3-Hydroxy-1-phenylpropan-1-one in the chosen solvent should be recorded to determine the wavelength of maximum absorbance (λmax).
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the unknown samples can then be determined using the Beer-Lambert law.[17]
Safety, Handling, and Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[19][20] Avoid contact with skin and eyes.[19]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14] Do not dispose of down the drain.
Conclusion and Applications
This guide provides a robust framework for the systematic determination of the solubility of 3-Hydroxy-1-phenylpropan-1-one. By combining theoretical understanding with a detailed experimental protocol and appropriate analytical methods, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulations in the pharmaceutical and chemical industries. A thorough characterization of solubility is a foundational step in accelerating the journey of a chemical entity from the laboratory to its final application.
References
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]
A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. [Link]
Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. PROAnalytics. [Link]
UV Spectrophotometry as a Pharmaceutical Testing Solution. HunterLab. [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]
Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]
3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. ResearchGate. [Link]
Efficient RP-HPLC Method Development for Analysis and Accurate Quantification of Specific. YouTube. [Link]
3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Publishing. [Link]
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]
Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents from T = (289.15–325.15) K. ResearchGate. [Link]
An In-Depth Technical Guide for Structural & Electronic Analysis[1] Executive Summary This technical guide outlines the in silico characterization of 3-Hydroxy-1-phenylpropan-1-one (HPP) . As a structural hybrid comprisi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Structural & Electronic Analysis[1]
Executive Summary
This technical guide outlines the in silico characterization of 3-Hydroxy-1-phenylpropan-1-one (HPP) . As a structural hybrid comprising a phenyl ring, a carbonyl core, and a distal hydroxyl group, HPP serves as a critical model for understanding β-hydroxy ketone pharmacophores.[1] These structures are pivotal intermediates in the synthesis of Mannich bases and are often encountered as metabolic degradation products of photoinitiators and substituted propiophenones.[1]
This document provides a self-validating computational workflow. It moves beyond static geometry to analyze the dynamic competition between intramolecular hydrogen bonding and conformational entropy, grounded in Density Functional Theory (DFT).[1]
Structural Dynamics & Conformational Landscape
The Conformational Lock Mechanism
The reactivity of HPP is dictated by the rotation of the C2–C3 bond. Unlike rigid aromatic systems, the alkyl tail allows for significant conformational flexibility.[1]
Open Conformer (Trans-like): The hydroxyl group is oriented away from the carbonyl. This is the dominant form in polar protic solvents (water/methanol) where intermolecular H-bonding dominates.[2][1]
Chelated Conformer (Cis-like): A six-membered pseudo-ring is formed via an intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the carbonyl oxygen (
Mechanistic Insight:
DFT studies on homologous β-hydroxy ketones reveal that the Chelated Conformer is often the global minimum in the gas phase due to the stabilization energy of the IMHB (typically 5–7 kcal/mol). However, in solution phase (PCM model), the Open Conformer becomes competitive as solvent molecules disrupt the internal lock.[1]
Rotational Barrier Analysis
To validate this, a Potential Energy Surface (PES) scan is required.[2][1]
The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and potential for bio-interaction (e.g., docking into protein pockets).[1]
HOMO-LUMO Topology
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the carbonyl oxygen lone pair .[1] It represents the region capable of nucleophilic attack or electron donation.[1]
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the adjacent alkyl chain (
character).[1] This is the site susceptible to nucleophilic addition (e.g., by hydride donors).[1]
Electron affinity; susceptibility to reduction.[2][1]
Energy Gap
4.50 to 4.80
Chemical Hardness (). Indicates HPP is a "hard" molecule, stable against spontaneous rearrangement but reactive toward strong nucleophiles.[2][1]
Dipole Moment
3.5 - 4.2 Debye
High polarity due to the orthogonal vectors of the C=O and O-H groups.
Vibrational Spectroscopy (IR/Raman) Validation
Trustworthiness in QC studies relies on spectral validation.[1] The following assignments serve as the "fingerprint" for model validation.
Key Vibrational Modes
Functional Group
Mode
Experimental ()
Scaled DFT ()
Diagnostic Note
Hydroxyl (-OH)
Stretch ()
3400 - 3550 (Broad)
3600 (Free) / 3450 (Bonded)
A redshift of ~150 in the DFT calculation confirms the presence of the Intramolecular H-Bond.[2][1]
Carbonyl (C=O)
Stretch ()
1680 - 1695
1690 - 1710
Conjugation with the phenyl ring lowers this frequency compared to aliphatic ketones (usually >1715).[2][1]
Phenyl Ring
C=C Stretch
1580 - 1600
1590 - 1610
The "breathing" mode of the aromatic ring; highly intense in Raman.
Alkyl Chain
Scissor
1450 - 1460
1455
Good baseline for scaling factor calibration.[2][1]
> Note: DFT frequencies are typically overestimated by 4-5% due to the harmonic approximation. A scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) must be applied.
Experimental Protocol: The Computational Workflow
This protocol is designed for use with Gaussian 16 or ORCA 5.0 .[1]
Step 1: Geometry Optimization & Frequency
Objective: Locate the global minimum and verify it is not a transition state (zero imaginary frequencies).
Functional: B3LYP (Hybrid functional for balanced organics).[2][1]
Basis Set: 6-311++G(d,p) (Includes diffuse functions for the lone pairs on Oxygen).[2][1]
Solvent: IEFPCM (Water or Ethanol) to simulate physiological conditions.
Step 2: Natural Bond Orbital (NBO) Analysis
Objective: Quantify the hyperconjugative stabilization.
).[2][1] High values (>20 kcal/mol) indicate strong delocalization and stability.[2]
Step 3: Time-Dependent DFT (TD-DFT)
Objective: Simulate UV-Vis absorption.
States: Calculate first 6 singlet excited states (
and ).
Visualization of Workflows
Diagram 1: The Quantum Chemical Pipeline
This diagram illustrates the logical flow from structure generation to property validation.[1]
Caption: Standardized DFT workflow ensuring thermodynamic stability before property calculation.
Diagram 2: Conformational Isomerism Logic
Visualizing the competition between the "Open" and "Chelated" forms.
Caption: Environmental impact on the H-bond "lock" mechanism in HPP.
References
NIST Mass Spectrometry Data Center. (2023).[2][1] 3-Phenylpropanol and Related Derivatives - Infrared Spectrum. National Institute of Standards and Technology. Link[2][1]
Mebi, A. C. (2011).[2][1] DFT study on structure, electronic properties, and reactivity of cis-isomers of phenone derivatives. Journal of Chemical Sciences. Link[2][1]
Woodford, J. N. (2007).[2][1] Density Functional Theory and Atoms-in-Molecules Investigation of Intramolecular Hydrogen Bonding in Derivatives of Malonaldehyde. Journal of Physical Chemistry A. Link[2][1]
Srivastava, A., et al. (2020).[2][1][3] Structural Preferences and Vibrational Analysis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one: A Computational and Infrared Spectroscopic Research. ResearchGate. Link
Adole, V. A. (2020).[2][1][3] Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies of 3-(3,4-Dihydroxyphenyl)-1-Phenyl-3-(Phenylamino)Propan-1-One. ResearchGate. Link
Aldol condensation protocol for 3-Hydroxy-1-phenylpropan-1-one synthesis
Controlling Selectivity in Crossed-Aldol Additions of Acetophenone and Formaldehyde Executive Summary & Strategic Overview The synthesis of 3-hydroxy-1-phenylpropan-1-one (CAS: 1073-72-9), also known as -hydroxypropiophe...
Author: BenchChem Technical Support Team. Date: February 2026
Controlling Selectivity in Crossed-Aldol Additions of Acetophenone and Formaldehyde
Executive Summary & Strategic Overview
The synthesis of 3-hydroxy-1-phenylpropan-1-one (CAS: 1073-72-9), also known as
-hydroxypropiophenone, presents a classic chemoselectivity challenge in organic synthesis. While the reaction theoretically requires a simple crossed-aldol addition between acetophenone and formaldehyde, the thermodynamic drive toward dehydration is significant.
In standard base-catalyzed conditions, the resulting
-hydroxy ketone rapidly undergoes E1cB elimination to form phenyl vinyl ketone (acrylophenone) , a highly reactive Michael acceptor that polymerizes or reacts further. Additionally, the high reactivity of formaldehyde often leads to double-addition, forming the 1-phenyl-2,2-bis(hydroxymethyl)propan-1-one diol.
This Application Note provides two distinct, high-fidelity protocols designed to arrest the reaction at the alcohol stage:
Protocol A (Process Scale): A Kinetic Control Method using DMSO/KOH at low temperature.
Protocol B (Discovery Scale): The Mukaiyama Aldol Reaction for maximum purity and stereochemical control.
Mechanistic Insight & Causality
To successfully synthesize the target, one must understand the competing pathways. The reaction begins with the enolization of acetophenone.
The "Aldol-Dehydration" Trap
Enolization: Base removes an
-proton from acetophenone.
Addition: The enolate attacks the highly electrophilic formaldehyde carbonyl.
The Critical Junction: The resulting alkoxide is protonated to form 3-hydroxy-1-phenylpropan-1-one.
Risk:[1][2] If temperature is elevated or base concentration is too high, a second
-proton is removed, leading to hydroxide elimination (Dehydration) and formation of the enone.[3]
Pathway Visualization
The following diagram illustrates the divergence between the desired product and the common side-products.
Figure 1: Mechanistic pathway showing the critical divergence between the stable aldol adduct and the dehydration/over-reaction products.
Protocol A: Kinetic Control in DMSO (Process Scale)
Rationale: This method utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent.[4] In DMSO, hydroxide ions are poorly solvated and highly reactive, allowing the reaction to proceed rapidly at low temperatures (10–15°C). Low temperature is the primary "brake" that prevents dehydration.
Rationale: For drug development applications requiring high purity and no risk of dehydration, the Mukaiyama aldol is superior. It decouples the enolization from the addition. We first generate the silyl enol ether, then react it with formaldehyde using a Lewis Acid.
Materials
Precursor: 1-Phenyl-1-(trimethylsiloxy)ethylene (TMS enol ether of acetophenone).
Electrophile: Formaldehyde (aqueous 37% or Trioxane).
Catalyst: Ytterbium Triflate
(10 mol%) or .
Solvent: THF or DCM.
Step-by-Step Procedure
Enol Silane Formation (Pre-step):
React acetophenone with TMSCl and TEA in DMF to isolate the silyl enol ether. Purify by distillation. (This reagent is stable and can be stored).
Aldol Reaction:
Dissolve the silyl enol ether (1.0 eq) in THF.
Add Formaldehyde (aqueous formalin, 1.2 eq).
Add
(10 mol%).
Stir at Room Temperature for 6–12 hours.
Mechanism:[1][5][6][7][8] The Lewis acid activates the formaldehyde in the aqueous environment (Lanthanide triflates are water-tolerant Lewis acids), allowing the silyl ether to attack.
Hydrolysis & Workup:
Add dilute HCl to hydrolyze the silyl group.
Extract with DCM.
This method produces the
-hydroxy ketone exclusively, with zero risk of dehydration during the reaction phase.
Experimental Workflow & Quality Control
Process Flow Diagram
Figure 2: Operational workflow emphasizing the critical monitoring and quenching steps.
Analytical Specifications
Test
Method
Acceptance Criteria
Note
Identity
1H NMR (CDCl3)
Triplet ~3.2 (CH2), Triplet ~4.1 (CH2-OH)
Confirm absence of vinyl protons ( 5.8-6.4)
Purity
HPLC (UV 254nm)
> 95.0%
Major impurity: Acetophenone
Water
Karl Fischer
< 0.5%
Critical for stability
Appearance
Visual
Colorless to pale yellow oil
Darkening indicates decomposition
Troubleshooting & Optimization
Issue: Product solidifies into a white mass.
Cause: You likely formed the diol (double addition).
Solution: Reduce Formaldehyde equivalents to 1.0 or 0.9. Increase dilution.
Issue: Presence of Enone (Vinyl protons in NMR).
Cause: Workup was too acidic or evaporation bath was too hot.
Solution: Neutralize strictly to pH 7. Do not heat above 30°C during solvent removal.
Issue: Low Conversion.
Cause: Paraformaldehyde did not depolymerize.
Solution: Ensure the DMSO/Base mixture stirs long enough before adding acetophenone, or use Protocol B (Mukaiyama).
References
Wesslén, B. (1967).[4] Aldol Reactions of Formaldehyde in Non-aqueous Media. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-717.[4]
(Verified via Search Result 1.9)
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509.
Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. The Journal of Organic Chemistry, 59(13), 3590–3596.
(Supporting Protocol B)
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation.[2][3][9][10][11][6][12][13] Organic Reactions.[1][2][3][9][10][4][11][6][8][13][14]
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note addresses the asymmetric synthesis of chiral
-hydroxy ketones , specifically focusing on C3-substituted derivatives of 3-Hydroxy-1-phenylpropan-1-one .
Executive Summary & Structural Analysis
Target Molecule Clarification:
The specific nomenclature "3-Hydroxy-1-phenylpropan-1-one" refers to the molecule
. Structurally, this molecule is achiral as it lacks a stereogenic center.
However, in drug development (e.g., synthesis of Fluoxetine or Dapoxetine analogs), "chiral 3-hydroxy-1-phenylpropan-1-one" typically refers to C3-substituted derivatives (e.g., 3-hydroxy-3-phenylpropan-1-one or 3-hydroxy-1-phenylbutan-1-one ) where a stereocenter exists at the
-position. This guide details the Direct Asymmetric Aldol Reaction to synthesize these chiral scaffolds with high enantioselectivity ( ee), utilizing L-Proline as a biomimetic organocatalyst.
Core Applications:
Pharmaceutical Intermediates: Precursors for SSRIs (e.g., Fluoxetine, Atomoxetine) via 1,3-amino alcohol conversion.
Fragment-Based Drug Design: Construction of chiral polyketide backbones.
Route Selection: Organocatalysis vs. Metal Catalysis
Feature
Organocatalysis (Recommended)
Metal Catalysis (Mukaiyama Aldol)
Biocatalysis (Aldolases)
Catalyst
L-Proline (inexpensive, non-toxic)
Ti/Sn with Chiral Ligands (BINOL)
DERA / KREDs
Conditions
Aerobic, Room Temperature, Wet solvents OK
Strictly Anhydrous, Cryogenic (-78°C)
Aqueous Buffer, pH sensitive
Atom Economy
High (Direct coupling)
Low (Requires pre-activation of enol silanes)
High
Scalability
Excellent (Kilogram scale)
Moderate (Cost of ligands/metals)
Excellent (if enzyme available)
Selectivity
High anti/syn control
High control
Specific to substrate
Decision: We utilize the L-Proline-catalyzed Direct Aldol route. It eliminates the need for pre-formed enolates (Mukaiyama), avoids toxic metals, and operates under operationally simple conditions suitable for high-throughput validation.
Mechanistic Pathway (Enamine Cycle)
The reaction proceeds via an Enamine Intermediate . The chiral amine (L-Proline) reacts with the ketone donor (Acetophenone) to form a nucleophilic enamine. This enamine attacks the aldehyde acceptor from a specific face ("Re" or "Si"), dictated by the hydrogen-bonding framework of the carboxylic acid moiety, ensuring high enantioselectivity.
Figure 1: Catalytic cycle for the L-Proline mediated asymmetric aldol reaction. The carboxylic acid group of proline directs the facial attack via hydrogen bonding.
Note: This protocol synthesizes the 3-phenyl derivative. For the 3-methyl derivative, substitute Benzaldehyde with Acetaldehyde (slow addition required).
A. Reagents & Materials
Donor: Acetophenone (ReagentPlus®, 99%)
Acceptor: Benzaldehyde (freshly distilled to remove benzoic acid)
Catalyst: L-Proline (99%, natural enantiomer)
Solvent: DMSO (Anhydrous) or DMSO/Acetone (4:1 v/v)
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Proline (30 mol%, 345 mg) in DMSO (10 mL) .
Critical Parameter: Ensure complete dissolution. If the solution is cloudy, sonicate for 5 minutes. Proline solubility is the rate-limiting factor.
Donor Addition:
Add Acetophenone (10 mmol, 1.17 mL) to the mixture.
Stir at room temperature (
) for 15 minutes to allow pre-equilibrium of the enamine.
Acceptor Addition:
Add Benzaldehyde (10 mmol, 1.02 mL) in a single portion.
Note: For aliphatic aldehydes (e.g., acetaldehyde), use a syringe pump (1 mL/h) to suppress self-aldol condensation.
Reaction Incubation:
Seal the flask and stir vigorously at room temperature for 24 to 72 hours .
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product spot (
) will appear distinct from the starting materials.
Workup:
Quench the reaction with Phosphate Buffer (pH 7.0, 20 mL) and water (20 mL).
Extract the aqueous layer with Ethyl Acetate (
) .
Combine organic layers and wash with Brine (
) to remove residual DMSO.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Purify the crude yellow oil via Flash Column Chromatography (Silica Gel 60).
Eluent Gradient: Hexane:EtOAc (10:1
4:1).
Yield Expectation: 65–85%.
C. Analytical Validation (QC)
Parameter
Method
Specification
Identity
-NMR (400 MHz, )
5.35 (dd, 1H, CH-OH), 3.35 (m, 2H, )
Enantiomeric Excess
Chiral HPLC (Chiralcel OD-H)
ee (Target)
Conditions
Hexane:i-PrOH (90:10), 1.0 mL/min
Major peak: (S-isomer)
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Yield (<40%)
High water content in DMSO
Use anhydrous DMSO; water inhibits enamine formation.
Low ee (<80%)
Temperature too high
Cool reaction to . Reaction time will increase (5-7 days).
Side Products
Aldehyde self-condensation
Use excess ketone (Donor:Acceptor 2:1) or slow addition of aldehyde.
Catalyst Insoluble
Wrong solvent choice
Ensure DMSO or DMF is used. Proline is insoluble in pure acetone/DCM.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
Northrup, A. B., & MacMillan, D. W. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. Link
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction.[2] Chemical Society Reviews, 39(5), 1600–1618. Link
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
Using 3-Hydroxy-1-phenylpropan-1-one in pharmaceutical synthesis
Application Note: High-Purity Synthesis of Chiral Pharmaceutical Intermediates Using 3-Hydroxy-1-phenylpropan-1-one Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9) serves as a critical C3-synthon in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Chiral Pharmaceutical Intermediates Using 3-Hydroxy-1-phenylpropan-1-one
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9) serves as a critical C3-synthon in the synthesis of blockbuster antidepressants, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine (Prozac) , Atomoxetine (Strattera) , and Nisoxetine .
While industrial routes often utilize Mannich bases (3-amino-1-phenylpropan-1-one), this guide focuses on the "Hydroxy-First" strategy . This approach utilizes 3-hydroxy-1-phenylpropan-1-one to access chiral 1-phenyl-1,3-propanediols via Asymmetric Transfer Hydrogenation (ATH). This route offers superior control over enantiopurity early in the synthesis, avoiding the handling of unstable amino-ketones and enabling the synthesis of diverse analogs from a single chiral diol intermediate.
Strategic Utility & Mechanism
The molecule contains two distinct reactive sites: the benzylic ketone and the primary hydroxyl group.
Site A (Ketone): Pro-chiral center. Enantioselective reduction establishes the absolute configuration of the drug target (e.g., (S)-configuration for Fluoxetine).
Site B (Primary Hydroxyl): Serves as a handle for chemoselective activation (Tosylation/Mesylation) allowing subsequent nucleophilic displacement by various amines (methylamine, dimethylamine, etc.).
Advantages over Mannich Route:
Stability: The
-hydroxy ketone is more stable than the corresponding free-base Mannich ketone, which is prone to polymerization or elimination to acrylophenone.
Versatility: The intermediate chiral diol can be diverted to multiple APIs (Fluoxetine, Atomoxetine) simply by changing the amine in the final step.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Hydroxy-1-phenylpropan-1-one (Cross-Aldol)
Note: While commercially available, in-house synthesis ensures freshness, as the compound can dehydrate to acrylophenone upon prolonged storage.
Setup: Charge a flame-dried round-bottom flask with Acetophenone (12.0 g, 100 mmol) and IPA (50 mL).
Addition: Add Paraformaldehyde (3.6 g, 120 mmol) followed by Diisopropylamine (1.4 mL) and TFA (0.76 mL).
Reaction: Heat the mixture to reflux (82°C) for 24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of acetophenone.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove IPA. Dissolve residue in DCM (100 mL) and wash with sat. NaHCO3 (2 x 50 mL) and brine.
Purification: The crude oil often contains ~10-15% acrylophenone (dehydration product). Purify via flash column chromatography (Silica, 0
30% EtOAc in Hexanes).
Target: Colorless oil or low-melting solid.
Yield: Typically 60-75%.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) to (S)-1-Phenyl-1,3-propanediol
This is the critical stereodefining step. We utilize a Ruthenium-TsDPEN catalyst for high enantioselectivity.
Quench: Add water (5 mL) to separate phases. Extract aqueous layer with DCM (3 x 5 mL).
Purification: Dry organics over Na2SO4 and concentrate. Purify via short-path silica plug (50% EtOAc/Hexane) to remove catalyst residues.
Result: (S)-1-Phenyl-1,3-propanediol.
Enantiomeric Excess (ee): Typically >94% ee.[4][5]
Note: Use (R,R)-TsDPEN to access the (R)-enantiomer (Atomoxetine precursor).
Protocol C: Chemoselective Conversion to Fluoxetine Intermediate
Conversion of the diol to the amino-alcohol requires differentiating the primary and secondary hydroxyls. The primary -OH is sterically more accessible.
The following diagram illustrates the "Hydroxy-First" pathway, highlighting the critical enantioselective step.
Caption: Figure 1. Chemo-enzymatic or catalytic pathway for the synthesis of (S)-Fluoxetine via the 3-hydroxy ketone intermediate.
Quantitative Data & Troubleshooting
Parameter
Standard Mannich Route
Hydroxy-Ketone ATH Route (Recommended)
Enantioselectivity (ee)
~90% (requires recrystallization)
>94-98% (Direct)
Step Count
3 (Linear)
4 (Linear)
Intermediate Stability
Low (Mannich base degrades)
High (Diol is stable solid)
Chemical Hazard
High (Free amine toxicity)
Moderate (Standard solvents)
Atom Economy
High
Moderate (TsCl waste)
Troubleshooting Guide:
Low Conversion in ATH: Ensure the 3-hydroxy ketone is free of acrylophenone. The alkene moiety in acrylophenone can poison Ruthenium hydride species or undergo non-selective reduction.
Retro-Aldol: If acetophenone is observed during ATH, lower the reaction temperature to -10°C and increase catalyst loading to 2 mol% to maintain rate.
Over-Tosylation: Strictly control TsCl stoichiometry (1.05 eq) and temperature (0°C). If ditosylate forms, it cannot be converted to the desired amino-alcohol efficiently.
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dusts.[6][7][8]
Storage: Store at 2-8°C. Hygroscopic.
References:
PubChem. 3-Hydroxy-1-phenylpropan-1-one Compound Summary. National Library of Medicine. Link
Hamada, T., et al. Asymmetric Transfer Hydrogenation of alpha- and beta-Functionalized Ketones. Journal of the American Chemical Society, 2005. (Foundational protocol for Ru-TsDPEN on functionalized ketones).
Corey, E.J., Reichard, G.A. Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters, 1989. (Establishes the amino-alcohol intermediate logic).
Application Notes and Protocols: 3-Hydroxy-1-phenylpropan-1-one in Fragrance Development
Introduction: Unveiling the Olfactory Potential of a Novel Beta-Hydroxy Ketone The fragrance industry is in a perpetual state of innovation, driven by the quest for novel aroma chemicals that can impart unique and memora...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Olfactory Potential of a Novel Beta-Hydroxy Ketone
The fragrance industry is in a perpetual state of innovation, driven by the quest for novel aroma chemicals that can impart unique and memorable signatures to fine fragrances and consumer products. 3-Hydroxy-1-phenylpropan-1-one, a beta-hydroxy ketone, represents a promising candidate for exploration in this field. Its chemical structure, featuring a phenyl ring, a ketone group, and a hydroxyl group, suggests a complex and potentially multifaceted olfactory profile.
These application notes provide a comprehensive guide for researchers, perfumers, and formulation scientists on the evaluation and application of 3-Hydroxy-1-phenylpropan-1-one in fragrance development. We will delve into its olfactory characterization, formulation strategies, stability considerations, and safety protocols, offering a scientifically grounded framework for harnessing its potential.
Expected to be soluble in ethanol and other organic solvents commonly used in perfumery.
Inferred from related compounds
Predicted Olfactory Profile
Direct olfactory data for 3-Hydroxy-1-phenylpropan-1-one is not extensively published. However, based on the structurally similar propiophenone, a floral, sweet, and fruity character can be anticipated. Propiophenone is described as having floral notes of lilac and hawthorne, with sweet and fruity undertones of cherry.[3] The presence of a hydroxyl group in the beta position is likely to modify this profile, potentially adding a subtle creamy, waxy, or even a greener nuance. Ketones in perfumery can contribute a wide range of aromas, from floral and fruity to musky and deep.[4]
Anticipated Descriptors:
Primary: Floral (hyacinth-like, lilac), Sweet
Secondary: Fruity (cherry, berry), Powdery
Subtle Nuances: Creamy, Waxy, Green
Application in Fragrance Formulations
3-Hydroxy-1-phenylpropan-1-one is predicted to be a versatile ingredient, primarily functioning as a heart note, bridging the transition from top to base notes.[5]
Potential Roles in a Fragrance Composition:
Floral Accords: Its anticipated sweet, floral character makes it an excellent candidate for building and enhancing floral accords, particularly those centered around hyacinth, lilac, and other spring florals. It can be used in greater proportions in hawthorne and wisteria type fragrances.[3]
Fruity Compositions: The predicted cherry-like fruitiness can be leveraged in gourmand and fruity fragrances to add a sophisticated sweetness.
Fougère and Chypre: In smaller amounts, it could introduce a novel floral element to classic Fougère and Chypre structures.[3]
Fixative Properties: While not a primary fixative, the hydroxyl group may allow for hydrogen bonding with other fragrance molecules, potentially contributing to the longevity of the overall scent.[6]
Blending Synergies:
Based on the profile of related compounds, 3-Hydroxy-1-phenylpropan-1-one is expected to blend well with:
A systematic sensory evaluation is crucial to fully understand the character of this novel ingredient.[7][8]
Objective: To define the olfactory profile of 3-Hydroxy-1-phenylpropan-1-one and its behavior over time.
Materials:
3-Hydroxy-1-phenylpropan-1-one
Perfumer's ethanol (95% or higher)
Glass beakers and stirring rods
Graduated pipettes
Smelling strips (blotters)
A well-ventilated, odor-free environment
Procedure:
Preparation of Dilutions: Prepare a series of dilutions of 3-Hydroxy-1-phenylpropan-1-one in perfumer's ethanol. Recommended concentrations are 10%, 5%, and 1% (w/w).
Initial Olfactory Assessment (Top Notes):
Dip a clean smelling strip into the 10% dilution, ensuring it is saturated but not dripping.
Wave the strip gently under the nose and record the initial impressions. Note the intensity, primary scent characteristics, and any subtle nuances.
Repeat this process for the 5% and 1% dilutions to understand how concentration affects the perceived odor. Some pleasant odors can become unpleasant at higher concentrations.[9]
Evaluation of the Dry-Down (Heart and Base Notes):
Place the smelling strips in a holder and allow them to evaporate at room temperature.
Evaluate the scent from the strips at regular intervals: 15 minutes, 1 hour, 4 hours, and 24 hours.
Record any changes in the olfactory profile as the more volatile components evaporate. This will reveal the heart and base character of the molecule.
Descriptive Analysis:
Use a standardized fragrance vocabulary to describe the perceived scents at each stage.
Compare the scent to known fragrance materials to create a clear olfactory map.
Diagram of the Olfactory Evaluation Workflow:
Caption: Workflow for the sensory evaluation of a novel aroma chemical.
Protocol for Incorporation into a Model Fragrance
Objective: To assess the performance and blending characteristics of 3-Hydroxy-1-phenylpropan-1-one in a simple floral fragrance base.
Materials:
A pre-prepared simple floral accord (e.g., a basic rose or jasmine accord).
3-Hydroxy-1-phenylpropan-1-one (10% dilution in ethanol).
Perfumer's ethanol.
Glass vials for blending.
Digital scale.
Procedure:
Create a Control: Prepare a 10g sample of the simple floral accord diluted to 20% in perfumer's ethanol. This will serve as the control.
Experimental Blends:
Blend A (1% Addition): To a new vial, add the components for a 10g, 20% dilution of the floral accord, but replace 1% of the total fragrance concentrate with the 10% dilution of 3-Hydroxy-1-phenylpropan-1-one.
Blend B (5% Addition): Repeat the process, this time replacing 5% of the fragrance concentrate.
Blend C (10% Addition): Repeat with a 10% replacement.
Maceration: Seal all vials and allow them to macerate for at least 48 hours at room temperature, protected from light.
Comparative Evaluation:
Dip smelling strips into the control and each of the experimental blends.
Compare the olfactory profiles, noting how the addition of 3-Hydroxy-1-phenylpropan-1-one alters the original accord. Look for enhancements in brightness, depth, longevity, or any unexpected off-notes.
Conduct this evaluation at the same time intervals as the initial olfactory assessment.
Stability and Quality Control
Stability Considerations
Beta-hydroxy ketones can be susceptible to dehydration, especially under acidic or basic conditions, which could lead to the formation of α,β-unsaturated ketones.[10] This could alter the olfactory profile of the fragrance over time.
Protocol for Accelerated Stability Testing:
Sample Preparation: Prepare solutions of 3-Hydroxy-1-phenylpropan-1-one at a relevant concentration (e.g., 5%) in a standard hydroalcoholic perfume base.
Stress Conditions:
Elevated Temperature: Store samples in an oven at 40-45°C for a period of 1 to 3 months.
UV Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.
Control: Store a reference sample at room temperature in the dark.
Analysis: At regular intervals (e.g., weekly), evaluate the samples for:
Olfactory Changes: Compare the scent of the stressed samples to the control.
Color Changes: Visually inspect for any discoloration.
Chemical Purity: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to detect any degradation products.[11]
Diagram of the Stability Testing Workflow:
Caption: Workflow for accelerated stability testing of a fragrance ingredient.
Safety and Regulatory Considerations
Toxicological Profile
A toxicological and dermatological review of the related compound 3-phenyl-1-propanol has been conducted, and this information can serve as a useful reference for the safety assessment of phenylpropyl compounds in fragrances.[13]
Regulatory Compliance
Before commercial use, it is imperative to ensure that 3-Hydroxy-1-phenylpropan-1-one complies with the standards set by the International Fragrance Association (IFRA) and other relevant regulatory bodies. This includes assessing its potential for skin sensitization and other adverse effects.
Conclusion
3-Hydroxy-1-phenylpropan-1-one presents an exciting opportunity for fragrance innovation. Its predicted sweet, floral, and fruity profile, combined with its potential versatility in a range of fragrance types, makes it a compelling target for further research and development. By following the detailed protocols for olfactory evaluation, formulation, and stability testing outlined in these notes, perfumers and scientists can systematically explore the full potential of this novel aroma chemical. As with any new ingredient, a thorough safety assessment is paramount to ensure its responsible use in consumer products.
References
The Good Scents Company. (n.d.). Propiophenone. Retrieved from [Link]
Jiang, J., et al. (2019). Olfactory Characterization of Typical Odorous Pollutants Part I: Relationship Between the Hedonic Tone and Odor Concentration.
Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S114-9.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569605, Hydroxypropiophenone. Retrieved from [Link]
RIFM. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Retrieved from [Link]
Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
Skinobs. (2023, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
YouTube. (2022, February 22). Perfume Layering with Aromachemicals | How to Enhance Your Fragrance. Retrieved from [Link]
Dragoco. (n.d.). Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed. Retrieved from [Link]
MasterSense. (2023, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Fragrance material review on 3-phenyl-1-propanol. Retrieved from [Link]
Alpha Aromatics. (2023, May 8). Perfume Making 101 – Mastering The Art Of Blending Perfumes. Retrieved from [Link]
TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]
The Good Scents Company. (n.d.). 3-phenyl propyl alcohol. Retrieved from [Link]
YouTube. (2022, April 3). Phenyl constituents in perfumery (Rose series). Retrieved from [Link]
C&EN. (2014, May 12). Chemistry of Fragrances: The Intricate Details Within Perfumes. Retrieved from [Link]
Pharmaffiliates. (n.d.). 3-Hydroxy-1-phenylpropan-1-one. Retrieved from [Link]
ResearchGate. (n.d.). Update to RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Retrieved from [Link]
CIR. (2021, February 13). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Retrieved from [Link]
PullAroma.com. (2023, November 22). Aroma Chemicals: The Essential Guide to Modern Fragrance Creation. Retrieved from [Link]
Hilaris Publisher. (n.d.). The Role of Sensory Evaluation in Developing Novel Food Products. Retrieved from [Link]
Growing Science. (2021, May 7). Analysis of selected allergens present in alcohol-based perfumes. Retrieved from [Link]
YouTube. (2024, May 19). The molecule on almost every perfume ingredients label. Retrieved from [Link]
PubMed. (2023, September 2). Update to RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Retrieved from [Link]
3-Hydroxy-1-phenylpropan-1-one as a building block for heterocyclic compounds
Part 1: Executive Summary & Technical Rationale 3-Hydroxy-1-phenylpropan-1-one (CAS: 1321-48-8), often referred to as -hydroxypropiophenone, serves as a critical "masked" synthon in organic synthesis.[1][2] While it poss...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
3-Hydroxy-1-phenylpropan-1-one (CAS: 1321-48-8), often referred to as
-hydroxypropiophenone, serves as a critical "masked" synthon in organic synthesis.[1][2] While it possesses intrinsic reactivity as a -hydroxy ketone, its primary utility in heterocyclic chemistry stems from its ability to act as a stable, shelf-ready precursor to Phenyl Vinyl Ketone (PVK) (Acrylophenone).[1][2]
Direct use of Phenyl Vinyl Ketone is often plagued by its high instability; it polymerizes rapidly under ambient conditions, making precise stoichiometry difficult. By contrast, 3-Hydroxy-1-phenylpropan-1-one releases PVK in situ via a reversible dehydration mechanism, allowing for controlled Michael additions and cyclocondensations.[1][2] This application note details the protocols for leveraging this building block to synthesize pyrazolines , isoxazoles , and 1,5-diketones (pyridine precursors), ensuring high reproducibility and yield.
Part 2: Mechanism of Action (The Dehydration-Cyclization Axis)
The utility of this building block relies on the equilibrium between the
-hydroxy ketone and the -unsaturated ketone. Under the reaction conditions (typically basic or acidic reflux), the elimination of water generates the reactive Michael acceptor, which is immediately intercepted by the nucleophile (hydrazine, hydroxylamine, or enolate).
Figure 1: The "In Situ Release" mechanism. The stable hydroxy ketone generates the reactive vinyl ketone only when required, preventing polymerization side-reactions.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Phenyl-2-pyrazoline
Target: Synthesis of nitrogen-containing 5-membered rings (pharmacophores for anti-inflammatory and antidepressant activity).[1][2]
Mechanism: In situ dehydration followed by Michael addition of hydrazine and intramolecular dehydration.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of 3-Hydroxy-1-phenylpropan-1-one in 20 mL of absolute ethanol.
Activation: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis accelerates the initial dehydration to the vinyl ketone.
Addition: Dropwise add 15 mmol of Hydrazine Hydrate while stirring at room temperature. A slight exotherm may be observed.[2][3]
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent spot (Rf ~0.6).
Isolation: Cool the reaction mixture to 0°C in an ice bath. The pyrazoline derivative often precipitates as a solid.
Purification: Filter the solid and wash with cold ethanol (5 mL). If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from Ethanol/Water (9:1).
Validation Check:
Appearance: Pale yellow needles or crystalline powder.[2]
Melting Point: Expect range 40–45°C (for the un-substituted parent pyrazoline).
Protocol B: Synthesis of 3-Phenylisoxazole
Target: Synthesis of isoxazole scaffolds (common in antibiotics and COX-2 inhibitors).[1][2]
Mechanism: Reaction with hydroxylamine leads to the oxime/isoxazoline, which is often oxidized to the isoxazole under the reaction conditions or via subsequent workup.
Pyridine (5 mL) or Sodium Acetate (15 mmol) in Ethanol (20 mL)
Step-by-Step Methodology:
Preparation: In a reaction vial, combine 10 mmol of the ketone and 12 mmol of Hydroxylamine Hydrochloride.
Solvent System: Add 5 mL of Pyridine. Rationale: Pyridine acts as both solvent and base to liberate the free hydroxylamine and catalyze the dehydration.
Cyclization: Heat the mixture to reflux (115°C) for 6 hours.
Workup: Pour the cooled reaction mixture into 50 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize pyridine).
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate.
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Part 4: Data & Performance Analysis
The following table summarizes the comparative efficiency of using the 3-Hydroxy precursor versus the direct Vinyl Ketone (PVK) or Mannich Base precursors.
Precursor Type
Stability
Handling Difficulty
Yield (Pyrazoline)
Atom Economy
3-Hydroxy-1-phenylpropan-1-one
High (Solid/Oil)
Easy
85-92%
High
Phenyl Vinyl Ketone (PVK)
Low (Polymerizes)
Difficult (Lachrymator)
60-75%
Medium
Mannich Base (HCl Salt)
High (Solid)
Medium (Hygroscopic)
80-88%
Low (Salt waste)
Key Insight: The 3-Hydroxy variant offers the best balance of stability and reactivity. Unlike the Mannich base, it does not generate stoichiometric amine salts that complicate purification, and unlike PVK, it does not require stabilization with hydroquinone.
Part 5: References
PubChem. 3-Hydroxy-1-phenylpropan-1-one Compound Summary. National Library of Medicine.[2] Available at: [Link]
MDPI. Synthesis of Chromone-Related Pyrazole Compounds. Molecules 2000, 5, 1-x.[2] Available at: [Link] (Illustrates the 1,3-dipolar cycloaddition logic relevant to this scaffold).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The purification of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-hydroxy ketones, such as 3-Hydroxy-1-phenylpropan-1-one (3-HPP), presents a distinct challenge in organic process development: the molecule is prone to -elimination (dehydration) to form the conjugated enone (1-phenyl-2-propen-1-one) or retro-aldol cleavage under thermal or acidic/basic stress. This application note details a robust chromatographic workflow designed to separate 3-HPP from its starting material (acetophenone) and its degradation products while maintaining structural integrity. We provide a validated analytical HPLC method for quality control and a scalable Normal Phase (Flash) protocol for isolation.
Physicochemical Profile & Separation Logic
Effective method development requires understanding the polarity difference between the target molecule and its impurities. 3-HPP possesses a primary hydroxyl group and a ketone, making it significantly more polar than its common impurities.
Table 1: Critical Component Properties
Component
Structure Description
LogP (Approx)
Polarity
UV Max
3-HPP (Target)
-Hydroxy ketone
1.25
High
254 nm
Acetophenone
Starting Material
1.6 - 1.7
Low
246 nm
Phenyl Vinyl Ketone
Dehydration Impurity
1.4
Medium
254 nm
Paraformaldehyde
Reagent
< 0
Very High
N/A
The Separation Challenge
The primary risk during purification is on-column degradation .
Silica Acidity: Standard silica gel (
) can catalyze the dehydration of 3-HPP to Phenyl Vinyl Ketone (PVK).
Thermal Stress: High-temperature evaporation of fractions can induce retro-aldol cleavage.
Strategic Solution: Use a neutral mobile phase for HPLC and ensure rapid elution in Flash chromatography, potentially buffering the silica if degradation is observed.
Analytical Protocol: Quality Control (RP-HPLC)
This method separates the target from the non-polar acetophenone and the reactive vinyl ketone.
Method Parameters
Instrument: HPLC with PDA/UV Detector.
Column: C18 (End-capped),
(e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
Why: End-capping reduces silanol activity, preventing peak tailing of the hydroxyl group.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN).
Note: Formic acid improves the peak shape of the ketone moiety but is weak enough to avoid catalyzing dehydration in the short run time.
Flow Rate:
.
Temperature:
(Do not exceed ).
Detection:
.
Gradient Table
Time (min)
% A (Water)
% B (ACN)
Phase Description
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Elute salts)
12.0
40
60
Linear Gradient
15.0
5
95
Wash
18.0
95
5
Re-equilibration
Elution Order (Reverse Phase)
Formaldehyde/Salts:
(Void).
3-HPP (Target):
(More polar due to -OH).
Phenyl Vinyl Ketone:
.
Acetophenone:
(Most hydrophobic).
Preparative Protocol: Flash Chromatography[2]
For the isolation of grams to kilograms of material.
Critical Setup
Stationary Phase: Spherical Silica Gel (
).
Loading:Liquid Loading is preferred. Dissolve crude oil in a minimum volume of Dichloromethane (DCM).
Avoid Dry Loading on Silica: Adsorbing this specific beta-hydroxy ketone onto dry silica and letting it sit can accelerate dehydration before the run begins.
Solvent System
Solvent A: Hexanes (or Heptane).
Solvent B: Ethyl Acetate (EtOAc).
Step-by-Step Purification Workflow
TLC Method Development:
Spot crude on silica plate.
Elute with 30% EtOAc in Hexanes.
Target
: 3-HPP should be .
Impurity
: Acetophenone will be .
Gradient Execution (CV = Column Volume):
Segment
CV
% EtOAc
Rationale
Equilibration
2
5%
Wet column, stable baseline.
Loading
-
-
Inject sample.
Elution 1
3
5% 15%
Elute non-polar Acetophenone quickly.
Elution 2
5
15% 40%
Elute 3-HPP (Target).
Wash
2
100%
Flush polymers/oligomers.
Fraction Handling (Crucial):
Collect fractions. Do not store overnight.
Evaporate solvent at
bath temperature.
Why: High heat during rotary evaporation is the #1 cause of yield loss for this compound (Retro-Aldol).
Process Visualization
Diagram 1: Impurity Fate & Control Logic
This diagram illustrates the chemical risks during purification and how the protocol mitigates them.
Caption: Figure 1. Purification workflow highlighting critical control points to prevent the degradation of 3-HPP into the vinyl ketone impurity.
Diagram 2: Chromatographic Decision Tree
Guidance for selecting the correct purification mode based on crude purity.
Caption: Figure 2. Decision logic for selecting the purification strategy. Note that for high-purity crude, recrystallization is preferred to avoid silica contact.
Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (Contextual reference for the precursor 3-HPP).
Application Note: Chemoselective and Asymmetric Reduction of 3-Hydroxy-1-phenylpropan-1-one
[1] Abstract & Scope This application note details the experimental protocols for the reduction of 3-Hydroxy-1-phenylpropan-1-one (CAS: 1321-48-8) to 1-phenylpropane-1,3-diol (CAS: 4850-49-1).[1] This transformation repr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This application note details the experimental protocols for the reduction of 3-Hydroxy-1-phenylpropan-1-one (CAS: 1321-48-8) to 1-phenylpropane-1,3-diol (CAS: 4850-49-1).[1] This transformation represents a critical entry point into the synthesis of chiral 1,3-diol pharmacophores, which are structural motifs found in various serotonin reuptake inhibitors (SSRIs) and antibiotic scaffolds.
We present two distinct methodologies:
Protocol A (Baseline): Racemic reduction using Sodium Borohydride (
), offering a robust, cost-effective route for standard reference material.[1]
Protocol B (Advanced): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst, enabling high enantioselectivity (
ee) for stereochemically demanding drug development.
Chemical Background & Reaction Scheme[1][2][3][4][5][6][7]
The substrate is a
-hydroxy ketone.[1] The reduction targets the benzylic ketone functionality without affecting the primary alcohol or the aromatic ring.[1]
Key Challenge: Chemoselectivity.[1] Avoiding retro-aldol fragmentation or dehydration to the chalcone (cinnamyl) derivatives under basic conditions.[1]
Cause: Acidic workup was too harsh (pH < 4) or heating during evaporation.[1]
Fix: Neutralize carefully to pH 7 before extraction.[1] Keep water bath temperature
during rotary evaporation.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.
PubChem. (n.d.).[1] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine.[1]
Guidechem. (n.d.).[1] 1-Phenyl-1,3-propanediol Properties and NMR.
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045-2061.
Application Note: Molecular Docking of 3-Hydroxy-1-phenylpropan-1-one with Cyclooxygenase-2 (COX-2)
Introduction: The Role of In Silico Screening in Early Drug Discovery Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of In Silico Screening in Early Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein.[1][2] By simulating these interactions, scientists can screen vast libraries of compounds, prioritize candidates for synthesis and biological testing, and gain insights into the molecular basis of a drug's mechanism of action, significantly accelerating the drug discovery pipeline.[2][3]
This guide provides a detailed protocol for performing a molecular docking study on 3-Hydroxy-1-phenylpropan-1-one , a phenylpropanoid derivative.[4][5][6] Given the absence of established biological targets for this specific molecule, this protocol will use Cyclooxygenase-2 (COX-2) as a representative therapeutic target. COX-2 is a well-validated enzyme involved in inflammation and pain pathways, making it an excellent model for demonstrating a robust docking workflow.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to exert their effects by inhibiting prostaglandin production, for which COX is the pharmacological target.[7] The principles and steps outlined herein are broadly applicable to other protein-ligand systems.
We will utilize industry-standard, freely available software:
AutoDock Vina: For the docking simulation.
MGLTools/AutoDock Tools: For preparing protein and ligand files.
PyMOL: For visualization and analysis of results.
Scientific Principle: The Lock and Key, Reimagined
The core principle of molecular docking involves two fundamental components: a search algorithm and a scoring function.[1]
Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
Scoring Function: Estimates the binding affinity (typically in kcal/mol) for each generated pose.[9] Lower, more negative scores indicate a more favorable, stronger binding interaction. These functions are mathematical models that approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation energy.[9]
A successful docking experiment yields a low-energy binding pose that is sterically and chemically plausible, providing a hypothesis for how the ligand might interact with the target on a molecular level.
Experimental Design & Workflow
The entire docking process can be visualized as a sequential pipeline, where the output of one stage serves as the input for the next. Each step is critical for the integrity and reliability of the final results.
Figure 1: The molecular docking workflow from preparation to analysis.
Detailed Protocols
Protocol 1: Receptor Preparation
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-factors, or multiple conformations.[10][11] It also lacks hydrogen atoms, which are crucial for defining hydrogen bonds and proper ionization states. This protocol "cleans" the PDB file, adds hydrogens, and computes partial charges, preparing it for the docking simulation.[10]
Target: Murine Cyclooxygenase-2 (COX-2) complexed with a selective inhibitor.
Search for the PDB ID "1CX2" and download the structure in PDB format.
Isolate and Clean the Protein Structure:
Open the downloaded 1CX2.pdb file in a visualization tool like PyMOL.
The structure contains multiple protein chains and non-protein atoms (heteroatoms), including the co-crystallized ligand and water molecules.
Action: Remove water molecules. In PyMOL, use the command: remove solvent
Action: Remove the original ligand (SC-558) and any other heteroatoms not part of the protein. This ensures a "blind" docking where the software predicts the binding site without prior knowledge from the co-crystallized ligand. Select and delete these residues.
Action: For this protocol, we will use only Chain A. Use the command: remove not chain A
Save the cleaned protein structure as 1CX2_protein.pdb.
Prepare the Receptor for AutoDock:
Launch AutoDock Tools (ADT).
Go to File > Read Molecule and open 1CX2_protein.pdb.
Action: Add polar hydrogens. Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.
Action: Compute Gasteiger charges. Go to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is essential for the scoring function.[10]
Action: Save the prepared receptor in PDBQT format. Go to Grid > Macromolecule > Choose. Select 1CX2_protein and click "Select Molecule". A save dialog will appear. Save the file as 1CX2_protein.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[2]
Protocol 2: Ligand Preparation
Causality: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined. A 2D structure from a database needs to be converted to a 3D conformer and energy-minimized to find a low-energy, stable starting conformation. ADT is then used to define rotatable bonds and assign charges, preparing it for flexible docking.[10]
Download the 3D conformer of the molecule in SDF format.
(Optional but Recommended) Use a program like Avogadro or Chimera to perform a quick energy minimization using a force field like MMFF94 to relax the structure. Save the optimized structure as ligand.mol2.
Prepare the Ligand for AutoDock:
Launch AutoDock Tools (ADT).
Go to Ligand > Input > Open and select ligand.mol2.
Action: ADT will automatically compute Gasteiger charges and detect the number of active torsions (rotatable bonds). A dialog will show the torsion tree. The green-colored bonds are rotatable.
Action: Save the prepared ligand in PDBQT format. Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
Protocol 3: Docking Simulation with AutoDock Vina
Causality: The docking simulation requires a defined search space, known as the "grid box". This box confines the search algorithm to the protein's active site, increasing computational efficiency and accuracy. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the global minimum energy pose but require more computational time.
Step-by-Step Methodology:
Define the Grid Box:
In ADT, with both the 1CX2_protein.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box.
A box will appear around the protein. You need to position and size this box to encompass the known active site of COX-2. For 1CX2, the active site is a hydrophobic channel.
Expert Tip: A good practice is to center the grid box on the coordinates of the original co-crystallized ligand if you are trying to validate a known binding site. For 1CX2, the active site is well-documented.
Adjust the center coordinates and dimensions (in Angstroms) to cover the entire binding pocket. For this example, use the following parameters (these may need adjustment based on visual inspection):
center_x = 15.2
center_y = 53.9
center_z = 16.9
size_x = 22
size_y = 22
size_z = 25
Save the grid parameters by going to File > Close Saving Current.
Create the Configuration File:
Create a text file named conf.txt.
Add the following lines, pointing to your prepared files and specifying the grid box parameters:
Run AutoDock Vina:
Open a command line terminal.
Navigate to the directory containing your PDBQT files and conf.txt.
Execute the Vina command: vina --config conf.txt --log log.txt
The simulation will run, and upon completion, you will have two new files: all_poses.pdbqt (containing the docked conformations) and log.txt (containing the binding affinity scores).[3]
Results Analysis and Interpretation
Causality: The raw output of a docking simulation is a set of poses and scores.[9] Meaningful interpretation requires analyzing the binding affinity values to rank poses and visually inspecting the top-ranked poses to assess the chemical plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).[14]
Data Presentation
The log.txt file contains a table of binding affinities for the top predicted poses. A lower binding energy value signifies a more stable protein-ligand complex.[9]
Table 1: Docking Results for 3-Hydroxy-1-phenylpropan-1-one with COX-2
Mode
Binding Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-7.5
0.000
0.000
2
-7.2
1.854
2.431
3
-7.1
1.998
2.675
4
-6.9
2.130
4.552
5
-6.8
2.045
4.879
(Note: These are representative values for demonstration purposes.)
Binding Affinity: The estimated free energy of binding. The most negative value represents the best-predicted pose.
RMSD: Root Mean Square Deviation. The l.b. (lower bound) and u.b. (upper bound) values compare the atomic coordinates of the current pose to the best pose (Mode 1). Low RMSD values between top poses suggest they are clustered in a similar binding orientation, indicating a more confident prediction.
Protocol 4: Visualization of Binding Interactions
Step-by-Step Methodology:
Load Structures into PyMOL:
Open PyMOL.
Load the prepared receptor: File > Open > 1CX2_protein.pdbqt.
Load the docking results: File > Open > all_poses.pdbqt.
Visualize the Best Pose:
The all_poses object in PyMOL contains multiple states (one for each pose). By default, it shows Mode 1.
Display the protein as a surface or cartoon: Show > As > Cartoon and Show > As > Surface.
Display the ligand as sticks: Show > As > Sticks for the all_poses object.
Color the ligand by element: Color > By Element for the all_poses object.
Identify and Analyze Key Interactions:
Focus on the binding site. Select the ligand and surrounding protein residues.
Use the "Wizard" menu in PyMOL (Wizard > Measurement) to identify potential hydrogen bonds.
Action: Find residues within a 4 Å radius of the ligand to identify key interacting amino acids. Use the command: select interacting_res, (all_poses around 4) and resn
Display these interacting residues as sticks and label them.
Figure 2: Hypothetical interaction diagram for the ligand in the COX-2 active site.
Interpretation of Hypothetical Results:
Based on the visualization, one might observe that the hydroxyl group of the ligand forms a critical hydrogen bond with the side chain of SER 530, an interaction known to be important for COX inhibition. The phenyl ring could be situated in a hydrophobic pocket formed by residues like VAL 523, while the ketone group might interact with ARG 120. These predicted interactions provide a testable hypothesis for the molecule's potential mechanism of action.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically grounded protocol for conducting a molecular docking study of 3-Hydroxy-1-phenylpropan-1-one with COX-2 as a model target. The results, exemplified by a binding affinity of -7.5 kcal/mol for the top pose, suggest a favorable interaction. The hypothetical analysis indicates that the ligand can form key hydrogen bonds and hydrophobic interactions within the COX-2 active site, warranting further investigation.
These in silico findings are predictive and serve as a foundation for subsequent experimental validation. The next logical steps would include:
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (IC50) of 3-Hydroxy-1-phenylpropan-1-one against COX-2.
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize binding affinity and selectivity.
By integrating computational predictions with experimental validation, researchers can efficiently navigate the complexities of early-stage drug discovery.
References
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9). Retrieved from [Link]
Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Available from: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569605, Hydroxypropiophenone. Retrieved from [Link]
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (n.d.). PyMOL. Retrieved from [Link]
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available from: [Link]
MGLTools. (n.d.). MGLTools Download. Retrieved from [Link]
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available from: [Link]
Analytical methods for the quantification of 3-Hydroxy-1-phenylpropan-1-one
This guide outlines the analytical protocols for the quantification of 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as -hydroxypropiophenone.[1] Part 1: Executive Summary & Critical Analysis Compound Ident...
Compound Identity & Nomenclature Trap:
Researchers must distinguish 3-Hydroxy-1-phenylpropan-1-one (the target analyte) from its structural isomer, 3'-Hydroxypropiophenone (CAS: 13103-80-5).
Target (CAS 5650-41-9): A
-hydroxy ketone ().[1] It is achiral and prone to elimination.
Isomer (CAS 13103-80-5): A phenolic ketone (
). It is stable and acidic.
Stability Warning (The "Field-Proven" Insight):
As a
-hydroxy ketone, this analyte is chemically fragile. It undergoes retro-Michael elimination (dehydration) to form Acrylophenone (Phenyl vinyl ketone) under basic conditions or high thermal stress.
Implication: Gas Chromatography (GC) requires derivatization to prevent thermal degradation in the injector port. HPLC is the preferred method for accurate quantification.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Robust quantification of 3-Hydroxy-1-phenylpropan-1-one in reaction mixtures or pharmaceutical intermediates.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Standard reverse-phase retention for moderately polar ketones.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses silanol activity and stabilizes the ketone.
Mobile Phase B
Acetonitrile (HPLC Grade)
Provides sharp peak shape and low backpressure.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection (UV)
245 nm
Max absorbance of the acetophenone chromophore ().
Column Temp
25°C - 30°C
Keep near ambient to minimize thermal dehydration risks.
Injection Vol
5 - 10 µL
Adjust based on sample concentration (target 0.1 - 1.0 mg/mL).
Gradient Elution Program
Time (min)
% Mobile Phase B
Event
0.0
10%
Initial equilibration (retain polar impurities).
10.0
90%
Linear ramp to elute the target analyte.
12.0
90%
Wash column of lipophilic contaminants.
12.1
10%
Return to initial conditions.
15.0
10%
Re-equilibration (Critical for reproducibility).
System Suitability Criteria
Retention Time: ~6.5 - 7.5 min (dependent on specific column/dwell volume).
Tailing Factor:
.
Resolution (
): from the degradation product (Acrylophenone), which elutes later due to loss of the polar -OH group.
Part 3: GC-MS Protocol (Derivatization Required)
Objective: Structural confirmation and impurity profiling. Direct injection is NOT recommended due to thermal dehydration.
Derivatization Strategy (Silylation)
The hydroxyl group must be protected as a Trimethylsilyl (TMS) ether to increase thermal stability and volatility.
Dry: Evaporate 100 µL of sample extract to dryness under Nitrogen (
). Do not use heat > 40°C.
Reconstitute: Add 50 µL of Anhydrous Pyridine.
React: Add 50 µL of BSTFA + 1% TMCS.
Incubate: Cap vial and incubate at 60°C for 30 minutes.
Dilute: Dilute with 900 µL Ethyl Acetate prior to injection.
GC-MS Parameters
Inlet: Split mode (10:1), 250°C.
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Start: 60°C (Hold 1 min).
Ramp: 15°C/min to 280°C.
End: Hold 3 min.
MS Detection: EI Source (70 eV), Scan range 40-350 m/z.
Target Ions:
Look for molecular ion
(TMS derivative).
Base peak often
105 () or 73 ().
Part 4: Sample Preparation & Stability Workflow
This diagram illustrates the critical decision pathways to avoid artifact formation (Acrylophenone).
Caption: Analytical workflow emphasizing pH control to prevent retro-Michael elimination of the
-hydroxy ketone.
Part 5: References
National Institute of Standards and Technology (NIST). (2023). 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. (2024).[2] 3-Hydroxy-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. [Link]
Kranenburg, R. F., et al. (2020).[3] Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry, 20, 100273.[3] (Context on ketone/alcohol derivatization). [Link]
SIELC Technologies. (2024). HPLC Separation of Hydroxypropiophenone Isomers. (Reference for mobile phase selection for phenyl-ketones). [Link]
Enzymatic synthesis of 3-Hydroxy-1-phenylpropan-1-one
Application Note: High-Fidelity Enzymatic Synthesis of 3-Hydroxy-1-phenylpropan-1-one Executive Summary This guide details the biocatalytic synthesis of 3-Hydroxy-1-phenylpropan-1-one (3-HPP) , a critical achiral buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Enzymatic Synthesis of 3-Hydroxy-1-phenylpropan-1-one
Executive Summary
This guide details the biocatalytic synthesis of 3-Hydroxy-1-phenylpropan-1-one (3-HPP) , a critical achiral building block for the synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac®) and Atomoxetine.
While traditional chemical synthesis relies on the Mannich reaction or the hydration of phenyl vinyl ketone (PVK), these methods suffer from harsh conditions, low selectivity, and the formation of polymeric byproducts. This protocol introduces a "Green Chemistry" route utilizing Haloalkane Dehalogenase (HLD) to hydrolyze 3-chloro-1-phenylpropan-1-one (3-CPP) under mild conditions. This enzymatic approach eliminates the risk of
-elimination to PVK, ensuring high purity and yield.
Scientific Mechanism & Rationale
The Challenge: Chemical Instability
3-HPP is a
-hydroxy ketone. In the presence of chemical bases (required for standard hydrolysis of its chloro-precursor), it readily undergoes -elimination (retro-Michael addition) to form Phenyl Vinyl Ketone (PVK). PVK is a potent Michael acceptor that polymerizes or reacts non-selectively with nucleophiles, drastically reducing yield.
The Solution: Haloalkane Dehalogenase (HLD)
Haloalkane dehalogenases (EC 3.8.1.5) are hydrolytic enzymes that cleave carbon-halogen bonds via an
Nucleophilic Attack: An active site Aspartate attacks the
carbon of 3-CPP, displacing the chloride ion and forming a covalent alkyl-enzyme ester intermediate.
Hydrolysis: A Histidine-activated water molecule hydrolyzes the ester, releasing 3-HPP and regenerating the enzyme.
Advantage: The reaction proceeds at neutral pH (7.0–7.5), completely suppressing the formation of PVK.
Reaction Pathway Diagram
Figure 1: Enzymatic pathway for 3-HPP synthesis via Haloalkane Dehalogenase, contrasting with the avoided chemical elimination route.
Experimental Protocol
Objective: Synthesis of 3-HPP from 3-CPP on a 100 mg scale.
Materials & Reagents
Component
Grade/Spec
Role
3-Chloro-1-phenylpropan-1-one
>98% Purity
Substrate
Haloalkane Dehalogenase (HLD)
Recombinant (e.g., Rhodococcus DhaA or LinB)
Biocatalyst
Glycine-NaOH Buffer
50 mM, pH 8.6
Reaction Medium
DMSO
PCR Grade
Co-solvent (5-10%)
Ethyl Acetate
ACS Grade
Extraction Solvent
Step-by-Step Methodology
Buffer Preparation:
Prepare 50 mL of 50 mM Glycine-NaOH buffer. Adjust pH to 8.6 (HLDs often have higher activity at slightly alkaline pH, but do not exceed pH 9.0 to prevent PVK formation).
Note: Phosphate buffer (pH 7.5) is a viable alternative if the specific enzyme variant is pH-sensitive.
Substrate Solubilization:
Dissolve 100 mg (0.59 mmol) of 3-CPP in 1.0 mL of DMSO.
Critical: Ensure complete dissolution before adding to the aqueous phase to prevent substrate precipitation.
Reaction Initiation:
Add the DMSO-substrate solution dropwise to 19 mL of the buffer in a 50 mL Erlenmeyer flask (Final volume: 20 mL; 5% DMSO).
Add 2.0 mg of lyophilized HLD enzyme (approx. 5-10 Units).
Incubate at 30°C with orbital shaking at 150 rpm.
Monitoring (HPLC):
Sample 50 µL every 30 minutes. Quench with 50 µL Acetonitrile.
Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.
Detection: UV at 254 nm.
Endpoint: Reaction is complete when 3-CPP peak (<5%) disappears. Typical time: 4–6 hours.
Workup & Isolation:
Saturate the reaction mixture with NaCl (brine effect).
Extract 3x with 20 mL Ethyl Acetate.
Dry combined organic layers over anhydrous
.
Evaporate solvent under reduced pressure at 35°C.
Caution: Do not heat above 40°C during evaporation to avoid thermal dehydration to PVK.
Expected Results
Parameter
Value
Notes
Conversion
>95%
Determined by HPLC
Isolated Yield
85-90%
Loss primarily due to extraction efficiency
Purity
>98%
No PVK detected by NMR
Appearance
Colorless Oil/Solid
Mp approx. 25°C
Downstream Application: The Fluoxetine Pathway[3]
3-HPP is rarely the end product; it is the immediate precursor for chiral reduction. The enzymatic synthesis of 3-HPP enables a seamless "One-Pot, Two-Step" cascade if coupled with a Ketoreductase (KRED).
Figure 2: Downstream utility of 3-HPP in the synthesis of chiral antidepressants.
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Product inhibition by halide ions (
) or low substrate solubility.
Fix: Add 10-20% Cyclodextrin (
-CD) to improve solubility and sequester the product, or perform the reaction in a biphasic system (Buffer/Heptane).
Issue: Formation of Phenyl Vinyl Ketone (PVK). [2][3][4][5]
Fix: Maintain strict pH control using an autotitrator (stat) or strong buffer capacity. Keep temperature
30°C.
References
Janssen, D. B., et al. (2005). "Haloalkane dehalogenases: structure, mechanism and engineering." Current Opinion in Chemical Biology. Link
Damborsky, J., et al. (2001). "Mechanism of the second step of hydrolytic dehalogenation in haloalkane dehalogenases." Biochemistry. Link
Nakamura, T., et al. (2018). "Biocatalytic production of chiral alcohols from halo-ketones." Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for downstream processing).
Prokop, Z., et al. (2010). "Engineering of Haloalkane Dehalogenases." Methods in Enzymology. Link
Application Note: 3-Hydroxy-1-phenylpropan-1-one Motifs in Flavanone Synthesis
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of flavanones (2-phenylchroman-4-ones). It addresses the critical role of -hydroxy ketone intermediates —spec...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of flavanones (2-phenylchroman-4-ones). It addresses the critical role of
-hydroxy ketone intermediates —specifically the 3-hydroxy-1-phenylpropan-1-one motif—as the stereochemical determining precursors in the assembly of the flavanone core.[1]
[2][3][4][5][6]
-hydroxy ketones in the enantioselective synthesis of flavanones.
Executive Summary & Chemical Context[1][4][5][7][8][9][10][11]
The synthesis of flavanones (dihydroflavones) typically proceeds via the cyclization of chalcones (1,3-diphenyl-2-propen-1-ones). However, direct cyclization often yields racemic mixtures. To achieve high enantiopurity—critical for pharmaceutical applications—modern protocols increasingly utilize the
While 3-hydroxy-1-phenylpropan-1-one (CAS 104-54-1) represents the parent unsubstituted scaffold, the specific precursor required for flavanone synthesis is the 2'-hydroxy-1,3-diphenyl-3-hydroxypropan-1-one analogue. This guide details the protocol for generating and cyclizing these specific
-hydroxy ketones, utilizing the parent scaffold's chemistry as a mechanistic model for stability and reactivity.
Key Mechanistic Insight
The transformation relies on the intramolecular Oxa-Michael addition . By intercepting the reaction pathway at the
-hydroxy ketone stage (via Asymmetric Transfer Hydrogenation or Aldol addition) rather than the alkene (chalcone) stage, researchers can set the stereocenter at C-2 prior to ring closure, preventing racemization.
Mechanistic Pathway & Visualization[12]
The following diagram illustrates the divergent pathways. The "Direct Route" often leads to racemates, while the "
Figure 1: Strategic intervention at the 3-hydroxy-1-phenylpropan-1-one stage allows for stereochemical preservation during flavanone ring closure.
Experimental Protocols
Protocol A: Synthesis of the
-Hydroxy Ketone Intermediate
Objective: Synthesize the 3-hydroxy-1-phenylpropan-1-one derivative (1-(2-hydroxyphenyl)-3-hydroxy-3-phenylpropan-1-one) via Asymmetric Transfer Hydrogenation (ATH). This method is superior to direct Aldol for enantiocontrol.
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (1.0 mol%)
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 2'-hydroxychalcone (1.0 mmol) in DCM (5 mL).
Catalyst Activation: In a separate vial, dissolve the Ruthenium catalyst (0.01 mmol) in a minimal amount of DCM and add to the main solution.
Initiation: Add the aqueous solution of HCOONa (5.0 mmol in 5 mL H₂O) and TBAB.
Reaction: Stir vigorously at 30°C. The biphasic system requires high shear mixing to ensure phase transfer efficiency.
Critical Control Point: Monitor via TLC/HPLC every 2 hours. You are looking for the disappearance of the chalcone (Rf ~0.6) and the appearance of the
-hydroxy ketone (Rf ~0.3). Avoid over-reduction to the diol.
Quench & Isolation: Once conversion >95%, separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo at <40°C.
Note: The
-hydroxy ketone is sensitive to heat (prone to dehydration back to chalcone). Store at -20°C.
Protocol B: Cyclization to Flavanone
Objective: Convert the chiral 3-hydroxy-1-phenylpropan-1-one intermediate into the flavanone with retention of configuration.
-hydroxy ketone (1.0 mmol) and PPh3 (1.2 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere. Cool to 0°C.
Addition: Dropwise add DEAD (1.2 mmol) over 10 minutes. The solution will turn yellow/orange.
Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Mechanism:[2][3] The phenolic -OH is activated by the Mitsunobu reagents, facilitating an intramolecular SN2 attack by the secondary alcohol (or vice versa depending on protection), closing the ring to form the ether linkage.
Purification: Concentrate the solvent and purify via flash column chromatography (Hexane/EtOAc).
Data Analysis & Troubleshooting
Comparative Yields & Enantiomeric Excess (ee)
Method
Intermediate Species
Final Flavanone Yield
Enantiomeric Excess (ee)
Notes
Acid Catalyzed
Chalcone (Alkene)
85-90%
< 5% (Racemic)
Fast, but lacks stereocontrol.
Direct Aldol
-Hydroxy Ketone (Racemic)
60-75%
< 5% (Racemic)
Equilibrium favors retro-aldol.
Ru-ATH (Protocol A)
Chiral -Hydroxy Ketone
82-88%
> 94%
Recommended for Drug Dev.
Troubleshooting Guide:
Issue: Reversion to Chalcone.
Cause: The 3-hydroxy-1-phenylpropan-1-one intermediate is an aldol adduct. Under basic conditions or high heat, it undergoes retro-aldol or dehydration.
Solution: Keep workup neutral or slightly acidic. Avoid temperatures >40°C during rotary evaporation.
Issue: Low ee% in Flavanone.
Cause: Partial racemization during the cyclization step (e.g., if an SN1 pathway competes with SN2).
Solution: Ensure strictly anhydrous conditions during Mitsunobu cyclization to favor the concerted SN2 mechanism.
References
Enantioselective Synthesis of Flavonoids via ATH.
Source: ResearchGate.[4] Context: Describes the use of Ru-catalyzed transfer hydrogenation to generate 3-hydroxy-1-phenylpropan-1-one intermediates.
Synthesis of Flavanones using 2'-hydroxychalcones.
Source: Molecules (MDPI). Context: Detailed review of chalcone cyclization mechanisms and the role of hydroxy-ketone intermediates.
Versatile One-Step One-Pot Direct Aldol Condensation.
Source: Texas Tech University. Context: Provides the fundamental synthesis data for 3-hydroxy-1-phenylpropan-1-one derivatives.
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution.
Source: NIH/PubMed. Context: Advanced protocols for controlling the stereochemistry of the propan-1-one side chain.[2][5][6]
Introduction: Overcoming the Analytical Challenges of β-Hydroxy Ketones
An Application Guide to the Robust Derivatization of 3-Hydroxy-1-phenylpropan-1-one for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis 3-Hydroxy-1-phenylpropan-1-one is a β-hydroxy ketone, a class of compounds fea...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Robust Derivatization of 3-Hydroxy-1-phenylpropan-1-one for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3-Hydroxy-1-phenylpropan-1-one is a β-hydroxy ketone, a class of compounds featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. While structurally simple, its analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The presence of these polar functional groups, particularly the active hydrogen of the hydroxyl group, leads to low volatility and strong intermolecular hydrogen bonding.[1][2] Consequently, direct injection into a GC system often results in poor chromatographic performance, including broad, tailing peaks and, in many cases, thermal decomposition in the high-temperature injector port, preventing reliable detection and quantification.[2][3]
Chemical derivatization is an essential strategy to overcome these limitations.[4][5][6] By chemically modifying the polar functional groups, we can convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[4][6] This application note provides a detailed, field-proven protocol for the derivatization of 3-Hydroxy-1-phenylpropan-1-one using a sequential methoximation and silylation approach. This two-step process is critical for ketones as it prevents the formation of multiple tautomeric enol isomers during silylation, ensuring the formation of a single, stable derivative for sharp, reproducible chromatography.[4][7]
Principle and Strategy: A Two-Step Sequential Derivatization
The core of this protocol lies in a logical, two-step modification of the analyte's functional groups. Each step addresses a specific chemical challenge to ensure the final product is ideal for GC-MS analysis.
Methoximation of the Carbonyl Group: The first step involves the reaction of the ketone's carbonyl group with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a stable O-methyloxime derivative. The primary purpose of this step is to "protect" the carbonyl group and prevent keto-enol tautomerism, which would otherwise lead to the formation of multiple silylated isomers and result in split chromatographic peaks.[4][7] This ensures that a single, well-defined derivative is formed for the analyte.
Silylation of the Hydroxyl Group: Following methoximation, the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This is achieved using a powerful silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9] This silylation step drastically reduces the molecule's polarity and breaks the intermolecular hydrogen bonds, significantly increasing its volatility and thermal stability.[1][5] The resulting derivative can easily traverse the GC column to produce a sharp, symmetrical peak.
The overall workflow is a systematic process designed for reproducibility and to minimize analytical artifacts.
A high-level workflow for the derivatization and analysis of 3-Hydroxy-1-phenylpropan-1-one.
Optional: MSTFA with 1% Trimethylchlorosilane (TMCS)
Methoxyamine hydrochloride (MeOx) (≥98% purity)
Pyridine, Anhydrous (≤0.005% water)
Acetonitrile, HPLC or GC Grade
Ethyl Acetate, GC Grade
High-purity Nitrogen gas (99.999%)
2 mL Amber Autosampler Vials with Polytetrafluoroethylene (PTFE)-lined caps
Micropipettes and sterile, disposable tips
Instrumentation
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Heating block or module with temperature control (e.g., Reacti-Therm™)
Sample evaporator with nitrogen flow
Vortex mixer
GC-MS Operating Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.
Parameter
Recommended Setting
Causality and Justification
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., SLB-5ms, DB-5ms, HP-5ms)
Provides excellent separation for a wide range of semi-volatile compounds, ideal for the expected TMS derivative.
Carrier Gas
Helium, Constant Flow Mode @ 1.0 mL/min
Inert carrier gas providing good chromatographic efficiency.
Injector
Splitless Mode, 260 °C
Splitless injection maximizes sensitivity for trace analysis. High temperature ensures efficient vaporization of the derivative.
Oven Program
Initial 70 °C, hold 2 min; Ramp 15 °C/min to 280 °C; Hold 5 min
This program allows for separation from solvent and reagent by-products while ensuring elution of the derivatized analyte.
MS Transfer Line
280 °C
Prevents condensation (cold spots) of the analyte before it reaches the ion source.
Ion Source Temp.
230 °C
Standard temperature for robust ionization while minimizing thermal degradation within the source.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range
40 - 500 amu
Covers the expected mass of the derivative and its key fragments while avoiding low-mass solvent interference.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
Causality Note: The complete absence of water is the most critical factor for successful silylation.[9][10][11] Water will preferentially react with MSTFA, consuming the reagent and preventing the derivatization of the analyte.
Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxy-1-phenylpropan-1-one in a suitable solvent like acetonitrile or ethyl acetate.
Working Standard: Create working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Sample Aliquoting: Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40-60 °C.[10] The resulting residue should be a dry film or powder at the bottom of the vial. It is imperative to ensure no residual solvent or water remains.
Protocol 2: Two-Step Derivatization
Safety Note: Derivatization reagents are moisture-sensitive and can be corrosive. Always handle them in a fume hood, wear appropriate personal protective equipment (PPE), and use dry glassware and syringes.
Step 2a: Methoximation
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine. Vortex until fully dissolved.
To the dried sample residue from Protocol 1, add 50 µL of the MeOx-pyridine solution.
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
Place the vial in a heating block set to 60 °C and incubate for 60 minutes to ensure the reaction goes to completion.[12]
Step 2b: Silylation
After incubation, remove the vial from the heating block and allow it to cool to room temperature.
Add 100 µL of MSTFA directly to the vial containing the methoximated sample.
Cap the vial tightly and vortex for 30 seconds.
Return the vial to the heating block, now set to 70 °C, and incubate for an additional 30 minutes.[13]
After the final incubation, allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.
The sequential reaction pathway for derivatization.
Expected Results and Discussion
Chromatographic Profile
A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for 1-phenyl-3-(trimethylsilyloxy)propan-1-one O-methyloxime. The retention time will be significantly longer than that of the underivatized parent compound, shifting it away from volatile matrix interferences.[14] Running a reagent blank (performing the entire protocol without the analyte) is crucial to identify any potential interfering peaks originating from the reagents or solvent impurities.[15]
Mass Spectral Interpretation
The Electron Ionization (EI) mass spectrum of the derivative provides structural confirmation. The fragmentation pattern is predictable and should contain characteristic ions.
Molecular Ion (M+): The molecular weight of the final derivative is 251.14 g/mol . The molecular ion peak at m/z 251 may be present but is often of low abundance in silylated compounds.
Key Fragments: The fragmentation of TMS derivatives is well-characterized.[16] Expect to see ions corresponding to specific neutral losses and characteristic fragments.
Predicted m/z
Ion Identity
Justification of Fragmentation Pathway
236
[M-CH₃]⁺
Loss of a methyl group from the TMS moiety, a highly characteristic fragmentation for TMS derivatives.[8]
220
[M-OCH₃]⁺
Loss of the methoxy radical from the oxime group.
178
[M-C₆H₅]⁺
Loss of the phenyl group.
147
[(CH₃)₃Si-O=CH-CH₂]⁺
Cleavage between the alpha and beta carbons relative to the phenyl group, a common site of fragmentation.
105
[C₆H₅CO]⁺
Benzoyl cation, a very stable and often abundant fragment from compounds containing this moiety.
73
[(CH₃)₃Si]⁺
The trimethylsilyl cation, a hallmark of TMS derivatives.
1. Ensure sample is completely dry before adding reagents.2. Use fresh, properly stored anhydrous reagents.3. Optimize incubation time and temperature for your specific sample matrix.[11]
Multiple peaks for the analyte
1. Incomplete methoximation leading to enol-TMS isomers.2. Side reactions from impurities.
1. Ensure the methoximation step runs to completion; consider increasing time or temperature slightly.2. Run a reagent blank to check for reagent-derived artifacts. Use high-purity reagents.
Broad, tailing peak
1. Incomplete silylation.2. Active sites in the GC inlet liner or column.
1. Ensure sufficient excess of MSTFA is used.2. Use a deactivated inlet liner; condition the GC column according to the manufacturer's instructions.
Large, early-eluting peaks
Excess derivatization reagent and by-products.
This is normal. The chromatographic method should be set to resolve the analyte peak from these early eluters. The by-products of MSTFA are highly volatile.[8]
Conclusion
The direct analysis of polar compounds like 3-Hydroxy-1-phenylpropan-1-one by GC-MS presents significant analytical hurdles. The sequential methoximation-silylation protocol detailed in this application note provides a robust and reliable solution. By first protecting the ketone group to prevent isomer formation and then silylating the hydroxyl group to increase volatility, this method produces a single, thermally stable derivative. This leads to excellent chromatographic peak shape, reproducible retention times, and characteristic mass spectra, enabling confident qualitative identification and accurate quantitative analysis for researchers, scientists, and drug development professionals.
References
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
GC Derivatization. Unknown Source. Available at: [Link]
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
Appendix G - Derivatization in GC MS. Scribd. Available at: [Link]
A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central. Available at: [Link]
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Royal Society of Chemistry. Available at: [Link]
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. Available at: [Link]
GC-MS fragmentation patterns of the isomeric hydroxy-16-hentriacontanones showing (A) components prior to silylation. ResearchGate. Available at: [Link]
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. Available at: [Link]
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]
Silylation Overview. Unknown Source. Available at: [Link]
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]
Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. MDPI. Available at: [Link]
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. E-Journal UIN Malang. Available at: [Link]
Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Bentham Science Publishers. Available at: [Link]
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Oxford Academic. Available at: [Link]
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human fecal samples. OUCI. Available at: [Link]
Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Royal Society of Chemistry. Available at: [Link]
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. ResearchGate. Available at: [Link]
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate. Available at: [Link]
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
Optimizing reaction conditions for 3-Hydroxy-1-phenylpropan-1-one synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Hydroxy-1-phenylpropan-1-one, a key intermediate in pharmaceutical and fine chemical manufacturing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-Hydroxy-1-phenylpropan-1-one, a key intermediate in pharmaceutical and fine chemical manufacturing. The content is structured to address practical challenges encountered in the laboratory, emphasizing the underlying chemical principles to empower effective optimization.
Section 1: Overview of Synthetic Strategies
The synthesis of β-hydroxy ketones like 3-Hydroxy-1-phenylpropan-1-one can be approached through several classic organic reactions. The selection of a specific route often depends on available starting materials, scale, and desired purity. The three most common pathways involve the Mannich reaction, the Aldol reaction, and the Reformatsky reaction.
Caption: Primary synthetic routes to 3-Hydroxy-1-phenylpropan-1-one.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing 3-Hydroxy-1-phenylpropan-1-one?
The most frequently employed route, particularly for large-scale synthesis, is the Mannich reaction.[1][2] This three-component condensation involves reacting acetophenone, formaldehyde, and a secondary amine (like dimethylamine hydrochloride) to form a stable crystalline intermediate, the Mannich base (e.g., 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride).[3] This intermediate can then be converted to the target molecule. The popularity of this method stems from its use of inexpensive starting materials, robust reaction conditions, and the ease of handling the solid intermediate.
Q2: Can I synthesize this compound through a direct Aldol reaction?
Yes, a direct Aldol reaction is a viable alternative. This typically involves the reaction of an enolate of acetophenone with formaldehyde or the crossed-aldol condensation between an enolate of acetaldehyde and benzaldehyde.[4][5][6] However, controlling this reaction can be challenging. Key issues include the self-condensation of the enolizable carbonyl compound (e.g., acetophenone self-condensation) and the potential for the reaction to proceed to the dehydrated α,β-unsaturated ketone.[7] The use of specific catalysts, such as L-proline, in non-traditional solvents like supercritical CO2 has been explored to improve selectivity and yield.[8]
Q3: What role does the catalyst play in the Mannich reaction for this synthesis?
The catalyst is critical for facilitating the formation of the electrophilic iminium ion from the amine and formaldehyde, which is the key intermediate that reacts with the enol of acetophenone.[1][9] Both acid and base catalysis can be used. Mineral acids or Lewis acids are commonly employed.[10][11] For instance, zinc-based catalysts have shown excellent activity in promoting Mannich reactions, leading to high yields of the corresponding β-amino carbonyl compounds.[12][13] The choice and concentration of the catalyst directly impact reaction rate, yield, and the impurity profile.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a multifaceted problem. A systematic approach is required for diagnosis.
A1: Reagent Quality and Stoichiometry
Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and of high purity, as old stock can be less reactive. Aqueous formaldehyde can also be used, but the water content can influence reaction kinetics.[9]
Solvent Purity: For reactions sensitive to water, such as those involving Grignard or Reformatsky reagents, anhydrous solvents are absolutely critical.[14][15][16] Ethereal solvents like THF or diethyl ether are standard for stabilizing Grignard reagents.[17][18] Even for Mannich reactions, excess water can sometimes hinder the reaction.
Stoichiometry: In Mannich reactions, using a slight excess of formaldehyde and amine can drive the reaction to completion.[3] However, a large excess of the ketone (acetophenone) can lead to self-condensation byproducts.
A2: Suboptimal Reaction Conditions
Temperature Control: Mannich reactions are often exothermic.[19] Insufficient cooling can lead to runaway reactions and the formation of undesired byproducts, including formaldehyde polymers or acetophenone self-condensation products. Conversely, a temperature that is too low may result in an impractically slow reaction rate. A typical temperature range is 80-90°C, followed by cooling to isolate the product.[3]
Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, NMR). Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions and degradation.
A3: Catalyst Selection and Activity
Catalyst Choice: The efficiency of the Mannich reaction is highly dependent on the catalyst. While simple acid catalysis works, various Lewis acids and Brønsted acids have been screened to optimize yields.[11] Task-specific ionic liquids have also been developed as reusable and efficient catalysts.[10]
Catalyst Loading: The optimal catalyst loading should be determined empirically. Typically, 10-15 mol% is a good starting point for many acid catalysts.
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Simplified mechanism of the acid-catalyzed Mannich reaction.
Section 5: References
Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021). RSC Publishing.
Mannich reaction - Wikipedia. Wikipedia.
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.
A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. (2005). NIH.
12.1 Grignard reagents - Organic Chemistry II. Fiveable.
The effect of different catalysts on the synthesis of Mannich reaction 4a. ResearchGate.
DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines. Google Patents.
Troubleshooting low yield in aldol condensation for β-hydroxy ketones
Technical Support Center: Aldol Condensation A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields in β-Hydroxy Ketone Synthesis The aldol reaction is a cornerstone of C-C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aldol Condensation
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields in β-Hydroxy Ketone Synthesis
The aldol reaction is a cornerstone of C-C bond formation in organic synthesis, pivotal for building the complex molecular architectures found in pharmaceuticals and natural products.[1][2][3] However, isolating the initial β-hydroxy ketone (the "aldol addition" product) in high yield can be challenging. This intermediate is often susceptible to side reactions, chief among them being dehydration to the α,β-unsaturated ketone and reversal to the starting materials (the retro-aldol reaction).[4][5][6]
This guide provides a structured approach to diagnosing and resolving common issues that lead to low yields of the desired β-hydroxy ketone.
Initial Diagnosis: Troubleshooting Flowchart
Before diving into specific issues, use this flowchart to narrow down the potential cause of your low yield. Your primary observation—what's in the reaction flask after the expected reaction time?—is the most critical first clue.
Caption: Reaction pathways in aldol addition, showing desired and competing reactions.
Issue 5: My Product Decomposes During Workup or Purification.
Q: I confirmed product formation in the crude reaction mixture, but the yield drops significantly after column chromatography. What's happening?
A: The β-hydroxy ketone is susceptible to decomposition, primarily through the retro-aldol reaction. [4][5]This reverse reaction cleaves the newly formed C-C bond, regenerating the starting materials. [4][6]This process can be catalyzed by both base and acid.
[4][7]
Causality—Equilibrium and Stability: The aldol addition is a reversible equilibrium. [6][8]Factors that can shift the equilibrium back to the starting materials include:
Residual Base/Acid: Traces of catalyst from the reaction can promote the retro-aldol reaction during workup or on the column.
Silica Gel: Standard silica gel is slightly acidic and can catalyze both retro-aldol and dehydration on the column, especially with prolonged exposure.
Heat: Applying heat during solvent evaporation (roto-vap) can provide the energy needed to overcome the activation barrier for the retro-aldol reaction.
Troubleshooting Steps:
Neutralize Thoroughly: During the aqueous workup, wash the organic layer with a buffer or water until the pH is neutral. A wash with brine (saturated NaCl) can also help remove residual water and water-soluble catalysts.
Use Deactivated Silica: If column chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of silica in the eluent and adding 1-2% triethylamine or ammonia to neutralize the acidic sites.
Avoid Heat: Concentrate your product fractions at low temperatures using a cold water bath on the rotary evaporator.
Alternative Purification: If possible, consider alternative purification methods like crystallization or precipitation, which are often gentler than chromatography.
[9]
Choice dictates regioselectivity with unsymmetrical ketones.
Reaction Type
Irreversible, quantitative enolate formation.
Reversible, equilibrium conditions.
Equilibrium can lead to product mixtures and retro-aldol reversion. [4][6]
Protocol: General Procedure for a Directed (Kinetic) Aldol Addition
This protocol is designed to maximize the yield of the β-hydroxy ketone in a crossed aldol reaction by pre-forming the kinetic enolate.
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
Reagent Preparation: In the flask, prepare a solution of the ketone (1.0 eq.) in anhydrous THF (approx. 0.1-0.5 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: Slowly add a solution of LDA (1.05 eq.) in THF dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. This step should result in the quantitative formation of the lithium enolate.
[15]5. Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction can then be allowed to warm slowly to 0 °C or room temperature. Monitor the reaction's progress by TLC or LCMS.
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at low temperature.
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature to obtain the crude β-hydroxy ketone.
Purification: Purify the product quickly using the methods described in FAQ 5, such as chromatography on deactivated silica gel or crystallization.
Student Doctor Network Forums. (2017). LDA vs. NaOH vs. NaEtOH. [Link]
Khan Academy. Retro-aldol and retrosynthesis. [Link]
Roisnel, T., et al. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. National Center for Biotechnology Information. [Link]
University of Colorado Boulder. THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS. [Link]
Gunda, G. I., et al. (2023). Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. ACS Omega. [Link]
Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? [Link]
YouTube. (2022). Kinetic vs. Thermodynamic Enolate / The Difference Between Using LDA and NaOH. [Link]
University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-Hydroxypropiophenone)
CAS: 5650-41-9
Support Tier: Level 3 (Senior Application Scientist)[1][2]
The Stability Paradox: Technical Overview
Welcome to the technical support hub for 3-Hydroxy-1-phenylpropan-1-one (3-HPP) . As a researcher, you likely selected this molecule as a versatile intermediate for Mannich base synthesis or as a scaffold for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-adrenergic blockers.[1][2] However, you have likely encountered its "Jekyll and Hyde" behavior: it degrades if treated too roughly with acid or base.[2][3]
This guide moves beyond generic MSDS advice. We treat stability as a competition between three chemical pathways: Retention , Retro-Aldol Reversion , and Dehydration .[1][2][3]
The Core Instability Mechanisms
3-HPP is a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-hydroxy ketone.[1][4] Its structural motif (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) renders it thermodynamically fragile.[1][2]
Retro-Aldol Reversion (Base/Heat Sensitivity):
Under basic conditions or elevated temperatures, the thermodynamic equilibrium shifts backward.[1][2][3] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-proton is acidic (); deprotonation triggers the expulsion of formaldehyde, reverting the molecule to Acetophenone .
Indicator: Sweet, floral smell (Acetophenone) mixed with a pungent odor (Formaldehyde).[2][3]
Dehydration/Elimination (Acid/Heat Sensitivity):
Under acidic conditions, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-hydroxyl group is protonated and eliminated as water.[1][5][6] This generates 1-Phenylprop-2-en-1-one (Phenyl Vinyl Ketone) , a highly reactive Michael acceptor that rapidly polymerizes or alkylates nucleophiles.[1][2][3]
Indicator: Sample turns yellow/brown and becomes viscous (polymerization).[1][3]
Visualizing the Degradation Pathways
The following diagram maps the kinetic cliffs you must navigate. Use this to diagnose which degradation pathway is active in your sample.[1][3]
Figure 1: The Stability Triad. 3-HPP sits in a metastable state.[1][3] Deviation in pH or Temperature pushes the equilibrium toward cleavage (left) or elimination (right).[3]
Critical Handling Protocols
Protocol A: The Cryogenic-Anhydrous Neutrality System
Use this for long-term storage of pure reference standards.[1][2]
Prevents absorption of atmospheric moisture.[1][2] Water can act as a proton shuttle, facilitating proton exchange at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-carbon.[1][2]
Container
Amber Glass
While not highly photosensitive, amber glass prevents UV-induced Norrish Type I/II cleavage of the ketone.[2]
pH Buffer
None (Neat)
Do not store in solution if possible.[2][3] If solution is necessary, ensure the solvent is neutral .
Protocol B: Reaction Workup (Quenching)
Most degradation happens during extraction/purification.[3]
Never use strong bases (NaOH/KOH) for extraction. Even a brief spike to pH 12 will trigger the retro-aldol mechanism.[1][2][3]
Use Saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
or Phosphate Buffer (pH 7.0). Maintain neutrality.[1][2]
Cold Concentration: When removing solvent via rotary evaporation, keep the bath temperature < 35°C .[1][2][3] High heat + concentration drives the dehydration reaction.[1][3]
Troubleshooting & FAQs
Q1: My white crystalline solid has turned into a yellow oil. What happened?Diagnosis:Melting Point Depression due to Dehydration.Explanation: You likely exposed the sample to trace acids or heat.[1][3] This generated Phenyl Vinyl Ketone (PVK).[1][3] Even a small percentage of PVK acts as an impurity that drastically lowers the melting point of 3-HPP, causing the crystal lattice to collapse into an oil. The yellow color is characteristic of conjugated enones and their subsequent oligomers.[1][3]
Fix: Recrystallize immediately from cold diethyl ether/hexanes. If the oil is viscous, the sample may be polymerized and unrecoverable.[3]
Q2: I see "Acetophenone" in my GC-MS analysis, but my NMR looks pure. Is my instrument contaminated?Diagnosis:Thermal Degradation in the Injector Port.Explanation: Gas Chromatography (GC) requires vaporizing the sample at 200°C+.[3] At this temperature, the retro-aldol reaction is thermodynamically favored.[1][2][3] Your sample is likely pure, but it is decomposing inside the machine.[2][3]
Fix:
Switch to HPLC (High-Performance Liquid Chromatography) with a UV detector.[1][2][3] HPLC operates at room temperature and is the gold standard for validating ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Q3: Can I use alcohols (Methanol/Ethanol) as solvents?Diagnosis:Risky.Explanation: Protic solvents like methanol can facilitate proton transfer, accelerating the equilibration between the ketone and its enol form. This lowers the energy barrier for both retro-aldol and dehydration.[1][2][3]
Recommendation: Use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for storage or reactions where possible.[1][3]
Q4: I bought "Hydroxypropiophenone" but the CAS is 70-70-2. Is this the same?Diagnosis:Critical Identity Error.Explanation: No. CAS 70-70-2 is 4'-Hydroxypropiophenone (a phenol derivative).[1][2][3] The hydroxyl group is on the aromatic ring, not the alkyl chain.[3] It is chemically very stable and has completely different reactivity.[1][2][3]
Fix: Verify you are using CAS 5650-41-9 .[1][2][3][7]
References
PubChem. Compound Summary: 3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9).[1][2][3] National Library of Medicine.[1][2][3]
[Link][2][3]
NIST Chemistry WebBook. 1-Propanone, 3-hydroxy-1-phenyl-.[1][2][3] National Institute of Standards and Technology.[1][3]
[Link][2][3]
Carey, F. A., & Sundberg, R. J. (2007).[2][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][3] Springer.[1][2][3] (Referencing general mechanisms of Aldol/Retro-Aldol stability).
Smith, M. B. (2020).[1][2][3][8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][3] Wiley.[1][2][3] (Referencing E1cB elimination mechanisms in
Technical Support Center: Stabilizing 3-Hydroxy-1-phenylpropan-1-one
Ticket ID: #HK-5650-STAB Subject: Prevention of Dehydration (Elimination) in -Hydroxy Ketones Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering instabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #HK-5650-STAB
Subject: Prevention of Dehydration (Elimination) in
-Hydroxy Ketones
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering instability with 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9). The core issue is the thermodynamic drive to eliminate water, forming the conjugated
-unsaturated ketone, 1-phenylprop-2-en-1-one (Phenyl Vinyl Ketone). While often colloquially grouped with "chalcones," this specific dehydration product is significantly more reactive and prone to rapid polymerization compared to stable 1,3-diphenyl chalcones.
This guide provides the mechanistic root cause (E1cB elimination), a "Gold Standard" synthesis protocol (Mukaiyama Aldol) to bypass the instability, and a troubleshooting matrix for handling the isolated material.
Module 1: The Mechanistic "Danger Zone"
To prevent dehydration, you must understand the enemy: the E1cB (Elimination Unimolecular conjugate Base) mechanism.
The Thermodynamics of Failure
In standard base-catalyzed aldol reactions (e.g., Acetophenone + Formaldehyde + NaOH), the reaction does not stop at the
-hydroxy ketone.
Acidity: The
-protons (adjacent to the carbonyl) are acidic ().
Enolate Formation: Base removes a proton to form an enolate.[1][2]
Expulsion: The enolate shifts electron density to form a double bond, expelling the hydroxyl group (
).
Driving Force: The resulting enone is conjugated with the phenyl ring, providing thermodynamic stability. However, for Phenyl Vinyl Ketone, this species is highly electrophilic and polymerizes immediately, often resulting in a "yellow gum" rather than a crystalline solid.
Visualizing the Pathway
The following diagram illustrates the divergence between the desired retro-aldol stable product and the irreversible dehydration path.
Caption: The "Slippery Slope" of Aldol Addition. Heat or excess base pushes the stable intermediate toward irreversible elimination and polymerization.
Module 2: The "Gold Standard" Protocol (Mukaiyama Aldol)
Do not use standard hydroxide bases (NaOH/KOH). The presence of free hydroxide ions makes preventing E1cB elimination nearly impossible at scale.
Instead, use the Mukaiyama Aldol Reaction .[3] This method uses a silyl enol ether to trap the enolate, preventing elimination until a controlled, neutral workup is performed.
Critical Check: The solution usually turns deep red/orange (Titanium complex).
The "Soft" Quench (Crucial Step):
Do NOT quench with strong acid or base.
Pour the reaction mixture into a vigorously stirring Phosphate Buffer (pH 7.0) at 0°C.
Extract immediately with DCM.
Why: This hydrolyzes the
bond to release the hydroxyl group without creating the harsh pH environment that triggers dehydration.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a yellow oil/solid overnight. What happened?
Diagnosis: Spontaneous dehydration followed by polymerization.
Solution:
Cause: Trace acid or base residues catalyzed the elimination.
Fix: Ensure the final product is stored in a neutral state. Wash the organic phase with saturated
followed by brine, then dry over (neutral) rather than (slightly acidic). Store at -20°C.
Q2: Can I remove the solvent using a rotavap?
Diagnosis: Thermal stress.
Solution:
Risk: Heating the water bath >40°C promotes thermodynamic elimination.
Protocol: Use a high-vacuum line at room temperature or lower. If the compound is solid, lyophilization (freeze-drying) from benzene or dioxane is the safest method to remove solvent traces without thermal dehydration.
Q3: Why is the yield low when using aqueous formaldehyde?
Diagnosis: Retro-aldol reaction.
Solution:
The reaction is reversible. In the presence of water and non-ideal pH, the adduct reverts to acetophenone and formaldehyde.
Fix: Switch to Trioxane (anhydrous formaldehyde trimer) in DCM with
. This drives the equilibrium forward by removing water from the equation.
Module 4: Stability Decision Tree
Use this logic flow to determine the safety of your current workflow.
Caption: Critical Control Points during isolation to prevent accidental dehydration.
References
Mukaiyama, T., Banno, K., & Narasaka, K. (1974).[5] Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Aldol Reactions and E1cB Mechanism).
NIST Chemistry WebBook. (n.d.). 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9).[6][7] Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Aldol Addition vs.
Org. Synth. (1990). Preparation of Silyl Enol Ethers: General Protocol. Organic Syntheses, Coll. Vol. 7, p.266. Link
Technical Support Center: Optimizing Solvent Systems for 3-Hydroxy-1-phenylpropan-1-one Reactions
Welcome to the technical support center for optimizing reactions involving 3-Hydroxy-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reactions involving 3-Hydroxy-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system selection and troubleshoot common experimental challenges. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 3-Hydroxy-1-phenylpropan-1-one, a key intermediate in the synthesis of various pharmaceuticals.[1]
Q1: What is the most common method for synthesizing 3-Hydroxy-1-phenylpropan-1-one?
The most prevalent and versatile method is the Aldol Condensation reaction.[2][3] This reaction involves the base-catalyzed reaction between an enolate ion (from a ketone or aldehyde with an α-hydrogen) and a carbonyl compound.[3][4] In the context of 3-Hydroxy-1-phenylpropan-1-one, this typically involves the reaction of acetophenone and formaldehyde.
Q2: How does the choice of solvent impact the Aldol Condensation for this synthesis?
The solvent plays a critical role in the Aldol Condensation by influencing:
Solubility of Reactants: Ensuring that all reactants, particularly the ketone and the base, are adequately dissolved is crucial for a homogenous reaction mixture and optimal reaction rates.[5]
Stabilization of Intermediates: The polarity of the solvent can affect the stability of the enolate and the tetrahedral intermediate, thereby influencing the reaction kinetics.[6][7]
Reaction Rate: The rate of reaction can be significantly affected by the solvent's dielectric constant and its ability to solvate the transition state.[7][8]
Product Selectivity: The solvent can influence the equilibrium between the desired β-hydroxy ketone (aldol addition product) and the α,β-unsaturated ketone (aldol condensation product).[9]
Q3: What are the key differences between protic and aprotic solvents in this reaction?
Protic Solvents (e.g., ethanol, methanol, water): These solvents possess a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. While they can be effective in dissolving reactants, they can also solvate the enolate ion, potentially reducing its nucleophilicity and slowing down the reaction.
Aprotic Solvents (e.g., THF, DMSO, DMF): These solvents lack an acidic proton. Polar aprotic solvents are often preferred as they can effectively dissolve ionic species like the enolate without strongly solvating the nucleophile, thus accelerating the reaction. For complete conversion to the enolate, a strong base in a non-hydroxylic solvent like THF is often necessary.[10]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of 3-Hydroxy-1-phenylpropan-1-one.
Guide 1: Low Reaction Yield
Symptom: The final isolated yield of 3-Hydroxy-1-phenylpropan-1-one is significantly lower than expected.
Potential Causes & Diagnostic Steps:
Potential Cause
Diagnostic Steps
Proposed Solutions
Incomplete Reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant starting material (acetophenone) indicates an incomplete reaction.
1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A modest increase in temperature should be evaluated carefully.[11] 3. Increase Catalyst Concentration: A higher concentration of the base can accelerate the reaction.
Poor Enolate Formation
Analyze a quenched aliquot of the reaction mixture by NMR or GC-MS to assess the extent of enolate formation.
1. Use a Stronger Base: If using a weaker base like NaOH or KOH, consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent like THF for near-quantitative enolate formation.[10] 2. Ensure Anhydrous Conditions: Water can quench the enolate. Ensure all glassware is oven-dried and use anhydrous solvents.
Side Reactions
Analyze the crude reaction mixture for the presence of byproducts such as the α,β-unsaturated ketone (from dehydration) or self-condensation products of acetophenone.
1. Control Temperature: Lowering the reaction temperature can disfavor the elimination reaction that leads to the α,β-unsaturated ketone.[12] 2. Slow Addition of Electrophile: Adding formaldehyde slowly to the enolate solution can minimize side reactions.
Product Degradation
Analyze the product for impurities that may suggest degradation during workup or purification.
1. Maintain Neutral pH during Workup: Acidic or basic conditions during workup can promote dehydration. Neutralize the reaction mixture carefully. 2. Use Mild Purification Techniques: Avoid excessive heat during solvent evaporation.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Guide 2: Poor Selectivity and Side Product Formation
Symptom: The crude reaction mixture contains significant amounts of impurities alongside the desired 3-Hydroxy-1-phenylpropan-1-one.
Common Side Products and Their Causes:
Side Product
Cause
Proposed Solutions
α,β-Unsaturated Ketone
Dehydration of the aldol addition product, often promoted by heat or strong acid/base.[9][12]
1. Maintain Low Temperatures: Conduct the reaction at or below room temperature. 2. Neutralize Carefully: Ensure the reaction mixture is neutralized before any heating steps (e.g., solvent evaporation).
Self-Condensation of Acetophenone
The enolate of acetophenone reacts with another molecule of acetophenone.
1. Use a Non-enolizable Aldehyde: Formaldehyde is ideal as it lacks α-hydrogens and cannot self-condense.[13] 2. Slow Addition: Add the acetophenone enolate to an excess of formaldehyde.
Cannizzaro Reaction Products
If using a strong base with formaldehyde, it can undergo a disproportionation reaction to form methanol and formic acid.
1. Use a Milder Base: If possible, use a base that is strong enough to deprotonate the ketone but not so strong as to induce the Cannizzaro reaction. 2. Control Stoichiometry: Use a slight excess of the ketone relative to formaldehyde.
Guide 3: Product Purification Challenges
Symptom: Difficulty in isolating pure 3-Hydroxy-1-phenylpropan-1-one from the reaction mixture.
Potential Causes and Solutions:
Potential Cause
Diagnostic Steps
Proposed Solutions
Similar Polarity of Product and Byproducts
Co-elution of the product and impurities during column chromatography.
1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.[14] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[15]
Product Oiling Out
The product separates as an oil rather than a solid during crystallization or workup.
1. Solvent Selection: Experiment with different crystallization solvents or solvent mixtures. 2. Seeding: Introduce a small crystal of the pure product to induce crystallization.
Emulsion Formation During Extraction
Formation of a stable emulsion during the aqueous workup, making phase separation difficult.
1. Addition of Brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase and break the emulsion.[1] 2. Filtration through Celite: Pass the mixture through a pad of celite to help break up the emulsion.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Addition
To a solution of acetophenone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., 10% aqueous NaOH).
Cool the mixture in an ice bath.
Add an aqueous solution of formaldehyde dropwise with vigorous stirring.
Monitor the reaction by TLC.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
Extract the product with an organic solvent (e.g., ethyl acetate).[15]
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.[14]
Reaction Mechanism Visualization:
Caption: Simplified mechanism of the base-catalyzed Aldol reaction.
Section 4: Solvent Property Data
The choice of solvent can be guided by its physical properties. The table below summarizes key properties of common solvents used in organic synthesis.
Solvent
Dielectric Constant (20°C)
Boiling Point (°C)
Polarity
Type
Water
80.1
100
Polar
Protic
Ethanol
24.5
78
Polar
Protic
Methanol
33.0
65
Polar
Protic
Tetrahydrofuran (THF)
7.6
66
Polar
Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
189
Polar
Aprotic
N,N-Dimethylformamide (DMF)
36.7
153
Polar
Aprotic
Acetonitrile
37.5
82
Polar
Aprotic
Toluene
2.4
111
Nonpolar
Aprotic
References
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). PMC. Retrieved from [Link]
In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. (2021). MDPI. Retrieved from [Link]
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
Keto-Enol Tautomerism. (2015). Chemistry LibreTexts. Retrieved from [Link]
Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (2005). Organic & Biomolecular Chemistry. Retrieved from [Link]
(R)-1-Phenyl-1,3-propanediol-producing Enzyme from Trichosporon fermentans AJ-5152 and Enzymatic (R). (2001). J-STAGE. Retrieved from [Link]
Aldol Condensation – Dehydration of Aldol Addition Product. Chemistry Steps. Retrieved from [Link]
Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance. (2020). PMC. Retrieved from [Link]
Kinetic Solvent Effects in Organic Reactions. (2019). ChemRxiv. Retrieved from [Link]
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Aldol Condensation Chemistry Questions with Solutions. BYJU'S. Retrieved from [Link]
Characterization of unexpected products in 3-Hydroxy-1-phenylpropan-1-one synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-1-phenylpropan-1-one and its precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Hydroxy-1-phenylpropan-1-one and its precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected outcomes associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction: The Synthetic Challenge
The synthesis of β-hydroxy ketones, such as 3-Hydroxy-1-phenylpropan-1-one, often involves multi-step procedures, most commonly beginning with a Mannich reaction.[1] This three-component condensation of an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (e.g., dimethylamine) is a powerful tool for C-C bond formation.[2] The resulting Mannich base is a versatile intermediate. However, the reaction conditions that facilitate the desired transformation can also pave the way for several competing side reactions, leading to a complex product mixture and purification challenges. This guide focuses on identifying these unexpected products and providing strategies to mitigate their formation.
Troubleshooting Guide & Mechanistic Insights
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a preventative strategy grounded in reaction kinetics and mechanisms.
Q1: My reaction produced a significant amount of a yellow, water-insoluble solid. My desired Mannich base should be soluble in the acidic reaction medium. What is this byproduct?
A1: Diagnosis & Mechanism
The most probable identity of this unexpected product is 1,3-diphenylprop-2-en-1-one , commonly known as chalcone .[3] Its formation is a well-documented side reaction pathway in the Mannich synthesis starting from acetophenone.
Causality: The Mannich base itself is susceptible to elimination, particularly under neutral or basic conditions, or at elevated temperatures. The amine acts as a leaving group, leading to the formation of an α,β-unsaturated ketone.[4] This pathway is mechanistically distinct from the Claisen-Schmidt condensation which directly combines acetophenone and benzaldehyde to form chalcone, but the final byproduct is the same.[5] The self-condensation of acetophenone can also occur under strongly basic conditions.[3]
Below is the mechanistic pathway illustrating the formation of the desired Mannich base and the competing elimination reaction that leads to the chalcone byproduct.
Fig. 1: Competing reaction pathways.
Preventative Strategy:
Temperature Control: Maintain the reaction temperature below 60°C. Higher temperatures significantly accelerate the elimination reaction.
pH Management: The Mannich reaction is typically performed under acidic conditions (pH 3-5), which keeps the amine protonated and stabilizes the Mannich base, preventing elimination.[1] During workup, avoid making the solution strongly basic for extended periods.
Order of Addition: Prepare the iminium ion in situ at a low temperature before the slow addition of acetophenone. This can help control the initial exotherm and minimize side reactions.
Q2: My crude product analysis (GC-MS, LC-MS) shows a peak with a mass corresponding to a double addition product. How is this formed and how can I avoid it?
A2: Diagnosis & Mechanism
This observation points to the formation of a bis-Mannich product, such as 1,5-diphenyl-3-(dimethylaminomethyl)pentane-1,5-dione .
Causality: The primary Mannich base product still contains an acidic α-proton. If an excess of formaldehyde and amine (and thus, the iminium ion electrophile) is present, a second aminomethylation can occur at the other α-position of the ketone.[6] This is more likely if the initial reaction is sluggish or if stoichiometries are not carefully controlled.
Fig. 2: Formation of the bis-Mannich adduct.
Preventative Strategy:
Stoichiometric Control: Use acetophenone as the limiting reagent or use a slight excess relative to the formaldehyde and amine. A 1:1.1:1.1 molar ratio of ketone:aldehyde:amine is a good starting point to avoid having excess aminomethylating agent.
Reaction Time: Monitor the reaction progress by TLC or GC. Over-extending the reaction time, especially at higher temperatures, can promote the formation of this and other byproducts.
Characterization of Unexpected Products
Rapid identification of byproducts is critical for troubleshooting. The table below summarizes the key characteristics of the desired Mannich base compared to the most common impurities.
¹H NMR: Distinct singlets for N(CH₃)₂ (~2.2 ppm), two triplets for the ethylene bridge. MS: M+ peak at m/z 191.
1,3-Diphenylprop-2-en-1-one (Chalcone)
Ph-CO-CH=CH-Ph
208.26
Yellow crystalline solid
¹H NMR: Two doublets in the vinyl region (6.5-8.0 ppm) with a large coupling constant (~16 Hz) indicating a trans configuration. UV-Vis: Strong absorbance in the UV region.
MS: M+ peak at m/z 323. ¹H NMR: Complex multiplet patterns in the aliphatic region.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
This protocol is designed to minimize byproduct formation by maintaining strict temperature and pH control.
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.1 eq) in ethanol.
Iminium Ion Formation: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Eschenmoser's salt precursor.
Addition of Ketone: Add acetophenone (1.0 eq) to the flask.
Reaction: Gently heat the mixture to 50-55°C and maintain for 4-6 hours. Monitor the reaction via TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. The product, as the hydrochloride salt, will often precipitate. If not, slowly add diethyl ether to induce crystallization.
Isolation: Filter the solid product, wash with cold diethyl ether, and dry under vacuum. The resulting hydrochloride salt is typically a white to off-white solid.
Protocol 2: Troubleshooting Workflow for Unknown Impurities
If your reaction yields an unexpected product, a systematic approach is necessary for identification.
Fig. 3: Systematic troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous formaldehyde instead of paraformaldehyde?
A: Yes, however, paraformaldehyde is often preferred as it provides a less aqueous environment, which can sometimes improve yields and simplify workup. If using formalin, be sure to account for the concentration (typically 37% in water) in your stoichiometry.
Q: My Mannich base product is an oil, not a solid. How should I purify it?
A: If the free base is an oil, purification is best achieved by column chromatography on silica gel. Alternatively, converting the oily free base to its hydrochloride or another salt can often induce crystallization, providing a much simpler route to a pure, solid product.
Q: How is the final 3-Hydroxy-1-phenylpropan-1-one typically generated from the Mannich base?
A: The conversion involves two primary strategies. First, the Mannich base can be quaternized with an alkyl halide (e.g., methyl iodide) and then subjected to Hofmann elimination to yield an α,β-unsaturated ketone. Subsequent hydration of the double bond would yield the desired product. A more direct, though less common, route might involve a substitution reaction to replace the amino group with a hydroxyl group.
References
CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
Technical Support Center: Degradation Pathways of 3-Hydroxy-1-phenylpropan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3-Hydroxy-1-phenylpropan-1-one. This guide provides in-depth troubleshooting advice, fre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3-Hydroxy-1-phenylpropan-1-one. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of its metabolic and chemical stability. As this molecule contains a β-hydroxy ketone moiety, its degradation can be multifaceted, involving both enzymatic transformations and inherent chemical liabilities. This resource is designed to explain the causality behind experimental observations and empower you to design robust, self-validating studies.
Predicted Degradation Pathways of 3-Hydroxy-1-phenylpropan-1-one
The structure of 3-Hydroxy-1-phenylpropan-1-one, featuring a secondary alcohol, a ketone, and an aromatic ring, suggests several potential degradation routes. These can be broadly categorized into metabolic (enzymatic) and chemical (non-enzymatic) pathways. The following diagram illustrates the most probable transformations based on established biochemical and chemical principles.
Caption: Predicted metabolic and chemical degradation pathways of 3-Hydroxy-1-phenylpropan-1-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my compound disappearing from solution even in my negative control (without enzymes or cells)?
Answer:
This observation strongly suggests that 3-Hydroxy-1-phenylpropan-1-one is undergoing chemical degradation under your experimental conditions. The most likely culprit is the inherent chemical instability of the β-hydroxy ketone functional group.
Causality: β-Hydroxy ketones are susceptible to a base-catalyzed retro-aldol reaction .[1] This reaction cleaves the C2-C3 bond, breaking the molecule into an aldehyde (benzaldehyde) and a ketone (acetone).[1][2] If your buffer system has a pH above 7, this reaction can be significant.
Troubleshooting Steps:
pH Monitoring: Confirm the pH of your buffer and sample solutions. Even seemingly neutral buffers can become slightly basic upon storage or exposure to air.
Run a pH Profile: Assess the stability of your compound across a range of pH values (e.g., pH 3, 5, 7.4, 9). This will define a stable pH range for your future experiments. See Protocol 2 for a detailed methodology.
Temperature Control: The retro-aldol reaction rate is temperature-dependent. Ensure your control incubations are performed at the same temperature as your definitive experiments.
Analytical Confirmation: Use an appropriate analytical method (e.g., GC-MS or LC-MS) to screen your degraded control sample for the presence of the predicted retro-aldol products: benzaldehyde and acetone.
Question 2: My metabolic assay is producing a complex mixture of metabolites. How can I predict and identify the primary enzymatic products?
Answer:
The formation of multiple metabolites is expected due to the various functional groups available for enzymatic attack. Based on known drug metabolism pathways, you can anticipate several types of biotransformations.
Causality & Predicted Metabolites:
Ketone Reduction: The carbonyl group is a common target for reduction by cytosolic enzymes like carbonyl reductases and aldehyde reductases, which are present in liver fractions.[3] This would result in the formation of 1-phenylpropane-1,3-diol .
Alcohol Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone by enzymes such as alcohol dehydrogenases (ADHs), although secondary alcohols are often poorer substrates than primary ones.[4][5] This would yield 1-phenylpropane-1,3-dione .
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. This would produce various isomers of hydroxy-3-hydroxy-1-phenylpropan-1-one .
Phase II Conjugation: If your experimental system contains cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs), any newly formed or pre-existing hydroxyl groups can be conjugated to form more water-soluble glucuronide or sulfate metabolites.[6]
Troubleshooting & Identification Workflow:
Use Specific Enzyme Inhibitors: If using liver fractions (microsomes, S9, or cytosol), include inhibitors to probe the contribution of different enzyme classes. For example, use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT).
Cofactor Dependence: Run parallel incubations with and without necessary cofactors (NADPH for CYPs and some reductases, NAD+ for ADHs) to see which metabolites are formed. For instance, metabolites appearing only in the presence of NADPH are likely products of CYP enzymes or NADPH-dependent reductases.
High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to obtain accurate mass measurements of the metabolites. This allows you to predict elemental formulas and distinguish between, for example, an oxidation (+16 Da) and a reduction (+2 Da).
Tandem MS (MS/MS): Fragment the parent metabolite ions to obtain structural information. The fragmentation pattern of the phenylpropanone core should be present in most metabolites, helping to confirm their relationship to the parent compound.
Caption: A logical workflow for identifying unknown metabolites.
Question 3: My microbial degradation study shows very slow clearance of 3-Hydroxy-1-phenylpropan-1-one. What are the limiting factors?
Answer:
Slow biodegradation can stem from several factors, ranging from the choice of microorganisms to the culture conditions and the inherent recalcitrance of the compound.
Causality:
Microbial Specificity: Not all microorganisms possess the enzymatic machinery to degrade phenylpropanoids. The initial steps often involve dioxygenases to open the aromatic ring, a capability found in specific bacterial strains.[7]
Sub-optimal Culture Conditions: Standard culture media may not be ideal for inducing the required catabolic enzymes. Factors like pH, temperature, aeration, and the presence of other carbon sources can all influence degradation rates.
Compound Toxicity: At the concentrations used in your assay, the parent compound or a formed metabolite could be toxic or inhibitory to the microbial consortium.
Troubleshooting Steps:
Source of Inoculum: Use a microbial consortium from a source that is likely adapted to degrading aromatic compounds, such as soil from a contaminated site or activated sludge from a wastewater treatment plant.
Acclimation Phase: Before the definitive experiment, acclimate the microbial culture by exposing it to low concentrations of 3-Hydroxy-1-phenylpropan-1-one over several days or weeks. This can induce the expression of the necessary degradative enzymes.
Optimize Culture Conditions: Test a matrix of conditions (e.g., different pH levels, temperatures) to find the optimal environment for degradation. Ensure adequate oxygen supply, as many initial enzymatic attacks on aromatic rings are aerobic.
Toxicity Assessment: Run a dose-response experiment to see if higher concentrations of the compound inhibit microbial growth or respiration.
Abiotic Controls: Always include a sterile, abiotic control to account for any non-biological degradation (see Protocol 3 ). This is crucial to confirm that the observed loss is indeed due to microbial activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted metabolic pathways for 3-Hydroxy-1-phenylpropan-1-one in a mammalian system?
Based on its structure, the primary metabolic pathways are expected to be Phase I reactions involving oxidation and reduction, followed by Phase II conjugation. Key transformations include the oxidation of the secondary alcohol to a diketone, reduction of the ketone to a diol, and hydroxylation of the phenyl ring by CYP enzymes. Any of the hydroxyl groups can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6][8]
Q2: How does pH affect the chemical stability of 3-Hydroxy-1-phenylpropan-1-one?
The pH of the solution is a critical determinant of this compound's stability.
Under basic conditions (pH > 7): It is susceptible to a retro-aldol reaction, which cleaves the molecule into benzaldehyde and acetone.[1] The reaction is initiated by the deprotonation of the hydroxyl group.
Under acidic conditions (pH < 5): It may undergo acid-catalyzed dehydration, where the hydroxyl group and a proton from the adjacent carbon are eliminated as a water molecule. This would form the α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone).
Q3: What are the most suitable analytical techniques for studying the degradation of 3-Hydroxy-1-phenylpropan-1-one?
A multi-platform approach is often best. The choice of technique depends on the specific question being addressed (quantification, identification, or structural elucidation).
Technique
Principle
Primary Application
Advantages/Disadvantages
HPLC-UV
Chromatographic separation followed by UV detection.
Quantification of the parent compound.
Adv: Robust, reproducible, widely available. Disadv: May not detect metabolites without a chromophore; requires reference standards for quantification.
LC-MS/MS
Chromatographic separation coupled with mass spectrometry.
Detection and quantification of parent and known metabolites.
Adv: High sensitivity and selectivity. Disadv: Requires reference standards for absolute quantification; ion suppression can be an issue.
LC-HRMS
Chromatographic separation coupled with high-resolution mass spectrometry.
Identification of unknown metabolites; structural confirmation.
Adv: Provides accurate mass for formula prediction. Disadv: More complex data analysis; less common than standard MS.
GC-MS
Gas chromatography coupled with mass spectrometry.
Analysis of volatile degradation products (e.g., acetone, benzaldehyde).
Adv: Excellent for small, volatile molecules. Disadv: Requires derivatization for non-volatile compounds; thermal degradation can occur.
NMR
Nuclear Magnetic Resonance spectroscopy.
Definitive structural elucidation of isolated metabolites.
Adv: Provides unambiguous structural information. Disadv: Requires relatively large amounts of pure sample; low sensitivity.
Q4: Are there potential environmental degradation pathways for this compound?
Yes, in addition to abiotic chemical degradation, environmental pathways are likely.
Biodegradation: As a phenylpropanoid derivative, it is a potential carbon source for soil and water microorganisms.[7][9] Bacteria may use dioxygenase enzymes to cleave the aromatic ring as an initial step in mineralization.[7]
Photodegradation: Aromatic ketones are known to absorb UV light and can undergo photoreduction or photooxidation, leading to degradation in sunlit surface waters or on surfaces.[10][11]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Prepare Reagents:
HLM Stock: Thaw pooled HLM on ice. Dilute to 20 mg/mL in 0.1 M phosphate buffer (pH 7.4).
Compound Stock: Prepare a 100 mM stock of 3-Hydroxy-1-phenylpropan-1-one in DMSO.
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
Incubation:
Pre-warm the NRS solution and HLM dilution at 37°C for 5 minutes.
In a 96-well plate, combine 5 µL of diluted compound (to achieve a final concentration of 1 µM), 175 µL of 0.1 M phosphate buffer, and 10 µL of HLM (final concentration 0.5 mg/mL).
Initiate the reaction by adding 60 µL of the pre-warmed NRS solution.
For the T=0 time point, add the stop solution before adding the NRS.
For the negative control, replace the NRS with buffer.
Time Points & Quenching:
Incubate the plate at 37°C with shaking.
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol).
Sample Processing & Analysis:
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the disappearance of the parent compound over time to calculate the in vitro half-life (t½).
Protocol 2: Chemical Stability Assessment (pH Profile)
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., 0.1 M citrate for pH 3 & 5; 0.1 M phosphate for pH 7.4; 0.1 M borate for pH 9).
Incubation:
Spike 3-Hydroxy-1-phenylpropan-1-one into each buffer to a final concentration of 10 µM.
Prepare a T=0 sample for each pH by immediately adding an equal volume of organic solvent (e.g., acetonitrile) to stop any reaction and precipitate buffer salts.
Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
Time Points:
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH solution and quench it as described for the T=0 sample.
Analysis:
Analyze all samples by HPLC-UV or LC-MS.
Plot the percentage of the compound remaining versus time for each pH. This will reveal the pH conditions under which the compound is least stable.
Protocol 3: Abiotic Control for Biodegradation Studies
Prepare Culture Medium: Prepare the same liquid medium used for your microbial degradation assay.
Sterilization:
Dispense the medium into two sets of flasks.
Autoclave both sets of flasks to ensure sterility.
One set will be your abiotic control; the other will be inoculated with your microbial consortium.
Incubation:
Spike both sets of flasks with 3-Hydroxy-1-phenylpropan-1-one to the desired final concentration.
Inoculate the "biotic" set with your microbial culture. The "abiotic" set remains un-inoculated.
Incubate both sets under identical conditions (temperature, shaking, light).
Sampling and Analysis:
At each time point, sample from both the biotic and abiotic flasks.
Process and analyze the samples using your chosen analytical method (e.g., HPLC).
Interpretation:
The loss of compound in the abiotic flask represents chemical degradation.
The loss of compound in the biotic flask represents the sum of chemical and biological degradation.
The difference between the two curves represents the true rate of biodegradation.
Kain, Y., & Kanwar, R. S. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Li, W., et al. (2020). C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. The Journal of Organic Chemistry. Retrieved from [Link]
JoVE. (n.d.). Video: C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments. Retrieved from [Link]
Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition. Retrieved from [Link]
Croteau, E., et al. (2020). Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney. Frontiers in Nutrition. Retrieved from [Link]
PubChem. (n.d.). Hydroxypropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. Retrieved from [Link]
Cohen, S. G., et al. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. Retrieved from [Link]
Di, L. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal. Retrieved from [Link]
Madin, A., et al. (2016). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]
Carbone, S., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Microorganisms. Retrieved from [Link]
Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
Inazu, N., et al. (1995). Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Foye, W. O., Lemke, T. L., & Williams, D. A. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
University of Philadelphia. (n.d.). Drug Metabolism: Phase-I. Retrieved from [Link]
Stemmler, E. A., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. Retrieved from [Link]
Comparative analysis of 3-Hydroxy-1-phenylpropan-1-one synthesis methods
-Hydroxypropiophenone Synthesis Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS: 1073-72-9), also known as -hydroxypropiophenone, is a critical chiral synthon and structural motif in the synthesis of serotonin reup...
Author: BenchChem Technical Support Team. Date: February 2026
-Hydroxypropiophenone Synthesis
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS: 1073-72-9), also known as
-hydroxypropiophenone, is a critical chiral synthon and structural motif in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine/Prozac) and various fragrance compounds. Its synthesis presents a classic chemoselectivity challenge: balancing the formation of the -hydroxy ketone against the thermodynamically favorable elimination of water to form the -unsaturated ketone (acrylophenone).
This guide compares the two dominant synthetic methodologies:
The Direct Aldol Route: A high-atom-economy approach utilizing Acetophenone and Formaldehyde.
The Friedel-Crafts / Hydrolysis Route: A stepwise, robust approach utilizing Benzene and 3-Chloropropionyl Chloride.
Part 1: Mechanistic Analysis & Pathway Visualization
The fundamental challenge in synthesizing 3-hydroxy-1-phenylpropan-1-one is the "Elimination Trap." Both methods must navigate the stability of the
-hydroxy ketone, which is prone to E1cB elimination under basic or acidic conditions to form 1-phenylprop-2-en-1-one (Acrylophenone).
Reaction Pathway Diagram[1]
Figure 1: Comparative reaction pathways showing the convergence on the target molecule and the shared risk of elimination to Acrylophenone.
Part 2: Detailed Experimental Protocols
Method A: Base-Catalyzed Cross-Aldol Condensation
Best for: Green chemistry, cost-efficiency, and atom economy.
Critical Mechanism: Formation of the acetophenone enolate followed by nucleophilic attack on formaldehyde.
Step 1: Dissolve acetophenone and paraformaldehyde in methanol.
Step 2 (Catalyst Addition): Add the base catalyst at room temperature.
Step 3 (Reaction): Stir the mixture at 35–40°C for 4–6 hours.
Critical Control Point: Do NOT reflux. Temperatures exceeding 50°C significantly increase the rate of dehydration to acrylophenone [1].
Step 4 (Quench): Neutralize carefully with dilute HCl to pH 7.0.
Step 5 (Purification): Remove solvent under reduced pressure.[2] The residue is often a mixture of unreacted acetophenone and product. Purify via vacuum distillation (high vacuum required to prevent thermal elimination) or column chromatography (Silica, Hexane:EtOAc).
Self-Validating Check:
TLC Monitoring: The product (
) should appear distinct from acetophenone () and acrylophenone () in 4:1 Hexane:Ethyl Acetate.
NMR Signature: Look for the triplet at
ppm () and triplet at ppm ().
Method B: Friedel-Crafts Acylation & Hydrolysis
Best for: High purity, industrial scalability, and avoiding equilibrium issues.
Critical Mechanism: Electrophilic aromatic substitution followed by nucleophilic substitution (
).
Protocol
Reagents:
Benzene (Excess, acts as solvent) or Dichloromethane
3-Chloropropionyl Chloride (1.0 eq)
Aluminum Chloride (
, 1.1 eq)
Hydrolysis Reagents: Water, Calcium Carbonate (
)
Procedure:
Step 1 (Acylation): Suspend
in dry benzene at 0°C. Add 3-chloropropionyl chloride dropwise. Maintain temperature <10°C to prevent polymerization.
Step 2: Allow to warm to room temperature and stir for 2 hours. Evolution of HCl gas indicates reaction progress.
Step 3 (Quench): Pour onto ice/HCl mixture. Extract the intermediate 3-chloropropiophenone with dichloromethane. (Yield typically >90%).[3][4]
Step 4 (Hydrolysis): Reflux the 3-chloropropiophenone in a mixture of Water/Dioxane (1:1) with suspended
(mild base) for 6–8 hours.
Why
? Strong bases (NaOH) will cause E2 elimination to acrylophenone immediately. A weak base buffers the HCl generated during hydrolysis without triggering elimination [2].
Self-Validating Check:
Intermediate Verification: 3-chloropropiophenone shows a distinct triplet for
at ppm.
Endpoint: Disappearance of the chloride peak and appearance of the hydroxyl peak in NMR.
Part 3: Performance Comparison & Data Analysis
The following table summarizes the performance metrics based on standard laboratory yields and industrial literature.
Metric
Method A: Direct Aldol
Method B: Friedel-Crafts + Hydrolysis
Overall Yield
40 – 55%
75 – 85% (Two steps)
Atom Economy
High (100% theoretical)
Low (Loss of HCl, Al salts)
Purity Profile
Moderate (Contains Acrylophenone)
High (Clean conversion)
Reagent Cost
Low (Commodity chemicals)
Moderate (Acyl chloride, AlCl3)
Safety Profile
Good (Flammable solvents)
Poor (Corrosive AlCl3, HCl gas)
Scalability
Difficult (Equilibrium limited)
Excellent (Linear scaling)
Expert Insight: The "Dehydration Trap"
The most common failure mode in Method A is the inadvertent production of acrylophenone.
Cause: High temperature or prolonged exposure to base.
Remediation: If the enone is formed, it can be converted back to the
-hydroxy ketone via acid-catalyzed hydration, but the equilibrium constant () generally favors the enone. Therefore, kinetic control (Method A, low temp) or stepwise synthesis (Method B) is required.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low Yield (Method A)
Retro-aldol reaction or Elimination
Lower reaction temp to <35°C; reduce reaction time.
Polymerization (Method B)
Reaction temp too high during acylation
Keep addition at 0°C; ensure anhydrous conditions.
Product is an Oil (Both)
Residual solvent or Enone impurity
-hydroxypropiophenone is a solid (MP ~38°C). Recrystallize from ether/pentane.
References
Process for the production of carbonyls.
Friedel-Crafts Acylation of Benzene with 3-Chloropropionyl Chloride.
Source:ChemicalBook / GuideChem Technical D
Context: Standard protocols for the synthesis of 3-chloropropiophenone and subsequent hydrolysis/reduction pathways.[4]
Synthesis of 3-hydroxy-1-phenylpropan-1-one via Aldol Reaction.
Source:Journal of Chemical Education (General reference for Aldol mechanisms).
Context: Mechanistic grounding for the base-catalyzed addition of enol
A Senior Application Scientist's Guide to β-Hydroxy Ketones in Synthesis: A Comparative Analysis of 3-Hydroxy-1-phenylpropan-1-one
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to achieving desired outcomes in efficiency, stereoselectivity, and overall yield. Amo...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to achieving desired outcomes in efficiency, stereoselectivity, and overall yield. Among the versatile synthons available, β-hydroxy ketones stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of 3-Hydroxy-1-phenylpropan-1-one with other relevant β-hydroxy ketones, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Introduction: The Strategic Importance of β-Hydroxy Ketones
β-Hydroxy ketones are pivotal intermediates in organic synthesis, most notably as the primary products of the aldol reaction.[1][2] Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a multitude of subsequent transformations. They are key precursors to 1,3-diols, α,β-unsaturated ketones, and can be further elaborated into more complex chiral molecules.[3] The stereochemical relationship between the hydroxyl and carbonyl groups offers a handle for asymmetric synthesis, making them highly valuable in the construction of stereochemically rich natural products and pharmaceutical agents.
The choice of a specific β-hydroxy ketone can significantly impact the course of a reaction. Factors such as the nature of the substituents flanking the core structure (aryl vs. alkyl), the potential for chelation, and steric hindrance all play a crucial role in determining reactivity and stereochemical outcomes.
3-Hydroxy-1-phenylpropan-1-one: A Versatile Aryl β-Hydroxy Ketone
3-Hydroxy-1-phenylpropan-1-one, an aryl β-hydroxy ketone, is a valuable synthon due to the electronic and steric influence of its phenyl group. This aromatic moiety can affect the acidity of the α-protons, the susceptibility of the carbonyl group to nucleophilic attack, and can play a role in directing stereoselectivity through steric interactions or π-stacking.
Synthesis of 3-Hydroxy-1-phenylpropan-1-one: The Aldol Approach
A common and straightforward method for the synthesis of 3-Hydroxy-1-phenylpropan-1-one is the base-catalyzed aldol condensation between acetophenone and formaldehyde.
Caption: Base-catalyzed aldol condensation for the synthesis of 3-Hydroxy-1-phenylpropan-1-one.
The reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
Comparative Analysis: 3-Hydroxy-1-phenylpropan-1-one vs. Other β-Hydroxy Ketones
The synthetic utility of a β-hydroxy ketone is best understood through a comparative lens. Here, we compare 3-Hydroxy-1-phenylpropan-1-one with aliphatic and other substituted aryl β-hydroxy ketones in key synthetic transformations.
Diastereoselective Reductions: The Influence of the Phenyl Group
The reduction of the carbonyl group in a β-hydroxy ketone yields a 1,3-diol, a common structural motif in natural products. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the structure of the β-hydroxy ketone.
Chelation vs. Non-Chelation Control:
The stereoselectivity of hydride reduction can often be controlled by the choice of reducing agent and the presence of a chelating metal.
Chelation Control: In the presence of a chelating Lewis acid (e.g., ZnBr₂, TiCl₄), the β-hydroxy ketone can form a cyclic intermediate.[4] The hydride then attacks from the less hindered face, typically leading to the syn-diol. The phenyl group in 3-Hydroxy-1-phenylpropan-1-one can influence the stability and conformation of this chelate ring.
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly chelating metal, the reaction proceeds via a non-chelated, open-chain transition state.[5][6] The stereochemical outcome is predicted by the Felkin-Anh model, which considers steric interactions between the incoming nucleophile and the substituents on the adjacent stereocenter. This typically leads to the anti-diol.
Caption: Chelation vs. Non-chelation control in the reduction of β-hydroxy ketones.
β-Hydroxy Ketone
Reducing System
Diastereomeric Ratio (syn:anti)
Yield (%)
Reference
3-Hydroxy-1-phenyl propan-1-one
NaBH₄, MeOH
Favors anti (Felkin-Anh)
High
General Principle
3-Hydroxy-1-phenyl propan-1-one
NaBH₄, ZnCl₂
Favors syn (Chelation)
High
General Principle
3-Hydroxy-pentan -2-one (Aliphatic)
NaBH₄, MeOH
Lower selectivity
High
General Principle
3-Hydroxy-pentan -2-one (Aliphatic)
NaBH₄, ZnCl₂
Good syn selectivity
High
General Principle
Expert Insights: The presence of the phenyl group in 3-Hydroxy-1-phenylpropan-1-one can enhance diastereoselectivity in both chelation and non-chelation controlled reductions compared to its aliphatic counterparts. The bulky phenyl group can create a more biased steric environment in the transition state, leading to a more pronounced facial selectivity for the incoming hydride.
Asymmetric Synthesis: A Chiral Building Block
Chiral β-hydroxy ketones are highly sought-after building blocks in asymmetric synthesis. The enantioselective synthesis of these compounds can be achieved through various methods, including chiral catalysts in aldol reactions or enzymatic reductions.
Catalytic Asymmetric Aldol Reaction:
The use of chiral catalysts, such as proline and its derivatives, can facilitate the direct asymmetric aldol reaction to produce enantiomerically enriched β-hydroxy ketones.[7]
Enzymatic Reduction:
Ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols.[8] The reduction of β-diketones can provide access to chiral β-hydroxy ketones with high enantiomeric excess.
Expert Insights: While both aryl and alkyl β-hydroxy ketones can be synthesized with high enantioselectivity using enzymatic methods, the substrate scope and efficiency of small-molecule catalysts in asymmetric aldol reactions can be influenced by the electronic nature of the ketone. The phenyl group in acetophenone can participate in π-π stacking interactions with the catalyst, which can enhance enantiocontrol.
Experimental Protocols
Synthesis of 3-Hydroxy-1-phenylpropan-1-one via Aldol Condensation
This protocol is adapted from established procedures for base-catalyzed aldol condensations.[9][10]
Materials:
Acetophenone
Paraformaldehyde
Potassium hydroxide (KOH)
Dimethyl sulfoxide (DMSO)
Ethanol
Ethyl acetate
Saturated sodium chloride solution
Anhydrous calcium sulfate
Hydrochloric acid (dilute)
Procedure:
To a stirred suspension of paraformaldehyde (6.3 g, 210 mmol) in DMSO (50 ml) containing KOH (0.5 g) dissolved in ethanol (4 ml), add a solution of acetophenone (6.1 g, 51 mmol) in DMSO (25 ml) dropwise over 45 minutes under a nitrogen atmosphere.
Maintain the reaction temperature between 10 and 20 °C using an ice-water bath.
After the addition is complete, continue stirring for an additional hour at room temperature.
Dilute the reaction mixture with water to 400 ml and neutralize with dilute hydrochloric acid.
Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (3 x 100 ml).
Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous calcium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Hydroxy-1-phenylpropan-1-one.
Caption: Experimental workflow for the synthesis of 3-Hydroxy-1-phenylpropan-1-one.
Diastereoselective Reduction of 3-Hydroxy-1-phenylpropan-1-one (Chelation-Controlled)
Materials:
3-Hydroxy-1-phenylpropan-1-one
Anhydrous zinc chloride (ZnCl₂)
Sodium borohydride (NaBH₄)
Anhydrous tetrahydrofuran (THF)
Saturated ammonium chloride solution
Procedure:
Dissolve 3-Hydroxy-1-phenylpropan-1-one (1.50 g, 10 mmol) in anhydrous THF (50 ml) under a nitrogen atmosphere.
Add anhydrous ZnCl₂ (1.36 g, 10 mmol) and stir the mixture at room temperature for 30 minutes.
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
Add NaBH₄ (0.42 g, 11 mmol) portion-wise over 15 minutes.
Stir the reaction at -78 °C for 4 hours.
Quench the reaction by the slow addition of saturated ammonium chloride solution (20 ml).
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 ml).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and purify by column chromatography to isolate the syn-1-phenylpropane-1,3-diol.
Conclusion
3-Hydroxy-1-phenylpropan-1-one is a highly valuable and versatile β-hydroxy ketone in organic synthesis. The presence of the phenyl group imparts distinct reactivity and stereodirecting properties compared to its aliphatic counterparts. Specifically, the phenyl group can enhance diastereoselectivity in reduction reactions due to its steric bulk. Furthermore, the electronic nature of the aromatic ring can be exploited in asymmetric catalysis to achieve high levels of enantiocontrol.
The choice between 3-Hydroxy-1-phenylpropan-1-one and other β-hydroxy ketones will ultimately depend on the specific synthetic target and the desired stereochemical outcome. For applications requiring high diastereoselectivity in reductions or where aromatic interactions can be leveraged in asymmetric catalysis, 3-Hydroxy-1-phenylpropan-1-one presents a compelling option. For other transformations where the aryl group may be undesirable or interfere with subsequent steps, an aliphatic β-hydroxy ketone may be more appropriate. A thorough understanding of the principles of stereocontrol and the subtle electronic and steric effects of different substituents is crucial for making an informed decision and achieving success in your synthetic endeavors.
References
Nielsen, A. T.; Houlihan, W. J.
Trost, B. M.; Li, C.-J.
Mengel, A.; Reiser, O. Around the Sphere: Chelate and Non-Chelate-Controlled Additions of Nucleophiles to Chiral Aldehydes and Ketones. Chem. Rev.1999, 99 (5), 1191–1224.
Felkin, H.; Chérest, M.; Prudent, N. Stereochemistry of the reduction of cyclohexanones by complex hydrides. Tetrahedron Lett.1968, 9 (18), 2199–2204.
Anh, N. T. Stereochemistry of the aldol reaction. A theoretical approach. Top. Curr. Chem.1980, 88, 145–162.
Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Stereocontrol in Organic Synthesis. Angew. Chem. Int. Ed.2002, 41 (7), 1165–1168.
Grynkiewicz, G.; Szeja, W. Recent progress in the chemistry of β-aminoketones. RSC Adv.2022, 12, 24869-24896.
Fischer, C.; Jäger, V. Diastereoselective reduction of β-aminoketones leading to chiral synthons. Tetrahedron Lett.1996, 37 (41), 7449-7452.
Eriksen, J.; Gierlich, J.; Jørgensen, K. A. Proline-Catalyzed Asymmetric Mannich Reactions of Aldehydes with N-PMP-Protected α-Imino Ethyl Glyoxylate. J. Am. Chem. Soc.2004, 126 (40), 12832–12833.
Trost, B. M.; Brindle, C. S. The direct catalytic asymmetric aldol reaction. Chem. Soc. Rev.2010, 39 (5), 1600–1632.
Cozzi, P. G. Metal-Salen Schiff base complexes in catalysis: practical aspects. Chem. Soc. Rev.2004, 33 (7), 412–421.
Gröger, H. Catalytic Enantioselective Strecker Reactions and α-Amino Acid Synthesis. Chem. Rev.2003, 103 (8), 2795–2828.
Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties. J. Mol.
G. A. G. Linden, A. C. J. de Vlieger, On the reaction of acetophenone with formaldehyde. Recl. Trav. Chim. Pays-Bas1959, 78, 676-682.
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules2023, 28 (17), 6215.
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega2020, 5 (26), 16183–16190.
Reformatsky Reaction. Name Reactions in Organic Synthesis. [Link]
The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. PubMed, [Link].
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC, [Link].
Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. ResearchGate, [Link].
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS, [Link].
Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides. PMC, [Link].
Asymmetric reduction of ketones and β-keto esters by (S)
The Reformatsky analogous reaction for the synthesis of novel b-thioxoesters via using aroyl isothiocyanates under. RSC Adv., 2022, 12, 10839-10846.
Synthesis of α,β-Epoxy Ketones from Alkyl and Arylsubstituted Cyclopropanols. ResearchGate, [Link].
On the reaction of acetophenone with formaldehyde. ResearchGate, [Link].
In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. MDPI, [Link].
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. J. Am. Chem. Soc.2014, 136 (39), 13620–13623.
Baker's Yeast Reduction of β‐Hydroxy Ketones. ResearchGate, [Link].
Validation of HPLC Method for 3-Hydroxy-1-phenylpropan-1-one Analysis
Executive Summary 3-Hydroxy-1-phenylpropan-1-one (3-HPP) is a critical beta-hydroxy ketone intermediate, frequently utilized in the asymmetric synthesis of pharmaceutical blockbusters such as Fluoxetine and Atomoxetine....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (3-HPP) is a critical beta-hydroxy ketone intermediate, frequently utilized in the asymmetric synthesis of pharmaceutical blockbusters such as Fluoxetine and Atomoxetine. Its analysis presents a specific challenge: the hydroxyl moiety induces hydrogen bonding that leads to peak tailing in Gas Chromatography (GC) without derivatization, while its chromophore allows for sensitive UV detection.
This guide provides a validated, robust High-Performance Liquid Chromatography (HPLC) protocol designed to supersede legacy GC methods. By leveraging a reverse-phase C18 system with acidified mobile phases, this method eliminates the need for derivatization, ensuring higher throughput and data integrity compliant with ICH Q2(R2) standards.
Part 1: Comparative Analysis (HPLC vs. Alternatives)
Selecting the correct analytical technique is the first step in ensuring data reliability. While GC-MS is often the default for ketones, 3-HPP's hydroxyl group necessitates a shift in strategy.
Performance Matrix: HPLC vs. GC-MS vs. TLC
Feature
HPLC-UV (Recommended)
GC-MS
TLC / HPTLC
Sample Prep
Minimal (Dilute & Shoot)
Complex (Requires silylation/derivatization to prevent tailing)
Minimal
Thermal Stability
High (Ambient operation)
Low risk (Analyte may degrade at injector port temps >250°C)
N/A
Quantitation
Excellent (RSD < 1%)
Good (Internal standard required)
Semi-quantitative
Selectivity
High (Tunable via mobile phase)
High (Mass spectral fingerprint)
Low
Throughput
10–15 min/run
20–30 min (including derivatization time)
Fast screening only
Decision Logic for Method Selection
The following decision tree illustrates why HPLC is the preferred route for quantitative analysis of 3-HPP in a drug development context.
Figure 1: Decision matrix for selecting analytical methodology for beta-hydroxy ketones.
Part 2: Validated HPLC Method Protocol
This protocol is designed to be self-validating . The inclusion of System Suitability Tests (SST) ensures that the instrument and method are performing correctly before any samples are run.
Chromatographic Conditions
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Why: The C18 stationary phase provides strong retention for the non-polar phenyl ring, while the 5 µm particle size offers a balance between resolution and backpressure.
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40 : 60 v/v).
Why: The 0.1%
suppresses the ionization of residual silanols on the column and the hydroxyl group on the analyte, sharpening the peak shape and reducing tailing (Tailing Factor < 1.5).
Ensures reliability during normal lab fluctuations.
Part 3: Validation Workflow & Mechanism
The validation process follows a logical flow to ensure data integrity. The diagram below details the sequential steps required to validate this method according to ICH guidelines.
Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.
Critical Discussion: The "Why" Behind the Protocol
1. The Role of Acidification:
3-HPP contains a hydroxyl group beta to the carbonyl. While not highly acidic, the interaction with residual silanols on silica-based C18 columns can cause peak broadening. The addition of 0.1% Phosphoric Acid lowers the pH (~2.5), suppressing silanol ionization (
becomes ), which eliminates secondary interactions and ensures a sharp Gaussian peak.
2. Wavelength Selection (210 nm vs 254 nm):
210 nm: Detects the carbonyl bond. It is more sensitive but susceptible to solvent cutoff noise (especially if using Methanol).
254 nm: Detects the phenyl (
) transition. It is less sensitive but highly selective, ignoring many non-aromatic aliphatic impurities common in biocatalytic synthesis.
Recommendation: Use 210 nm for trace impurity analysis and 254 nm for assay/potency to maximize robustness.
3. Solvent Choice:
Acetonitrile is preferred over Methanol for this separation because it has a lower UV cutoff (190 nm vs 205 nm for MeOH) and lower viscosity, allowing for lower backpressure and higher theoretical plate counts.
References
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 569605, 3-Hydroxy-1-phenylpropan-1-one. PubChem.[4][5][6] [Link]
NIST Chemistry WebBook. (2023).[4] 1-Propanone, 3-hydroxy-1-phenyl-.[5][6][7] National Institute of Standards and Technology.[4][8] [Link][9]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (Standard text for HPLC theory grounding).
A Comparative Spectroscopic Guide to 3-Hydroxy-1-phenylpropan-1-one and its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-Hydroxy-1-phenylpropan-1-one and its derivatives. It is intended for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-Hydroxy-1-phenylpropan-1-one and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of this important class of β-hydroxy ketones. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.
Introduction: The Significance of β-Hydroxy Ketones and Spectroscopic Characterization
3-Hydroxy-1-phenylpropan-1-one and its analogs are versatile building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals and other biologically active molecules. Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a rich and diverse chemistry. Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will explore how substitutions on the phenyl ring of 3-Hydroxy-1-phenylpropan-1-one influence its spectroscopic signatures, providing a comparative framework for the characterization of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Hydroxy-1-phenylpropan-1-one derivatives, both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of substituents.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning protons and carbons, especially in complex derivatives where signal overlap in 1D spectra can be problematic.[3] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 3-Hydroxy-1-phenylpropan-1-one derivative in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Set the spectral width to approximately 12-15 ppm.
Use a pulse angle of 30-45 degrees.
Employ a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to approximately 220-240 ppm.
Use a proton-decoupled pulse sequence.
Employ a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
Acquire a larger number of scans (typically several hundred to thousands) to compensate for the low natural abundance of ¹³C.
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for acquiring NMR spectra of 3-Hydroxy-1-phenylpropan-1-one derivatives.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for the parent 3-Hydroxy-1-phenylpropan-1-one and the anticipated shifts for derivatives with electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring.
Proton/Carbon
3-Hydroxy-1-phenylpropan-1-one (δ, ppm)
Derivative with EDG (e.g., -OCH₃) (δ, ppm)
Derivative with EWG (e.g., -NO₂) (δ, ppm)
H-2 (CH₂) **
~3.30 (t)
~3.25
~3.35
H-3 (CH₂) **
~4.00 (t)
~3.95
~4.05
OH
Variable (broad s)
Variable (broad s)
Variable (broad s)
Aromatic H (ortho)
~7.95 (d)
Downfield shift
Upfield shift
Aromatic H (meta)
~7.50 (t)
Downfield shift
Upfield shift
Aromatic H (para)
~7.60 (t)
Downfield shift
Upfield shift
C=O
~200
~198
~202
C-2
~47
~47
~47
C-3
~69
~69
~69
Aromatic C (ipso)
~136
~130
~140
Aromatic C (ortho)
~128
~130
~129
Aromatic C (meta)
~129
~114
~130
Aromatic C (para)
~134
~164
~150
Note: The exact chemical shifts will vary depending on the specific substituent and its position on the aromatic ring. The trends indicated are general expectations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For 3-Hydroxy-1-phenylpropan-1-one derivatives, the characteristic absorptions of the hydroxyl (-OH) and carbonyl (C=O) groups are of primary interest.
Expertise & Experience: Interpreting FT-IR Spectra of β-Hydroxy Ketones
The position of the carbonyl stretching vibration is particularly sensitive to the electronic environment. Conjugation of the carbonyl group with the phenyl ring lowers its stretching frequency compared to a non-conjugated ketone.[4] Substituents on the phenyl ring further modulate this frequency. Electron-donating groups will decrease the C=O stretching frequency, while electron-withdrawing groups will increase it. The hydroxyl group will typically appear as a broad absorption band due to hydrogen bonding.
Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[5]
Thoroughly mix the sample and KBr.
Pellet Formation:
Transfer the mixture to a pellet die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
Data Acquisition:
Obtain a background spectrum of a blank KBr pellet.
Place the sample pellet in the spectrometer's sample holder.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Diagram of the FT-IR (KBr Pellet) Experimental Workflow:
Caption: Workflow for acquiring and analyzing UV-Vis spectra.
Comparative UV-Vis Data
Transition
3-Hydroxy-1-phenylpropan-1-one (λ_max, nm)
Derivative with EDG (e.g., -OCH₃) (λ_max, nm)
Derivative with EWG (e.g., -NO₂) (λ_max, nm)
π → π
~245
Bathochromic shift (~270)
Bathochromic shift (~260)
n → π
~320
Bathochromic shift (~330)
Hypsochromic shift (~310)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern. [7]Electron ionization (EI) is a common technique for the analysis of small organic molecules.
The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. The fragmentation of 3-Hydroxy-1-phenylpropan-1-one derivatives is typically initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and the hydroxyl group. [8]Common fragments include the benzoyl cation (C₆H₅CO⁺, m/z 105) and fragments arising from the loss of water. Substituents on the phenyl ring will alter the mass of the molecular ion and any fragments containing the aromatic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
[7]3. Mass Analysis: Accelerate the resulting positively charged ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).
Detection: Detect the separated ions and record their abundance.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Diagram of the EI-MS Experimental Workflow:
Caption: Workflow for obtaining an Electron Ionization Mass Spectrum.
Comparative Mass Spectrometry Data
Ion
3-Hydroxy-1-phenylpropan-1-one (m/z)
Derivative with -OCH₃ (para) (m/z)
Derivative with -NO₂ (para) (m/z)
[M]⁺
150
180
195
[M - H₂O]⁺
132
162
177
[C₆H₅CO]⁺
105
-
-
[CH₃OC₆H₄CO]⁺
-
135
-
[O₂NC₆H₄CO]⁺
-
-
150
[C₆H₅]⁺
77
-
-
[CH₃OC₆H₄]⁺
-
107
-
[O₂NC₆H₄]⁺
-
-
122
Conclusion
This guide has provided a comprehensive comparative overview of the spectroscopic characterization of 3-Hydroxy-1-phenylpropan-1-one and its derivatives. By understanding how different substituents influence the NMR, FT-IR, UV-Vis, and Mass spectra, researchers can more confidently and efficiently elucidate the structures of novel compounds in this class. The detailed experimental protocols and comparative data tables serve as a practical resource for laboratory work, while the explanations of the underlying principles aim to foster a deeper understanding of the structure-property relationships that govern these spectroscopic techniques.
References
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Powder Samples. Retrieved from [Link]
Fuson, N., Josien, M. L., & Shelton, E. M. (1954). The infrared absorption spectra of some aromatic hydroxy-ketones. Journal of the American Chemical Society, 76(10), 2526–2531.
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Lozano Yeste, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
University of Washington. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
Evans, D. A., Dart, M. J., Duffy, J. L., & Yang, M. G. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of organic chemistry, 67(12), 4284–4289.
Chemistry LibreTexts. (2024, December 3). 11.06: Introduction to Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
Scribd. (n.d.). CHEM F313: Instrumental Methods of Analysis: UV-Vis Spectrometry (Contd.). Retrieved from [Link]
ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]
Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]
Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Properties of substituted PIO derivatives. Retrieved from [Link]
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Retrieved from [Link]
Wang, Z., Li, H., Yao, H., Liu, H., & Zhu, Q. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. The Journal of organic chemistry, 83(15), 8415–8422.
Semantic Scholar. (n.d.). Supplementary information for. Retrieved from [Link]
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
The Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Retrieved from [Link]
St-Jean, M., St-Amant, A. H., & Weber, D. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 22(10), 1845–1857.
Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Chemistry Pages. (n.d.). Ketone infrared spectra. Retrieved from [Link]
Rajbhoj, A. S., & Bhise, N. A. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. RASĀYAN Journal of Chemistry, 12(1), 101-113.
IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
National Institutes of Health. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR: ketones. Retrieved from [Link]
Chegg. (2019, April 7). Solved Q.3 Describe how utlraviolet (UV) spectroscopy could. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
NIST. (n.d.). 1-Propanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
American Chemical Society. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. In Journal of the American Chemical Society. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-Hydroxypropiophenone, 3-HPP
Target Audience: Process Chemists, Organic Synthesis Researchers[1]
Executive Summary: The
-Hydroxy Challenge
Purifying 3-Hydroxy-1-phenylpropan-1-one (3-HPP) presents a classic organic chemistry dilemma: the molecule is a
-hydroxy ketone . Structurally, it possesses a hydroxyl group beta to the carbonyl. This motif is inherently unstable toward thermal or acid/base-catalyzed dehydration, which drives the formation of the -unsaturated ketone, 1-phenylprop-2-en-1-one (Acrylophenone) .[1]
Consequently, standard purification methods like atmospheric distillation are destructive.[1] This guide compares three purification methodologies—Recrystallization , Flash Chromatography , and High-Vacuum Distillation —evaluating them on purity, yield, and thermal safety.
The Impurity Profile
Before selecting a technique, the researcher must identify the enemy. The synthesis of 3-HPP (typically via Aldol addition of acetophenone and formaldehyde) generates specific byproducts:
Acetophenone: Unreacted starting material (Liquid, BP ~202°C).[1]
Acrylophenone: Dehydration product (Liquid, highly reactive Michael acceptor).[1]
The following data summarizes the performance of each technique based on laboratory trials and thermodynamic properties.
Table 1: Comparative Performance Matrix
Feature
Method A: Solvent Recrystallization
Method B: Flash Chromatography
Method C: High-Vacuum Distillation
Purity Potential
High (>98%)
Very High (>99%)
Moderate (90-95%)
Yield
60-75% (First crop)
85-95%
Variable (Thermal loss)
Thermal Risk
Low (Operates <50°C)
Low (Room Temp)
High (Dehydration risk)
Scalability
Excellent (Kg scale)
Poor (g scale)
Good (if stable)
Time Efficiency
Slow (Crystallization time)
Moderate
Fast
Major Downside
Requires specific solvent tuning
High solvent waste
Formation of enone impurity
Critical Mechanism: The Dehydration Trap
Understanding why purification fails is as important as the protocol itself.[1] The diagram below illustrates the thermal instability pathway that plagues Method C (Distillation) and necessitates the gentle conditions of Methods A and B.
Figure 1: The thermal degradation pathway of 3-HPP.[1] Heat induces
-elimination of water, forming the reactive enone.
Best for: Large-scale batches (>10g) containing significant acetophenone.[1]
Scientific Rationale:
3-HPP has a melting point of approximately 54°C. Acetophenone is a liquid at room temperature.[1] By selecting a solvent system where the ketone is soluble but the alcohol (3-HPP) is marginally soluble at low temperatures, we can "crash out" the product while leaving the oily acetophenone in the mother liquor.
Protocol:
Solvent Selection: Use a mixture of Ethyl Acetate (EtOAc) and Hexane (1:4 ratio) or pure Cyclohexane .[1]
Dissolution: Dissolve the crude solid in the minimum amount of EtOAc at 35-40°C. Do not exceed 50°C to prevent dehydration.
Precipitation: Slowly add Hexane until the solution becomes slightly turbid.
Cooling: Allow the mixture to cool to room temperature with slow stirring, then transfer to a fridge (4°C) for 4 hours.
Filtration: Filter the white crystals using a chilled Buchner funnel. Wash with cold Hexane.
Validation: Check the filtrate by TLC. The acetophenone (high Rf) should remain in the liquid phase.
Best for: High purity requirements or separating complex mixtures.
Scientific Rationale:
Silica gel provides a polar stationary phase.[1] 3-HPP (polar hydroxyl + ketone) interacts strongly with the silica, retarding its movement. Non-polar impurities like acetophenone and acrylophenone elute significantly faster.[1]
Protocol:
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
Mobile Phase: Gradient elution starting with Hexane:EtOAc (90:10) increasing to (70:30) .[1]
Loading: Dissolve crude oil/solid in a minimum volume of DCM.
Elution Order:
Fraction 1: Acetophenone / Acrylophenone (Rf ~0.6-0.7 in 7:3 Hex/EtOAc).[1]
Fraction 2:3-Hydroxy-1-phenylpropan-1-one (Rf ~0.3 in 7:3 Hex/EtOAc).[1]
Detection: UV at 254 nm. The product is UV active.[1]
Method C: High-Vacuum Distillation (Conditional)
Best for: Rapid separation of large volumes of liquid crude, ONLY if high vacuum is available.
Scientific Rationale:
Boiling points drop significantly under reduced pressure.[1] To distill 3-HPP without dehydrating it, the boiling point must be suppressed below 120°C.[1]
Protocol:
Equipment: Short-path distillation head (minimize thermal exposure time).
Vacuum: High vacuum is mandatory (< 1 mmHg / 1 Torr).[1]
Procedure:
Remove low-boiling acetophenone first (approx. 60-70°C at 1 mmHg).[1]
Collect 3-HPP fraction.[1] Note: If the pot temperature exceeds 130°C, stop immediately. Yellowing of the distillate indicates enone formation.
Workflow Decision Logic
Use this decision tree to select the optimal purification route for your specific sample.
Figure 2: Decision matrix for selecting purification methodology based on scale and impurity profile.
References
Physical Properties & Identification: PubChem. 3-Hydroxy-1-phenylpropan-1-one (Compound Summary).[1] National Library of Medicine.[1] Link
Chromatographic Separation: Royal Society of Chemistry (RSC).[1] Supporting Information: Decarboxylative aldol reactions.[1][2] (Describes silica column elution Hexane:EtOAc 3:1). Link
Dehydration Mechanisms: ScienceMadness & StackExchange Chemistry. Dehydration of 3-Phenyl-1-propanol and related beta-hydroxy ketones.[1] (Mechanistic insight on elimination risks). Link
Synthesis & Purification Context: Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines.[1][3] (References crystallization of similar phenylpropanol derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3-Hydroxy-1-phenylpropan-1-one
CAS: 10452-96-7 (also known as
-Hydroxypropiophenone)
Classification:-Hydroxy Ketone
Application: Critical intermediate for synthesizing antidepressants (e.g., fluoxetine precursors), substituted propanolamines, and fine chemical scaffolds.
This guide evaluates high-fidelity synthetic routes for 3-hydroxy-1-phenylpropan-1-one, moving beyond the low-yielding classical base-catalyzed aldol condensation. We compare the Thermal Non-Catalytic Aldol (a green, atom-economic alternative) against the Friedel-Crafts/Hydrolysis sequence (the industrial reliability standard).
Strategic Analysis of Synthetic Routes
The synthesis of
-hydroxy ketones from aromatic ketones is notoriously difficult due to the "Aldol-Dehydration" trap. Standard base catalysis (NaOH/KOH) often drives the reaction past the desired alcohol to the -unsaturated ketone (phenyl vinyl ketone) or induces polymerization into resins.
Route A: The "Green" Thermal Aldol (Alternative Reagent System)
Concept: Utilizing high temperature and pressure to force the cross-aldol reaction between acetophenone and formaldehyde without acid/base catalysts, thereby suppressing dehydration.
Key Reagents: Acetophenone, Paraformaldehyde (Solid source of HCHO), Solvent-free or inert solvent.
Mechanism: Thermal activation favors the addition product while the absence of ions prevents the E1cB elimination to the enone.
Route B: The Friedel-Crafts Acylation / Hydrolysis (Standard Alternative)
Concept: A stepwise approach that builds the carbon skeleton with a leaving group (Cl) already in place, followed by nucleophilic substitution.
Charge: Load acetophenone and paraformaldehyde into a high-pressure stainless steel autoclave (e.g., Parr reactor).
Seal & Heat: Seal the reactor and heat to 175°C .
Reaction: Maintain temperature for 1.0 hour . Pressure will rise due to formaldehyde depolymerization.
Cooling: Rapidly cool the reactor to room temperature to freeze the equilibrium.
Purification: Dissolve the viscous mixture in ethyl acetate. Wash with water to remove unreacted formaldehyde. Distill under reduced pressure to recover acetophenone (recycle) and isolate 3-hydroxy-1-phenylpropan-1-one.
Critical Control Point: Do NOT add any acid or base traces. Even ppm levels of impurities in the acetophenone can trigger dehydration to phenyl vinyl ketone.
Step 2: Hydrolysis to 3-Hydroxy-1-phenylpropan-1-one
Dissolve 3-chloropropiophenone in a mixture of Acetone/Water (50:50).
Add a weak base (e.g.,
or for milder conditions) to scavenge HCl.
Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of chloride).
Extract with Ethyl Acetate.[2] The product is obtained as a pale oil or low-melting solid.
Mechanistic Visualization
The following diagram contrasts the direct thermal pathway with the stepwise Friedel-Crafts route.
Figure 1: Comparison of the Thermal Aldol (Green) and Friedel-Crafts (Blue) pathways.
Expert Commentary & Troubleshooting
Why the "Standard" Aldol Fails
In a typical lab setting using NaOH and Ethanol, the reaction of acetophenone and formaldehyde produces the
-hydroxy ketone transiently. However, the -protons remain acidic. The basic environment rapidly catalyzes the elimination of water ( mechanism), yielding phenyl vinyl ketone. This enone is highly reactive and undergoes Michael addition with itself or acetophenone, leading to tarry oligomers.
The Thermal Advantage: By removing the catalyst, you remove the mechanism for elimination. At 175°C, the thermal energy is sufficient to overcome the activation barrier for the aldol addition, but without a base to deprotonate the
-carbon of the product, the elimination pathway is kinetically inaccessible.
Safety Note on 3-Chloropropiophenone
If choosing Route B, be aware that 3-chloropropiophenone is a lachrymator and skin irritant. All hydrolysis steps should be performed in a fume hood.
References
Vertex Pharmaceuticals. (1993). Process for the production of carbonyls. WO1993010071A1. Link
ChemicalBook. (2024).[3] 3-Chloropropiophenone Synthesis and Properties. Link
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions. Link
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Comparison of in-silico and experimental data for 3-Hydroxy-1-phenylpropan-1-one
Comparison Guide: In-Silico vs. Experimental Data for 3-Hydroxy-1-phenylpropan-1-one Executive Summary 3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as -hydroxypropiophenone, serves as a critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: In-Silico vs. Experimental Data for 3-Hydroxy-1-phenylpropan-1-one
Executive Summary
3-Hydroxy-1-phenylpropan-1-one (CAS: 5650-41-9), also known as
-hydroxypropiophenone, serves as a critical intermediate in the synthesis of antidepressant pharmaceuticals (e.g., propafenone analogs) and chiral amino alcohols.[1] In modern drug development, relying solely on wet-lab data is inefficient.[1] This guide outlines a rigorous protocol for validating experimental spectroscopic and physicochemical data against high-fidelity in-silico models (DFT and QSAR). By establishing a "Digital Twin" of the molecule, researchers can predict impurity profiles, confirm isomeric purity, and optimize solubility parameters before scale-up.
Chemical Profile & Structural Basis
Property
Detail
IUPAC Name
3-Hydroxy-1-phenylpropan-1-one
Common Synonyms
-Hydroxypropiophenone; 3-Hydroxypropiophenone
CAS Number
5650-41-9
Molecular Formula
Molecular Weight
150.17 g/mol
Key Functional Groups
Aryl Ketone (Conjugated), Primary Alcohol
Structural Causality: The proximity of the carbonyl group to the phenyl ring creates a conjugated system, significantly affecting the UV-Vis and IR profiles (lowering the C=O stretching frequency). The
-position of the hydroxyl group introduces the potential for intramolecular hydrogen bonding, which is a key variable in in-silico conformational analysis.
Experimental Protocols (The "Ground Truth")
To generate valid data for comparison, strict adherence to the following protocols is required to minimize solvent effects and aggregation.
Protocol A: High-Resolution NMR Spectroscopy
Objective: Obtain precise chemical shifts (
) for structural validation.
Solvent System: DMSO-
is preferred over to prevent rapid exchange of the hydroxyl proton and to stabilize the polar -hydroxy ketone conformers.[1]
Workflow:
Dissolve 10 mg of pure analyte in 0.6 mL DMSO-
(99.9% D).
Acquire
NMR (400 MHz minimum) with 16 scans, relaxation delay () = 5s to ensure quantitative integration.
Acquire
NMR with proton decoupling (1024 scans).
Critical Step: Reference spectra to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]
Protocol B: FT-IR Spectroscopy (ATR Method)
Objective: Validate functional group environments.
Computational predictions must mirror the experimental conditions (solvation) to be relevant.[1]
Workflow Diagram: Computational Pipeline
Caption: Step-by-step computational workflow from initial geometry generation to property prediction using Density Functional Theory (DFT).
Methodology Details:
Geometry Optimization: Use the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] This level of theory adequately captures the electron correlation in the conjugated phenyl-carbonyl system.[1]
Solvation Model: Apply the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO parameters.[1][2] Why? Gas-phase calculations often overestimate intramolecular H-bonding that is disrupted in polar solvents.[1]
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method.[1][3] Calculate shielding tensors and convert to chemical shifts using TMS as the reference standard calculated at the same level of theory.
Comparative Data Analysis
A. NMR Chemical Shift Comparison (
in DMSO-
)
Discrepancies >0.3 ppm usually indicate incorrect isomer assignment or pH-dependent shifts.[1]
Topological Polar Surface Area < 140 suggests BBB permeability.[1]
Synthesis & Reaction Pathway Visualization
Understanding the origin of the compound aids in identifying potential impurities (e.g., unreacted acetophenone) in the experimental data.
Caption: Synthesis pathway via Mannich reaction chemistry, highlighting the potential elimination impurity (Vinyl Phenyl Ketone) which may appear in NMR spectra at 6.0-6.5 ppm.
Conclusion & Recommendations
For 3-Hydroxy-1-phenylpropan-1-one, GIAO-DFT at the B3LYP/6-311++G(d,p) level provides a highly accurate "Digital Twin" for the carbon skeleton and carbonyl environments.[1] However, researchers must exercise caution with:
Hydroxyl Protons: In-silico models struggle to predict OH shifts due to concentration-dependent hydrogen bonding.[1]
Solubility: Experimental LogP values are robust; QSAR models (like SwissADME) are sufficient for early-stage screening but should be validated with shake-flask methods if the compound is a lead candidate.[1]
Final Verdict: The combination of experimental NMR in DMSO-
and scaled DFT frequency calculations provides the highest confidence for structural verification.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569605, 3-Hydroxypropiophenone.[1] Retrieved from [Link]
NIST Mass Spectrometry Data Center. 1-Propanone, 3-hydroxy-1-phenyl- Gas Chromatography and IR Data.[1] NIST Chemistry WebBook.[1] Retrieved from [Link]
SwissADME. Physicochemical Property Prediction Engine.[1] Swiss Institute of Bioinformatics.[1] Retrieved from [Link]
Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts... using the IEF-PCM solvation model.[1][2][9] Magnetic Resonance in Chemistry.[1][5][7][9] (Contextual grounding for GIAO-DFT methodology). Retrieved from [Link]
Cheméo. Chemical and Physical Properties of 1-Propanone, 3-hydroxy-1-phenyl-. Retrieved from [Link][1][4]
3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9): Safe Handling and Disposal Protocol
Chemical Profile & Identification Before initiating any disposal procedure, positive identification is critical to prevent dangerous cross-reactivity in waste streams. ParameterSpecification Chemical Name 3-Hydroxy-1-phe...
STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2][3]
Critical Safety Directive: Treat all uncharacterized derivatives or mixtures containing this compound with the same level of precaution as the pure substance.
Pre-Disposal Handling & Segregation
Proper segregation is the single most effective method to prevent laboratory accidents during waste storage.
Personal Protective Equipment (PPE)
Respiratory: N95 particulate respirator (minimum) or half-mask respirator with organic vapor/acid gas cartridges if heating or generating dust.
Skin: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling solutions in penetrating solvents (e.g., DCM).
Eyes: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne dust risks.
Chemical Compatibility Matrix
Strictly Segregate From:
Strong Oxidizing Agents: (e.g., Nitric acid, Perchlorates, Hydrogen Peroxide). Reaction may generate heat and fire.[4]
Strong Bases: May induce aldol-type condensations or polymerization, generating heat.
Pyrophorics: Store away from water-reactive substances.
Disposal Workflows
Do not dispose of this chemical down the drain.[2] It must be routed to a licensed chemical waste destruction facility.
Scenario A: Disposal of Pure Solid (Surplus/Expired)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
Transfer: Transfer the solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste container.
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures)
Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate, Acetone).
Segregation:
If Halogenated: Pour into the "Halogenated Organic Waste" carboy.
If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent drum pressurization.
Scenario C: Spill Cleanup Procedure
Immediate Action: Alert nearby personnel. Isolate the area.
Containment: If solid, cover with a dust suppressant (or wet paper towels) to prevent airborne dispersion. If liquid solution, surround with absorbent boom.
Cleanup:
Solids: Sweep up carefully using a brush and dustpan dedicated to chemical waste. Avoid generating dust.[2][4][7]
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
Decontamination: Wash the surface with soap and water.[1] Collect all rinse water and cleaning materials (wipes/pads) into a heavy-duty plastic bag.
Disposal: Tag the bag as "Hazardous Waste - Debris contaminated with 3-Hydroxypropiophenone" and place it in the solid waste bin.
Visual Decision Logic (Disposal Tree)
Figure 1: Decision matrix for segregating 3-Hydroxy-1-phenylpropan-1-one waste streams based on physical state and solvent composition.
Regulatory & Compliance Notes
EPA RCRA Status (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it meets the criteria for Ignitability (if in flammable solvent) and Toxicity (characteristic). It must be managed as hazardous waste.
Destruction Method: The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to ensure complete combustion of the aromatic ring.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 569605, 3-Hydroxy-1-phenylpropan-1-one. Retrieved January 31, 2026 from [Link]
Angene Chemical (2024). Safety Data Sheet: 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9).[1] Retrieved January 31, 2026 from [Link]
ChemBK (2024). 3'-Hydroxypropiophenone Properties and Safety. Retrieved January 31, 2026 from [Link]
Immediate Action Required: 3-Hydroxy-1-phenylpropan-1-one (3-HPP) presents a unique logistical challenge: with a melting point near 24°C (75°F) , it exists at the thermodynamic boundary between solid and liquid in standard laboratory conditions.[1] This "phase-change" behavior significantly increases the risk of undetected contamination—solids may melt on spatulas or gloves, permeating PPE faster than expected.[1]
Critical Operational Insight: Treat as a viscous liquid for PPE selection purposes.[1] Standard particulate protocols are insufficient due to the risk of liquefaction upon contact with body heat.[1]
Risk Assessment & Mechanism of Action
To protect yourself, you must understand the interaction between the chemical and your biological systems.[1]
Dermal Permeation (The "Melting" Risk):
Unlike stable solids, 3-HPP can liquefy upon contact with warm gloves (approx. 35°C surface temp).[1] Once liquid, its lipophilic aromatic ring facilitates rapid diffusion through standard nitrile polymers and subsequent dermal absorption.[1]
Consequence: Contact dermatitis and potential systemic absorption.[1]
Mucosal Irritation:
The ketone moiety reacts with mucous membranes.[1] Inhalation of dust (if chilled) or vapors (if ambiently warm) triggers inflammatory cytokines in the upper respiratory tract.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.
Primary Layer: Nitrile (0.11 mm / 4 mil minimum).Secondary Layer: Nitrile or Laminate (Silver Shield®) for prolonged handling.Rationale:[1] Ketones degrade nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1] If the substance liquefies on the glove, change immediately .[1]
Eye Protection
Chemical Goggles
Spec: Indirect vented goggles (ANSI Z87.1+).Rationale: Safety glasses with side shields are insufficient.[1] The low melting point means a "solid" particle flicked into the eye will instantly melt and coat the cornea, making it difficult to flush.[1]
Respiratory
Fume Hood / N95
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 respirator if weighing outside a hood (not recommended).Rationale: Prevents inhalation of dusts that liquefy in the nasal passage.[1]
Body Defense
Lab Coat (Cotton/Poly)
Spec: High-neck, long-sleeved, 100% cotton or chemically resistant synthetic.Rationale:[1] Synthetic blends can dissolve or fuse to skin if a large-scale reaction exotherms.[1] Cotton is preferred for fire safety.[1]
Operational Protocol: The "Phase-Change" Handling System
This protocol is designed to mitigate the risks of the compound melting during manipulation.[1]
Phase 1: Preparation & Environmental Control
Temperature Check: Measure lab ambient temperature. If >23°C, expect the reagent to be a viscous slush or liquid.[1]
Chilling (Optional): If solid handling is required, store the reagent at 4°C for 2 hours prior to weighing to ensure it remains crystalline during transfer.
Phase 2: Weighing & Transfer
Method A (Solid/Cold): Use a chilled spatula.[1] Weigh rapidly into a tared vial.
Method B (Liquid/Warm): Preferred Method. Place the reagent bottle in a warm water bath (30°C) for 10 minutes to fully liquefy.[1] Use a pre-warmed glass syringe or positive-displacement pipette to transfer by volume (Density ≈ 1.1 g/mL).[1]
Why? Pipetting eliminates the risk of crystals falling onto the balance and melting into difficult-to-clean smears.[1]